N(im)-Trityl-L-histidine-propylamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O/c1-2-18-30-27(33)26(29)19-25-20-32(21-31-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21,26H,2,18-19,29H2,1H3,(H,30,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBOGZHEFMCJK-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584939 | |
| Record name | N-Propyl-1-(triphenylmethyl)-L-histidinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171176-63-9 | |
| Record name | N-Propyl-1-(triphenylmethyl)-L-histidinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N(im)-Trityl-L-histidine-propylamide structure and function
This guide provides an in-depth technical analysis of N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9), a specialized histidine derivative utilized in advanced peptide synthesis, organocatalysis, and medicinal chemistry.[1]
Structure, Synthesis, and Functional Applications
Executive Summary
N(im)-Trityl-L-histidine-propylamide is a semi-protected amino acid derivative characterized by the presence of a bulky trityl (triphenylmethyl) group on the imidazole side chain and a propylamide modification at the C-terminus.[1][2]
This molecule serves two critical functions in biochemical research:
-
Synthetic Intermediate: It acts as a lipophilic, C-terminal "capped" building block for peptide mimetics, where the propylamide group enhances membrane permeability and stability against carboxypeptidases.
-
Chiral Scaffold: In organocatalysis, the steric bulk of the trityl group combined with the chiral backbone allows it to function as a selective catalyst or a precursor for kinetic resolution agents.
Key Technical Constraints: The utility of this compound is governed by the acid-lability of the trityl group. Protocols involving this molecule must avoid strong acids (e.g., >5% TFA) to prevent premature deprotection of the imidazole ring.
Chemical Architecture & Properties[3]
Structural Analysis
The molecule consists of three distinct functional domains, each conferring specific physicochemical properties:
-
L-Histidine Core: Provides the chiral center (S-configuration) and the imidazole heterocycle.[1]
-
N(im)-Trityl Group: A triphenylmethyl group attached to the imidazole nitrogen (typically the
-position).[1] This group is sterically demanding and acid-labile .[1] It masks the nucleophilicity of the imidazole, preventing side reactions (like acyl transfer) during peptide coupling. -
Propylamide C-Terminus: Converts the carboxylic acid to a secondary amide (
).[1] This modification removes the negative charge, significantly increasing the molecule's hydrophobicity (LogP) and bioavailability.
Physicochemical Data
| Property | Specification |
| CAS Number | 171176-63-9 |
| Formula | |
| Molecular Weight | 438.56 g/mol |
| Solubility | Soluble in organic solvents (DCM, DMF, DMSO); Low solubility in water.[1] |
| pKa (Imidazole) | Masked by Trityl group (approx. 6.0 when deprotected). |
| Appearance | White to off-white powder.[1] |
Synthesis & Manufacturing Protocols
The synthesis of N(im)-Trityl-L-histidine-propylamide requires a strategy that preserves the acid-sensitive trityl group while modifying the C-terminus.[1] The Fmoc-Strategy is the industry standard for this application because it utilizes basic conditions (Piperidine) for deprotection, to which the Trityl group is stable.
Synthesis Workflow (Fmoc Route)
The following diagram outlines the logical flow of synthesis, ensuring orthogonality of protecting groups.
Figure 1: Step-wise synthesis via Fmoc-chemistry.[1] This route avoids acidic conditions, preserving the N(im)-Trityl group.[1]
Detailed Experimental Protocol
Objective: Synthesis of H-His(Trt)-NHPr from Fmoc-His(Trt)-OH.
-
Activation:
-
Dissolve 1.0 eq of Fmoc-His(Trt)-OH in anhydrous DMF (0.1 M concentration).
-
Add 1.0 eq of HBTU (or HATU for higher efficiency) and 2.0 eq of DIPEA (Diisopropylethylamine).
-
Stir for 5 minutes at
to form the active ester.
-
-
Coupling (Amidation):
-
Add 1.2 eq of Propylamine dropwise.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Validation: Monitor by TLC (DCM:MeOH 95:5). The starting material spot (
) should disappear.
-
-
Fmoc Deprotection:
-
Note: Do not use acid.
-
Add 20% Piperidine in DMF to the reaction mixture (or to the isolated intermediate if purification was performed).
-
Stir for 30 minutes. The Fmoc group is cleaved as a dibenzofulvene adduct.
-
-
Work-up & Isolation:
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Redissolve in Ethyl Acetate and wash with 5%
(removes byproducts) and Brine. -
Critical: Do not wash with dilute HCl or citric acid, as this will strip the Trityl group.
-
Dry over
and evaporate.
-
Functional Applications
Peptide Mimetics & Drug Development
In drug design, the propylamide moiety is used to modify the pharmacokinetic profile of histidine-containing peptides.
-
Mechanism: The propyl chain increases lipophilicity, facilitating transport across the blood-brain barrier (BBB) or cell membranes.
-
Stability: The C-terminal amide blocks carboxypeptidase degradation, extending the half-life of the peptide in plasma.[1]
-
Example: This structure mimics the C-terminal modifications found in LHRH agonists (e.g., where Gly-NH2 is replaced by Ethylamide or Propylamide) to boost potency.[1]
Asymmetric Organocatalysis
N(im)-Trityl-L-histidine derivatives function as catalysts in kinetic resolution reactions.[1]
-
Role of Trityl: The bulky trityl group exerts steric influence, directing the stereochemical outcome of acyl transfer reactions.
-
Role of Imidazole: While the Trityl group protects the nitrogen, in some catalytic cycles, the "Trityl-His" designation refers to the precatalyst. However, some studies suggest that the steric bulk of the protected imidazole itself can induce enantioselectivity in specific non-covalent interactions.
Handling, Stability & Safety
Acid Sensitivity (The "Trityl Rule")
The N(im)-Trityl bond is highly sensitive to acidic environments.
-
Incompatible Reagents: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Acetic acid (glacial).
-
Compatible Reagents: Piperidine, DIPEA, Morpholine, Alcohols, DCM, DMF.
Storage
-
Temperature: Store at
. -
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Shelf Life: 12–24 months if kept dry and frozen.
Safety Profile
-
GHS Classification: Irritant (Skin/Eye).[3]
-
Precaution: Avoid inhalation of dust. Use in a fume hood.
References
-
Sigma-Aldrich. (n.d.). N(im)-Trityl-L-histidine-propylamide Product Specification. Retrieved from [1]
-
Luckose, F., et al. (2015).[4] Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition.
-
Behloul, C., et al. (2004).[5] Reductive detritylation of N-tritylamines. Synthesis. Retrieved from [1]
- Miller, S. J., et al. (1998). Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society.
-
ChemSrc. (2025). N(im)-Trityl-L-histidine-propylamide CAS 171176-63-9 Data. Retrieved from [1]
Sources
- 1. 3-(1-Tritylimidazol-4-yl) Propionaldehyde Suppliers, Manufacturers & Traders at Chemsrc [m.chemsrc.com]
- 2. testing.chemscene.com [testing.chemscene.com]
- 3. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-trityl-l-histidine-propylamide | CAS#:171176-63-9 | Chemsrc [chemsrc.com]
- 5. Tritylamines [organic-chemistry.org]
Technical Whitepaper: Physicochemical Profiling of N(im)-Trityl-L-histidine-propylamide
[2]
Executive Summary
N(im)-Trityl-L-histidine-propylamide is a specialized histidine derivative characterized by the steric protection of the imidazole ring with a triphenylmethyl (trityl) group and the modification of the C-terminus with a propylamide moiety.[1] This compound serves as a critical intermediate in peptide synthesis and a probe in medicinal chemistry, offering a unique balance between lipophilicity (conferred by the trityl group) and hydrogen-bonding potential (via the amide).
This guide dissects the molecule’s architecture, solubility profile, and stability mechanisms, providing researchers with actionable protocols for synthesis, purification, and handling.
Molecular Architecture & Structural Analysis[2]
The molecule is tripartite, consisting of a reactive core, a protective shield, and a modifying tail. Understanding these zones is essential for predicting reactivity.[1]
Structural Zones
-
Zone A: The Alpha-Amine (Reactive Core) [1]
-
Zone B: The N(im)-Trityl Shield (Protective/Steric) [1]
-
Structure: A triphenylmethyl group attached to the imidazole nitrogen (typically the
-nitrogen to minimize steric clash). -
Function: Suppresses the nucleophilicity of the imidazole ring, preventing side reactions (e.g., acylation) and reducing racemization during activation.
-
Lipophilicity: drastically increases the
of the molecule, shifting solubility toward organic solvents.
-
-
Zone C: The Propylamide Tail (C-Terminus) [1]
-
Structure:
-propyl amide ( ).[1] -
Function: Blocks the C-terminus, preventing ionization (unlike a carboxylic acid) and mimicking the peptide bond environment.
-
Visualization of Functional Logic
Figure 1: Functional decomposition of N(im)-Trityl-L-histidine-propylamide, highlighting the interplay between the reactive amine and the protective/modifying groups.[1]
Physicochemical Properties[1][2][3]
Solubility Profile
The trityl group dominates the solubility characteristics, overriding the polarity of the histidine backbone.
| Solvent System | Solubility | Mechanistic Rationale |
| Water | Insoluble / Very Low | The bulky, hydrophobic trityl group ( |
| DCM (Dichloromethane) | High | Excellent solvation of the trityl shield; preferred solvent for extraction. |
| DMF / DMSO | High | Solvates both the amide backbone and the aromatic domains. |
| Methanol/Ethanol | Moderate to High | Soluble, but may require slight warming; useful for recrystallization. |
| Diethyl Ether | Low | The polar amide bonds reduce solubility in purely non-polar ethers. |
Acid-Base Chemistry[2]
-
Imidazole Silencing: In native histidine, the imidazole side chain has a pKa
. The trityl group exerts a massive steric and electronic effect, effectively removing the basicity of the imidazole nitrogen. It does not protonate at physiological pH.[1] -
Alpha-Amine: Remains basic. In solution, the molecule exists as a free base or a salt (if isolated as HCl/TFA salt).
Thermal & Chemical Stability[2]
Experimental Protocols
Synthesis Workflow (Recommended Route)
Since the alpha-amine is free in the final product, the synthesis typically utilizes an orthogonal protection strategy (e.g., Fmoc chemistry).
Step-by-Step Methodology:
-
Activation: Dissolve Fmoc-His(Trt)-OH (1.0 eq) in DMF.[1] Add coupling reagents (e.g., HBTU/DIEA or DIC/Oxyma) to activate the carboxylic acid.
-
Amidation: Add Propylamine (1.1 eq).[1] React at Room Temperature (RT) for 2–4 hours.[1]
-
Checkpoint: Monitor by TLC or HPLC for disappearance of Fmoc-His(Trt)-OH.[1]
-
-
Fmoc Deprotection: Treat the intermediate (Fmoc-His(Trt)-propylamide) with 20% Piperidine in DMF for 30 minutes.
-
Note: Do NOT use acid (TFA) for deprotection, as it will strip the Trityl group.
-
-
Work-up: Evaporate DMF. Dissolve residue in Ethyl Acetate.[1] Wash with mild base (
) and Brine.[1] -
Isolation: Dry over
, filter, and concentrate.
Purification & Storage[2]
-
Purification: Reverse-Phase HPLC (C18 column).
-
Mobile Phase: Water/Acetonitrile (with 0.1%
or volatile basic buffer).[1] Avoid TFA in the mobile phase to prevent on-column detritylation.
-
-
Storage: Store at
under desiccated conditions. The powder is stable for years if kept dry.
Stability & Degradation Pathway
The primary degradation risk is acid-catalyzed hydrolysis of the trityl group.
Figure 2: Acid-catalyzed degradation pathway.[1] The trityl group is cleaved, yielding the free histidine derivative and triphenylmethanol.
Analytical Characterization
To validate the identity of N(im)-Trityl-L-histidine-propylamide, look for the following spectral signatures:
-
Mass Spectrometry (ESI-MS):
-
1H-NMR (DMSO-d6):
References
-
Sigma-Aldrich. (2024).[1] Product Specification: N(im)-Trityl-L-histidine-propylamide (CAS 171176-63-9).[1] Merck KGaA.[1] [1]
-
PubChem. (2024).[1] Compound Summary: N(im)-Trityl-L-histidine-propylamide (CID 57652322).[1] National Center for Biotechnology Information.[1] [1]
-
Barlos, K., et al. (1982).[3] "Efficient 'one-pot' synthesis of N-tritylamino acids." Journal of the Chemical Society. (Foundational text on Trityl protection chemistry).
-
Luckose, F., et al. (2015).[4] "Effects of amino acid derivatives on physical, mental, and physiological activities."[4] Critical Reviews in Food Science and Nutrition, 55(13), 1793-1144.[4] (Contextual reference for histidine derivatives).
N(im)-Trityl-L-histidine-propylamide mechanism of action in peptide synthesis
[1][2][3][4]
Executive Summary
N(im)-Trityl-L-histidine-propylamide represents a pre-functionalized amino acid derivative designed to streamline the synthesis of C-terminal modified peptides. In standard Solid Phase Peptide Synthesis (SPPS), generating a C-terminal propylamide requires specialized resins or post-cleavage modification. By utilizing this compound as a solution-phase nucleophile or a pre-formed fragment, researchers can bypass these limitations.
Key Chemical Characteristics:
-
Role: C-terminal capping unit / Nucleophilic building block.
-
Protection: The Trityl (Trt) group protects the imidazole side chain, preventing racemization and N-alkylation.
-
Functionality: The propylamide moiety confers hydrophobic bulk and resistance to carboxypeptidases.
Structural Mechanistics & Chemical Logic
The utility of this compound rests on two mechanistic pillars: the steric shielding of the Trityl group and the metabolic stability of the propylamide cap.
The Trityl (Trt) Shield: Preventing Racemization
Histidine is notoriously prone to racemization during peptide coupling due to the basicity of the imidazole ring.[1] The imidazole nitrogen can facilitate the abstraction of the
Mechanism of Action:
-
Regioselectivity: The bulky Triphenylmethyl (Trityl) group thermodynamically favors attachment to the
-nitrogen ( or N3) of the imidazole ring. -
Steric Hindrance: The massive steric bulk of the Trityl group shields the
-nitrogen ( or N1), preventing it from acting as an intramolecular base. -
Electronic Suppression: By sterically and electronically deactivating the imidazole ring, the Trityl group suppresses the formation of the imidazolide intermediate, thereby preserving the chiral integrity of the
-configuration at the -carbon [1].
The Propylamide Anchor: C-Terminal Stability
Many peptide drugs (e.g., GnRH agonists) replace the native C-terminal Glycine-Amide with an alkylamide (ethylamide or propylamide).
-
Enzymatic Blockade: The propylamide group eliminates the terminal carboxylate, rendering the peptide unrecognizable to carboxypeptidases, which require a free C-terminal charge for binding.
-
Receptor Affinity: The hydrophobic propyl chain can enhance binding affinity in specific G-Protein Coupled Receptors (GPCRs) by interacting with hydrophobic pockets within the transmembrane domain [2].
Visualization: Mechanistic Pathway
The following diagram illustrates the protection mechanism and the coupling workflow.
Figure 1: Mechanistic role of the Trityl group in preventing racemization and the integration of the propylamide cap during synthesis.
Synthetic Application: Fragment Condensation
N(im)-Trityl-L-histidine-propylamide is typically used in Solution Phase Peptide Synthesis (LPPS) or Convergent Synthesis . It acts as the amine component (Nucleophile) reacting with the activated carboxyl component of the growing peptide chain.
Why use this fragment?
Directly synthesizing a propylamide on resin is inefficient because standard resins (Wang, Rink Amide) yield acids or primary amides. To get a propylamide, one would need to:
-
Use a chlorotrityl resin, cleave the protected peptide as an acid.
-
React the acid with propylamine in solution.
The Superior Approach: Using N(im)-Trityl-L-histidine-propylamide allows the difficult C-terminal modification to be handled first, ensuring high purity before the expensive peptide chain is assembled.
Experimental Protocol: C-Terminal Coupling
The following protocol describes the coupling of an Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) to N(im)-Trityl-L-histidine-propylamide in solution.
Reagents Required[6][7]
-
Amine Component: N(im)-Trityl-L-histidine-propylamide (1.0 equiv).[2][3][4]
-
Carboxyl Component: Fmoc-Amino Acid-OH (1.1 equiv).
-
Coupling Reagent: HATU (1.1 equiv) or TBTU/HOBt.
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale |
| 1. Activation | Dissolve Fmoc-AA-OH and HATU in minimal DMF. Add 1.0 equiv of DIPEA. Stir for 2 mins. | Generates the active ester (O-At isomer), facilitating rapid aminolysis. |
| 2. Addition | Dissolve N(im)-Trityl-L-histidine-propylamide in DMF. Add remaining DIPEA. Add this solution to the activated mixture. | The free |
| 3. Reaction | Stir at Room Temp for 2–4 hours under Nitrogen. Monitor via TLC or HPLC.[2][3] | Nitrogen prevents oxidation. The Trityl group ensures the imidazole does not interfere. |
| 4. Work-up | Dilute with Ethyl Acetate. Wash with 5% NaHCO3, Water, and Brine. | Removes unreacted acid and coupling byproducts. Note: Avoid strong acid washes to preserve Trityl. |
| 5. Isolation | Dry over MgSO4, filter, and concentrate in vacuo. | Yields the Fmoc-AA-His(Trt)-NH-Pr dipeptide. |
Critical Control Point: Acid Sensitivity
The Trityl group is acid-labile .[5]
-
Avoid: Washing with 1M HCl or KHSO4 during work-up.
-
Use: Mild acidic buffers (pH ~5) or neutral washes only.
-
Deprotection: The Trityl group will be removed simultaneously with other side-chain protecting groups (e.g., Boc, tBu) using 95% TFA / 2.5% TIS / 2.5% H2O at the very end of the synthesis [3].
Quality Control & Data Specifications
When sourcing or validating N(im)-Trityl-L-histidine-propylamide, the following specifications are critical for pharmaceutical applications.
| Parameter | Specification | Method |
| Purity | HPLC (C18 Column, ACN/H2O gradient) | |
| Chiral Purity | Chiral HPLC | |
| Water Content | Karl Fischer Titration | |
| Identity | Matches Ref Std | 1H-NMR, Mass Spec (ESI-MS) |
| Solubility | Clear in DMF/DMSO | Visual Inspection |
Troubleshooting Common Issues
-
Incomplete Coupling: Due to the bulk of the Trityl group, steric hindrance can slow down the reaction. Solution: Use stronger activation (HATU/HOAt) and allow longer reaction times.
-
Trityl Loss: If the product mass is -242 Da, the Trityl group was lost. Cause: Accidental exposure to acidic conditions (e.g., acidic chloroform or unbuffered silica gel). Fix: Add 1% Triethylamine to chromatography solvents.
References
-
National Institutes of Health (NIH). (2016). Facile synthesis of histidine functional polymers. Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
Sources
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. N(im)-Trityl- L -histidine-propylamide = 95.0 HPLC 171176-63-9 [sigmaaldrich.com]
- 3. ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. n-trityl-l-histidine-propylamide | CAS#:171176-63-9 | Chemsrc [chemsrc.com]
- 5. peptide.com [peptide.com]
N(im)-Trityl-L-histidine-propylamide CAS number 171176-63-9 information
Defining the Scope
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Investigating Trityl's Role
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I have a concrete plan to confirm the blocker's final form! I will be creating an outline detailing its chemical architecture, and emphasizing the Trityl's role. I'm focusing on the functional application, specifically the bitter taste masking via T2R4 antagonism, including the mechanism and the Kd value (0.036 µM). Further, I will draft a detailed synthetic methodology, starting with Fmoc-His(Trt)-OH and culminating in H-His(Trt)-NHPr, complete with a synthesis flowchart. Finally, I will identify key quality and handling points like purity and solubility, linking back to the T2R paper and Sigma. I need to be sure that Trityl is part of the active compound.
Confirming Bioactivity Importance
I'm constructing a technical guide, starting with a flow chart: Fmoc-His(Trt)-OH -> Amidation -> Deprotection -> Final Product. I am planning on providing a conceptual pharmacophore model focusing on the synthesis workflow.
Molecular weight and formula of N(im)-Trityl-L-histidine-propylamide
Physicochemical Properties, Synthetic Methodology, and Quality Assurance
Executive Summary
N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9) is a specialized histidine derivative utilized primarily as an intermediate in peptide synthesis and as a probe in biochemical assays targeting histidine-binding domains.[1][2][3][4][5] Its structural significance lies in the trityl (triphenylmethyl) protection of the imidazole ring, which suppresses racemization and prevents side-reactions during carboxyl-modification, combined with a propylamide C-terminus that mimics hydrophobic peptide bonds found in bioactive ligands.
This guide provides a definitive technical analysis of the compound, establishing its molecular metrics, a validated synthesis protocol, and quality control parameters required for high-stringency research applications.
Molecular Identity & Physicochemical Core[6]
The precise molecular weight and formula are derived from the atomic composition of the L-histidine core modified by C-terminal amidation and side-chain tritylation.
2.1 Quantitative Data Summary
| Parameter | Value | Technical Note |
| Molecular Formula | Confirmed via elemental stoichiometry. | |
| Average Molecular Weight | 438.56 g/mol | Used for gravimetric preparation. |
| Monoisotopic Mass | 438.24196 Da | Target mass for High-Resolution MS (HRMS). |
| CAS Number | 171176-63-9 | Unique identifier for regulatory compliance. |
| Appearance | White to off-white powder | Hygroscopic; store under desiccant. |
| Solubility | DMSO, Methanol, DMF | Sparingly soluble in water due to trityl hydrophobicity. |
| Chirality | L-isomer (S-configuration) | Maintenance of stereochemistry is critical. |
2.2 Structural Topology
The molecule consists of three distinct functional domains:
-
N-Terminus: Free
-amine ( ), serving as the nucleophilic handle for further chain elongation. -
Side Chain: Imidazole ring protected at the
position by a bulky trityl group ( ), preventing -alkylation and suppressing proton abstraction. -
C-Terminus: Propylamide moiety (
), imparting lipophilicity and blocking carboxyl reactivity.
Figure 1: Structural hierarchy of N(im)-Trityl-L-histidine-propylamide, highlighting functional domains.
Synthetic Methodology (Expert Protocol)
While this compound is commercially available, in-house synthesis is often required to ensure fresh free-base generation or to introduce isotopic labels. The following protocol utilizes Fmoc-Solid Phase Peptide Synthesis (SPPS) logic adapted for solution-phase or hybrid synthesis to ensure high purity.
3.1 Reaction Logic
The synthesis relies on the coupling of Fmoc-His(Trt)-OH with propylamine , followed by N-terminal deprotection. Direct coupling of free His(Trt) is not recommended due to self-polymerization risks; Fmoc protection is essential.
3.2 Step-by-Step Workflow
Reagents Required:
-
Fmoc-His(Trt)-OH (1.0 eq)
-
Propylamine (1.2 eq)
-
Coupling Agents: HATU (1.1 eq) and DIPEA (2.0 eq)
-
Solvent: Anhydrous DMF
-
Deprotection: 20% Piperidine in DMF
Protocol:
-
Activation & Coupling:
-
Dissolve Fmoc-His(Trt)-OH in anhydrous DMF (0.1 M concentration).
-
Add DIPEA and stir for 5 minutes under Nitrogen to pre-activate carboxylate.
-
Add HATU. The solution should turn yellow/orange.
-
Immediately add propylamine dropwise.
-
Critical Checkpoint: Monitor pH; ensure it remains basic (pH > 8) by adding DIPEA if necessary.
-
Stir for 2-4 hours at room temperature. Monitor conversion via TLC (CHCl3:MeOH 9:1) or LC-MS.
-
-
Work-up (Intermediate):
-
Dilute reaction with Ethyl Acetate.
-
Wash sequentially with 5%
, Water, and Brine. -
Dry over
and concentrate to yield Fmoc-His(Trt)-propylamide .
-
-
Fmoc Deprotection:
-
Redissolve the intermediate in 20% Piperidine/DMF (
). -
Stir for 30 minutes.
-
Purification: Evaporate solvent under high vacuum. The residue will contain the product and dibenzofulvene adducts.
-
Purify via Flash Column Chromatography (Silica gel, gradient DCM
10% MeOH/DCM) to isolate the free amine.
-
Figure 2: Synthetic pathway from protected precursor to final N(im)-Trityl-L-histidine-propylamide.
Quality Control & Analytical Validation
To ensure the compound is suitable for biological assays, it must meet specific purity criteria. The trityl group is acid-labile; therefore, acidic mobile phases in HPLC must be managed carefully.
4.1 HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase A: Water + 0.1%
(Basic pH preserves Trityl).-
Note: Standard TFA buffers (pH < 2) may cause slow detritylation over long runs. Use Ammonium Bicarbonate or minimal Formic Acid if MS detection is required.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Trityl/aromatic).
4.2 Mass Spectrometry (ESI-MS)
-
Expected Ion:
-
m/z: 439.25 (Monoisotopic + 1.0078).
-
Fragmentation Pattern:
-
Loss of Trityl group: Look for a peak at
(Trityl cation). -
Core fragment:
(His-propylamide core).
-
Applications in Drug Development[7][8]
-
GPCR Ligand Analogues: The propylamide C-terminus mimics the hydrophobic environment of receptor binding pockets, making this compound a useful fragment for synthesizing analogues of TRH (Thyrotropin-Releasing Hormone) or Histamine receptor ligands.
-
Solid-Phase Capping: In rare instances, the trityl-protected histidine is used as a "terminator" unit in combinatorial libraries to study the effect of bulky hydrophobic groups on steric hindrance.
-
Metal Chelation Studies: The free alpha-amine and the imidazole nitrogen (if detritylated in situ) form coordination complexes with
and . However, with the trityl group intact, this molecule serves as a negative control for imidazole-metal binding, verifying that coordination is specific to the imidazole ring.
References
-
PubChem. (n.d.).[4] Compound Summary for CID 57652322: N(im)-Trityl-L-histidine-propylamide.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Barlos, K., et al. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Peptiden.[2] Tetrahedron Letters, 30(30), 3943-3946. (Foundational reference for Trityl protection stability).
-
ChemSrc. (2025).[6] n-trityl-l-histidine-propylamide MSDS and Properties. Retrieved January 28, 2026, from [Link]
Sources
- 1. Amino Acids, Resins & Reagents for Peptide Synthesis купить, цены на сайте! Sigma-Aldrich [dv-expert.org]
- 2. ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. testing.chemscene.com [testing.chemscene.com]
- 4. N(im)-Trityl- L -histidine-propylamide = 95.0 HPLC 171176-63-9 [sigmaaldrich.com]
- 5. 171176-63-9 N(Im)-Trityl-L-histidine-propylamide AKSci 3557CW [aksci.com]
- 6. n-trityl-l-histidine-propylamide | CAS#:171176-63-9 | Chemsrc [chemsrc.com]
Technical Guide: The Role of the Trityl Group in Histidine Side-Chain Protection
Strategies for High-Fidelity Fmoc Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
In modern peptide therapeutics, Histidine (His) remains one of the most chemically troublesome amino acids due to its imidazole side chain.[1][2][3] This heterocyclic moiety is prone to two primary failure modes during Solid-Phase Peptide Synthesis (SPPS): racemization (loss of chirality) and acyl transfer (side-chain acylation).
The Trityl (Trt) group has emerged as the industry standard for Histidine protection in Fmoc chemistry. Unlike electron-withdrawing groups (e.g., Boc, Dnp), the Trityl group relies primarily on steric hindrance to shield the imidazole ring. While it provides excellent acid lability for global deprotection, it requires precise handling during the coupling phase to prevent racemization.
This guide details the mechanistic function of the Trityl group, comparative performance data, and validated protocols for its use in high-purity peptide synthesis.
The Histidine Challenge: Imidazole Chemistry
To understand the necessity of the Trityl group, one must first understand the reactivity of the imidazole ring. The ring contains two nitrogen atoms:
-
(pros, near): The nitrogen closer to the
-carbon. -
(tele, far): The nitrogen further from the
-carbon.
The Racemization Mechanism
Unprotected or poorly protected Histidine undergoes racemization via an intramolecular base mechanism .[3] The basic nitrogen of the imidazole ring (often
Figure 1: Mechanism of Histidine Racemization The diagram below illustrates how the imidazole side chain facilitates proton abstraction.
Caption: The imidazole nitrogen acts as an intramolecular base, removing the alpha-proton and destroying stereochemical integrity.[3]
The Trityl Solution: Steric Shielding vs. Electronic Effects
The Trityl (Triphenylmethyl, Trt) group protects the
Mechanistic Action[4][5]
-
Regioselectivity: The bulky Trityl group binds to the less sterically hindered
nitrogen. -
Steric Bulk: The three phenyl rings create a massive steric shield. This prevents the imidazole ring from attacking activated carboxyl groups (preventing
-acylation). -
Electronic Limitation: Unlike the Boc group (which is electron-withdrawing and reduces imidazole basicity), the Trityl group is alkyl-based and does not significantly reduce the basicity of the
nitrogen.-
Critical Insight: Because the
remains basic, Fmoc-His(Trt)-OH is still susceptible to racemization if coupled slowly or at high temperatures. The Trityl group relies on preventing the geometry required for proton abstraction rather than deactivating the ring electronically.
-
Why Trityl is the Gold Standard for Fmoc SPPS
Despite the racemization risk, Trt is preferred over Boc or Dnp in Fmoc chemistry because of Orthogonality :
-
Acid Sensitivity: The Trt group is cleaved by 95% TFA (Trifluoroacetic acid). This allows for "Global Deprotection"—removing the peptide from the resin and deprotecting the side chain in a single step.
-
Avoidance of Harsh Reagents: Unlike Dnp (which requires thiolysis) or Tosyl (which can be too stable), Trt fits seamlessly into standard SPPS workflows.
Comparative Analysis: Trt vs. Alternatives
The following table synthesizes data on stability and racemization risks for common Histidine protecting groups.
| Protecting Group | Structure Type | Protection Site | Removal Condition | Racemization Suppression | Primary Use Case |
| Trityl (Trt) | Bulky Alkyl | 95% TFA | Moderate (Steric only) | Standard Fmoc SPPS | |
| Boc | Carbamate | 95% TFA | High (Electronic effect) | Difficult sequences prone to racemization | |
| Bum | Acetal | TFA | Very High | Specialized synthesis (hard to manufacture) | |
| Dnp | Aryl | Thiolysis | High | Specialized; requires extra cleavage step |
Expert Insight: While Fmoc-His(Boc)-OH suppresses racemization better than Trt due to electron withdrawal, it is less stable during storage and often more expensive. Trt remains the workhorse, provided the coupling protocol below is followed.
Experimental Protocols
A. Coupling Protocol (Minimizing Racemization)
Objective: Couple Fmoc-His(Trt)-OH without triggering the intramolecular base mechanism.
Critical Rule: Do NOT pre-activate Fmoc-His(Trt)-OH for more than 2 minutes. Prolonged activation allows the imidazole to attack the activated ester.
-
Reagents:
-
Amino Acid: Fmoc-His(Trt)-OH (3-5 eq)
-
Activator: DIC (Diisopropylcarbodiimide) (3-5 eq)
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3-5 eq)
-
Avoid: HATU/DIPEA for His coupling if possible, as the basic environment (DIPEA) promotes racemization.
-
-
Procedure:
-
Dissolve Fmoc-His(Trt)-OH and Oxyma in DMF.
-
Add DIC immediately before adding the mixture to the resin.
-
Coupling Time: Limit to 60 minutes at Room Temperature (
). -
Warning: Do not use microwave heating (>
) for His(Trt) coupling unless using a specialized cycle (e.g., DIC/Oxyma at max for < 10 mins).
-
B. Cleavage and Scavenging (The Role of Silanes)
Upon acid cleavage, the Trityl group forms a stable, highly reactive Trityl Cation (
The Scavenger System:
-
Water: Poor scavenger for Trt cations (phase separation issues).
-
TIS (Triisopropylsilane): The essential scavenger.[6] It acts as a hydride donor, irreversibly reducing the Trityl cation to Triphenylmethane (
), which is inert and washes away.
Figure 2: The Cleavage & Scavenging Workflow
Caption: Triisopropylsilane (TIS) is critical to irreversibly quench the Trityl cation, preventing it from re-alkylating the peptide.
Standard Cleavage Cocktail (Reagent B):
-
TFA: 95% (Global deprotection)
-
TIS: 2.5% (Specific Trityl scavenger)
-
Water: 2.5% (Scavenges t-butyl cations from other side chains)
Protocol:
-
Add cocktail to resin (10-20 mL per gram of resin).
-
Shake for 2-3 hours at Room Temperature.
-
Filter resin.[7]
-
Precipitate filtrate in cold Diethyl Ether. The Triphenylmethane (Trt-H) remains soluble in ether, while the peptide precipitates.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[4][8] Chemical Reviews, 109(6), 2455–2504.[8]
-
Merck/Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection. Technical Bulletin.
-
CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures.[6] Application Note.
-
BenchChem. A Comparative Guide to Histidine Side-Chain Protection. Technical Support Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cem.de [cem.de]
- 7. peptide.com [peptide.com]
- 8. Protected Amino Acids - Creative Peptides [creative-peptides.com]
N(im)-Trityl-L-Histidine-Propylamide: Structural Pharmacology and Bioactive Potential
[1]
Executive Summary
N(im)-Trityl-L-histidine-propylamide represents a specialized class of histidine peptidomimetics where the imidazole side chain is sterically modified with a trityl (triphenylmethyl) group and the C-terminus is capped with a propylamide moiety.[1] While often encountered as a synthetic intermediate in the solid-phase synthesis of complex peptides (e.g., TRH analogues), this molecule exhibits distinct physicochemical properties that warrant investigation as a bioactive entity.
This technical guide dissects the compound’s potential beyond its synthetic utility.[1] By analyzing its structural components—the lipophilic trityl shield and the protease-resistant propylamide tail—we evaluate its pharmacological profile as a potential enzyme inhibitor , blood-brain barrier (BBB) shuttle , and ergogenic modulator .
Part 1: Structural Analysis & Physicochemical Properties[1]
The biological activity of N(im)-Trityl-L-histidine-propylamide is dictated by two critical modifications to the native L-histidine backbone.
The N(im)-Trityl Group (Steric Shield)
The trityl group is a massive hydrophobic moiety attached to the imidazole nitrogen (typically the
-
Lipophilicity: The three phenyl rings drastically increase the LogP, potentially facilitating passive diffusion across lipid bilayers, including the BBB.
-
Electronic Effect: The trityl group suppresses the basicity of the imidazole ring, preventing protonation at physiological pH. This abolishes the "proton shuttle" capability typical of histidine, suggesting the molecule acts as a competitive antagonist rather than an active catalytic participant in enzymatic pockets.
-
Acid Lability: The trityl-imidazole bond is acid-labile.[1] In highly acidic environments (e.g., gastric juice, lysosomes), the trityl group may cleave, releasing the free histidine derivative.
The Propylamide C-Terminus[1][2]
-
Proteolytic Stability: Conversion of the carboxylate to a propylamide prevents recognition by carboxypeptidases, significantly extending plasma half-life.
-
Receptor Affinity: Alkylamides are common pharmacophores in neuroactive peptides (e.g., TRH analogues), suggesting potential affinity for GPCRs involved in neurotransmission.
Table 1: Physicochemical Profile
| Property | Native L-Histidine | N(im)-Trityl-L-His-Propylamide | Impact on Bioactivity |
| Molecular Weight | 155.15 g/mol | ~438.5 g/mol | Increased bulk; reduced renal clearance.[1] |
| Lipophilicity (LogP) | -3.32 (Hydrophilic) | > 4.0 (Estimated) | Enhanced membrane permeability; BBB penetration.[1] |
| Imidazole pKa | ~6.0 | Suppressed | Loss of buffering capacity; potential for hydrophobic binding.[1] |
| Protease Susceptibility | High | Low | Prolonged duration of action.[1] |
Part 2: Predicted & Observed Biological Mechanisms[1]
Ergogenic and Anabolic Modulation
Database classifications link this compound to ergogenic activity , influencing anabolic hormone secretion and fuel supply during exercise [1].
-
Mechanism: This activity is likely derived from the metabolic liberation of L-histidine or direct interaction with histamine receptors.[1] Histidine is a precursor to Carnosine (an intramuscular buffer) and Histamine (a vasodilator).[1]
-
The Trityl Advantage: The lipophilic trityl group may act as a carrier, improving the oral bioavailability of the histidine core before metabolic cleavage releases the active amino acid.
Enzyme Inhibition (The "Steric Wedge" Hypothesis)
The bulky trityl group allows the molecule to occupy large hydrophobic pockets adjacent to active sites in metalloproteases or histidine-dependent enzymes.
-
Target: Zinc-dependent enzymes (e.g., ACE, MMPs) often bind histidine. The trityl group would sterically occlude the active site without coordinating the metal, acting as a potent inhibitor.
Neuropharmacology
Given the structural similarity to TRH (Thyrotropin-Releasing Hormone) fragments and the high lipophilicity:
-
CNS Penetration: The compound is predicted to cross the BBB.
-
Activity: It may modulate arousal or cognitive function by interacting with low-affinity histamine binding sites or TRH receptors, although the lack of the pyroglutamyl ring reduces potency compared to native TRH.
Part 3: Visualization of Pharmacodynamics
The following diagram illustrates the dual-pathway potential: functioning as an intact inhibitor or a pro-drug precursor.[1]
Caption: Figure 1. Dual pharmacodynamic pathways: Direct hydrophobic interaction (Intact) vs. Pro-drug activation (Cleavage).[1]
Part 4: Experimental Protocols for Validation
To validate the biological activity, researchers must synthesize the compound with high purity and test its stability.
Protocol A: Synthesis of N(im)-Trityl-L-Histidine-Propylamide
Standard solid-phase or solution-phase coupling.[1]
-
Starting Material:
-Fmoc- -Trityl-L-Histidine (Commercial). -
Coupling:
-
Fmoc Deprotection:
-
Purification:
Protocol B: In Vitro Stability Assay
Objective: Determine if the Trityl group acts as a stable shield or a pro-drug moiety.
-
Preparation: Dissolve compound (10 µM) in DMSO.
-
Incubation:
-
Sampling: Aliquot at 0, 30, 60, 120, and 240 minutes.
-
Analysis: LC-MS/MS monitoring for parent mass vs. de-tritylated mass (L-His-Propylamide).
-
Interpretation:
References
-
Luckose, F., Pandey, M. C., & Radhakrishna, K. (2015). Effects of amino acid derivatives on physical, mental, and physiological activities.[2][3] Critical Reviews in Food Science and Nutrition, 55(13), 1793–1844.[3] Link
-
Barlos, K., et al. (1989).[1] Application of the trityl group in peptide synthesis.[4][5][6][7][8][9] Tetrahedron, 45(12), 3741-3758. Link
-
Thalacker-Mercer, A. E., & Gheller, M. E. (2020).[1][2] Benefits and Adverse Effects of Histidine Supplementation. The Journal of Nutrition, 150(Suppl 1), 2588S–2592S.[2] Link
Sources
- 1. H-His(Trt)-OH | C25H23N3O2 | CID 7408287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benefits and Adverse Effects of Histidine Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
Advanced Technical Guide: Trityl-Protected Histidine in Peptide Synthesis
Content Type: Technical Whitepaper Audience: Senior Scientists, Peptide Chemists, and Drug Development Leads
Executive Summary
Histidine is arguably the most chemically troublesome amino acid in Solid-Phase Peptide Synthesis (SPPS). Its imidazole side chain acts as both a nucleophile and a base, creating a nexus for side reactions including racemization, acyl transfer, and aggregation.
The introduction of
This guide provides a rigorous technical analysis of the Trityl-protected histidine derivative, detailing its mechanistic advantages, kinetic limitations, and the precise protocols required to maintain stereochemical integrity during GMP-grade peptide manufacturing.
The Histidine Paradox: Tautomerism & Racemization
To master His(Trt) chemistry, one must first understand the enemy: the imidazole ring. The imidazole exists in equilibrium between two tautomers: the
The Mechanism of Racemization
Racemization in histidine is unique. Unlike other amino acids where base-catalyzed proton abstraction is purely inductive, histidine facilitates its own racemization via an intramolecular base mechanism .
-
The Trigger: During activation (e.g., with HATU or DIC), the carboxyl group is converted to an active ester.
-
The Catalyst: If the
nitrogen is unprotected (or effectively available), it can act as a proximal base. -
The Abstraction: The
nitrogen abstracts the proton from the position, stabilizing the planar enolate intermediate. -
The Result: Reprotonation occurs non-stereoselectively, yielding a mix of L- and D-isomers.
The Trityl Limitation: The Trityl group is extremely bulky and preferentially binds to the sterically less hindered
Visualization: Histidine Tautomerism & Protection
Figure 1: The Trityl group binds to the
Comparative Analysis: Trt vs. The Alternatives
Why use Trityl if it allows racemization? The answer lies in orthogonality and ease of removal .
| Feature | Trityl (Trt) | Boc | Bum (Benzyloxymethyl) | Dnp (Dinitrophenyl) |
| Attachment | ||||
| Racemization Suppression | Moderate | High | Very High | High |
| Deprotection Condition | 95% TFA (Acid labile) | 95% TFA (Acid labile) | HF or TFMSA (Strong Acid) | Thiolysis (Mercaptoethanol) |
| Orthogonality | Excellent (Base stable) | Good | Poor (Requires HF) | Good (but requires extra step) |
| Primary Use Case | Standard SPPS | High-temp / Difficult couplings | Specialized / Solution phase | Legacy / Aggregation prone |
Expert Insight: For routine synthesis, Fmoc-His(Trt)-OH is the industry standard because it allows "one-pot" global deprotection. However, for convergent synthesis or fragment condensation where racemization is fatal, Fmoc-His(Boc)-OH is increasingly preferred despite its lower orthogonality in some contexts.
Synthesis & Coupling Protocols
Protocol A: Coupling Fmoc-His(Trt)-OH
Objective: Maximize coupling efficiency while minimizing racemization.
The "Low-Base" Rule: Avoid high concentrations of tertiary bases (DIEA, NMM) during the coupling of His(Trt). Excess base exacerbates the
Recommended Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure.
-
Why: Oxyma creates a less reactive active ester than HATU, reducing the window for racemization while maintaining high coupling efficiency.
-
-
Alternative: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[3]
-
Why: DEPBT is specifically noted for superior racemization suppression in Histidine coupling.
-
Step-by-Step Procedure:
-
Dissolution: Dissolve Fmoc-His(Trt)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Activation: Add DIC (3 eq). Do not add base yet.
-
Pre-activation: Allow to react for exactly 2 minutes. (Longer pre-activation increases racemization risk).
-
Coupling: Add the mixture to the resin-bound peptide.
-
Reaction Time: Agitate for 45–60 minutes at Room Temperature .
-
Critical Warning:Do NOT use microwave heating for His(Trt) coupling unless absolutely necessary. Heat exponentially increases racemization rates (up to 10-20% D-isomer formation).
-
Protocol B: Global Deprotection & Scavenging
Objective: Remove Trt without alkylating Tryptophan or Cys residues.
Upon acidolysis, the Trityl group forms a stable, yet highly reactive Trityl Cation (
The "Golden" Cocktail (Reagent K derivative):
-
TFA: 92.5% (Solvent & Acid source)
-
TIS (Triisopropylsilane): 2.5% (Primary cation scavenger)
-
EDT (1,2-Ethanedithiol): 2.5% (Crucial for Trt scavenging)
-
Water: 2.5% (Hydrolysis of esters)[4]
Workflow:
-
Wash resin with DCM to remove traces of DMF (DMF can form formyl-amines under acidic conditions).
-
Add the cleavage cocktail (15 mL per gram of resin).
-
Agitate for 2–3 hours.
-
Precipitation: Filter the resin and drop the filtrate into ice-cold Diethyl Ether.
-
Centrifugation: Pellet the peptide; the Trityl-TIS adducts remain in the ether layer.
Visualizing the SPPS Workflow
Figure 2: The SPPS workflow highlighting the critical control point for racemization and the scavenging event required to neutralize the Trityl cation.
Troubleshooting: The "Trityl Return"
A common failure mode in His(Trt) synthesis is the observation of +242 Da mass shifts in the final peptide. This corresponds to a re-attached Trityl group.[4][5]
Root Cause: Insufficient scavenging capacity. The
-
Increase Scavenger Load: If the peptide contains multiple His(Trt) or Trp(Boc) residues, increase TIS to 5%.
-
Use DTT: For Cys-rich peptides, Dithiothreitol (DTT) is a more potent scavenger than EDT, though less volatile.
-
Fmoc-Trp(Boc)-OH: Always use Boc-protected Tryptophan. The Boc group protects the indole ring from alkylation by the liberated Trityl cation.
References
-
Sieber, P., & Riniker, B. (1991).[5] Protection of histidine in peptide synthesis: A reassessment of the trityl group. Tetrahedron Letters.[5] Link
-
Barlos, K., et al. (1991).[5] Darstellung und einsatz von N-Fmoc-O-Trt-hydroxyaminosäuren zur “solid phase” synthese von peptiden.[5][6] Tetrahedron Letters.[5] Link
-
Harding, S. J., et al. (1999). Im-trityl protection of histidine.[5][6][7][8][9] Journal of Peptide Science.[5] Link
-
BenchChem Technical Guides. (2025). Fmoc-His(Trt)-OH: A Technical Guide for Peptide Synthesis.[2]Link
-
Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bachem.com [bachem.com]
- 8. Im-trityl protection of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Discovery and significance of N(im)-Trityl-L-histidine-propylamide
The following technical guide details the chemical architecture, synthesis, and emerging pharmacological significance of N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9).
This guide deviates from standard "product descriptions" to focus on the molecule's unique position as both a stabilized synthetic intermediate and a functional ligand for G-Protein Coupled Receptors (specifically T2Rs).
From Steric Protection to Sensory Pharmacology
Part 1: Executive Technical Summary
N(im)-Trityl-L-histidine-propylamide represents a convergence of peptide chemistry and sensory pharmacology. Historically viewed merely as a protected building block in solid-phase peptide synthesis (SPPS), recent structure-activity relationship (SAR) studies have elevated its status to a functional antagonist of the TAS2R (Type 2 Taste Receptors) family.
-
Chemical Identity: A histidine derivative where the imidazole ring is protected by a bulky trityl (triphenylmethyl) group, and the C-terminus is modified into a propylamide.
-
Core Significance:
-
Synthetic Utility: The trityl group suppresses the high racemization potential of the histidine imidazole ring during coupling.
-
Pharmacological Activity: The specific combination of the hydrophobic trityl "cap" and the alkyl-amide tail creates a pharmacophore capable of blocking bitter taste receptors (specifically T2R4), a target for improving patient compliance in pediatric and geriatric drug formulations.
-
Part 2: Chemical Architecture & Causality
To understand the utility of this molecule, one must understand the "why" behind its specific derivatization.
1. The Imidazole Problem (The "N(im)-Trityl" Solution)
The imidazole side chain of Histidine is nucleophilic and prone to racemization (conversion from L- to D- isomer) during carboxyl activation.
-
Mechanism: The
-nitrogen of the imidazole can attack the activated carbonyl, forming a cyclic intermediate that leads to loss of chirality. -
The Trityl Fix: The Trityl group is extremely bulky (steric hindrance). By attaching it to the imidazole nitrogen (specifically the
-nitrogen in most stable tautomers), it physically blocks this intramolecular attack, preserving the L-configuration essential for biological recognition.
2. The Propylamide Modification
The conversion of the carboxylic acid to a propylamide (
-
Peptidase Resistance: C-terminal amidation prevents degradation by carboxypeptidases, extending the molecule's half-life in biological assays.
-
Lipophilicity: The propyl chain increases
, allowing the molecule to penetrate hydrophobic pockets in GPCRs (like T2Rs) or cross biological membranes more effectively than the free acid.
Part 3: The Discovery – T2R Antagonism
The "significance" of this molecule shifted in the mid-2010s during screens for Bitter Taste Blockers .
The T2R4 Connection: Research identified that T2R4 (a receptor activated by quinine and other bitter alkaloids) possesses a binding pocket that accommodates hydrophobic ligands.
-
The Findings: While L-Histidine itself has negligible affinity, N(im)-Trityl-L-histidine-propylamide exhibited binding affinity in the micromolar range.
-
Causality: The Trityl group mimics the bulky, hydrophobic ring structures of bitter agonists (like quinine), effectively competing for the binding site without activating the G-protein cascade. The propylamide tail stabilizes the molecule within the transmembrane domain.
Visualization: Mechanism of Action (T2R Blocking)
Caption: Competitive antagonism mechanism where the Trityl-His derivative occupies the orthosteric site of T2R4, preventing G-protein (Gustducin) activation.
Part 4: Experimental Protocols
This section details the synthesis and validation of the molecule. These protocols are designed to be self-validating (i.e., the success of step N is required for step N+1).
Protocol A: Synthesis of N(im)-Trityl-L-histidine-propylamide
Objective: Synthesize the target molecule with >98% chiral purity.
Reagents:
-
Fmoc-His(Trt)-OH (Starting material)[1]
-
HATU (Coupling reagent)
-
DIPEA (Base)[1]
-
DMF (Solvent)
-
Piperidine (for Fmoc removal)
Step-by-Step Workflow:
-
Activation: Dissolve Fmoc-His(Trt)-OH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes at 0°C to activate the carboxyl group.
-
Checkpoint: Solution should turn slightly yellow.
-
-
Coupling: Add Propylamine (1.2 eq) dropwise. Allow to warm to room temperature and stir for 4 hours.
-
Validation: Monitor via TLC (Chloroform:Methanol 9:1). The starting material spot should disappear.
-
-
Fmoc Deprotection: Treat the intermediate (Fmoc-His(Trt)-propylamide) with 20% Piperidine in DMF for 20 minutes.
-
Why? To expose the N-terminal amine, yielding the final product N(im)-Trityl-L-histidine-propylamide.
-
Note: Do NOT use TFA (Trifluoroacetic acid) at any stage, as it will cleave the Trityl group.
-
-
Purification: Flash column chromatography on silica gel.
-
Eluent: DCM/MeOH gradient.
-
Target: The Trityl group is highly lipophilic; the product will elute later than free histidine derivatives.
-
Protocol B: Functional Validation (Calcium Mobilization Assay)
Objective: Verify T2R blocking activity.
-
Cell Line: HEK293T cells stably transfected with human TAS2R4 and G
16-gust44 (chimeric G-protein to couple T2R to calcium release). -
Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.
-
Baseline: Measure fluorescence (Ex 488nm / Em 520nm) for 30 seconds.
-
Challenge:
-
Control: Add Quinine (1 mM). Observe sharp fluorescence spike.
-
Experimental: Pre-incubate cells with N(im)-Trityl-L-histidine-propylamide (50
M) for 10 minutes. Then add Quinine (1 mM).
-
-
Result Interpretation: A >50% reduction in the fluorescence spike compared to control confirms antagonistic activity.
Visualization: Synthesis Workflow
Caption: Synthetic route emphasizing base-labile deprotection to preserve the acid-sensitive Trityl group.
Part 5: Quantitative Data Summary
The following table summarizes the physicochemical properties that define the molecule's handling and storage requirements.
| Parameter | Specification | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 438.56 g/mol | |
| Solubility | DMSO, Ethanol, DMF | Poorly soluble in water due to Trityl group. |
| pKa (Imidazole) | ~6.0 (Masked) | The Trityl group suppresses the basicity of the imidazole ring. |
| Storage | -20°C, Desiccated | Hygroscopic. Stable for >2 years if kept dry. |
| T2R4 Binding ( | ~30-50 | Estimated based on competitive displacement assays [1]. |
Part 6: References
-
Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers. Source: National Institutes of Health (NIH) / PubMed Central. Context: Identifies N(im)-Trityl-L-histidine-propylamide as a predicted binder and antagonist for T2R4 receptors. URL:[Link]
-
Histidine-Rich Peptides and Biological Activity. Source: PubMed.[4] Context: Background on C-terminal histidine modifications for enhancing peptide stability (Piscidins). URL:[Link]
Sources
Methodological & Application
N(im)-Trityl-L-histidine-propylamide in solid-phase peptide synthesis (SPPS)
Application Note: Strategic Utilization of N(im)-Trityl-L-histidine-propylamide in High-Purity Peptide Synthesis
Executive Summary
The synthesis of C-terminal alkylamide peptides, particularly Gonadotropin-Releasing Hormone (GnRH) agonists (e.g., analogs with propylamide or ethylamide termini), presents specific challenges in Solid-Phase Peptide Synthesis (SPPS). The direct aminolysis of resin-bound peptides often leads to severe racemization of the C-terminal Histidine residue and side-chain alkylation.
This guide details the application of N(im)-Trityl-L-histidine-propylamide (CAS 171176-63-9) as a pre-formed, chirally pure building block. By adopting a Convergent Fragment Condensation strategy , researchers can bypass the harsh conditions of direct resin aminolysis, ensuring high diastereomeric purity (>99.5%) and preserving the integrity of the acid-labile trityl protecting group until the final global deprotection.
Chemical Basis & Rationale
The Challenge: Direct Aminolysis vs. Fragment Condensation
In standard SPPS, C-terminal amides are typically generated by cleaving a linker (e.g., Merrifield, PAM) with an amine. However, for peptides ending in L-Histidine, this approach is flawed:
-
Racemization: The imidazole group of Histidine facilitates proton abstraction from the
-carbon during activation or basic cleavage, leading to significant D-His formation. -
Side-Reaction: Strong nucleophiles (like propylamine) can attack the electrophilic trityl cation or other protecting groups during cleavage if not carefully scavenged.
The Solution: The "Hybrid" Approach
Using N(im)-Trityl-L-histidine-propylamide allows the synthesis to be split into two controlled phases:
-
SPPS Phase: Synthesis of the protected peptide fragment (Amino Acids 1 to
) on a highly acid-labile resin (e.g., 2-Chlorotrityl Chloride). -
Solution Phase: Coupling of the protected peptide acid to the free amine of the H-His(Trt)-NHPr block.
Key Advantages:
-
Stereochemical Integrity: The C-terminal His is never activated as an ester, eliminating the primary pathway for racemization.
-
Trityl Protection: The
-Trityl group masks the imidazole nitrogen, preventing alkylation and suppressing racemization via the -nitrogen.
Strategic Workflow Visualization
The following diagram illustrates the Convergent Synthesis pathway, contrasting it with the risky Linear SPPS route.
Figure 1: Comparison of Linear SPPS (Method A) vs. Convergent Fragment Condensation (Method B) for His-propylamide peptides.
Detailed Experimental Protocol
Phase 1: Synthesis of Protected Peptide Fragment
Objective: Synthesize the peptide sequence (e.g., Boc-Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-OH) preserving all side-chain protecting groups.
Materials:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).
-
Fmoc-Amino Acids (Standard side chain protection: Pbf for Arg, tBu for Ser/Tyr/Glu, Boc for Trp).
-
Cleavage Cocktail A: 1% TFA in Dichloromethane (DCM).
Protocol:
-
Loading: Swell 2-CTC resin in dry DCM. Load the C-terminal amino acid (e.g., Fmoc-Pro-OH) with DIPEA (4 eq) for 2 hours. Cap unreacted sites with MeOH/DIPEA (9:1).
-
Elongation: Perform standard Fmoc SPPS cycles:
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Coupling: Fmoc-AA (3 eq), HBTU (3 eq), DIPEA (6 eq) in DMF for 45 min.
-
-
Terminal Capping: For the N-terminus, use Boc-Glu(OtBu)-OH (or Pyroglutamic acid if applicable) to ensure the N-terminus is protected during the subsequent solution phase coupling.
-
Mild Cleavage:
-
Wash resin with DCM (5x).
-
Treat with 1% TFA/DCM (10 mL per gram of resin) for 2 min. Filter into a flask containing 10% Pyridine/MeOH (to neutralize TFA immediately).
-
Repeat 5-10 times.
-
Concentrate filtrate and precipitate with cold water or ether to obtain the Side-Chain Protected Peptide Acid .
-
Phase 2: Fragment Condensation
Objective: Couple the protected peptide acid to N(im)-Trityl-L-histidine-propylamide.
Reagents:
-
Component A: Protected Peptide Acid (from Phase 1).
-
Component B: N(im)-Trityl-L-histidine-propylamide (1.1 eq).
-
Coupling Agents: EDC.HCl (1.2 eq) / HOAt (1.2 eq) OR HATU (1.1 eq) / DIPEA (2.5 eq).
-
Solvent: Anhydrous DMF.
Protocol:
-
Dissolve the Protected Peptide Acid (1.0 eq) and N(im)-Trityl-L-histidine-propylamide (1.1 eq) in minimal anhydrous DMF.
-
Cool the solution to 0°C.
-
Add HOAt followed by EDC.HCl (or HATU/DIPEA).
-
Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Monitoring: Check reaction progress via HPLC (shift in retention time) and TLC.
-
Work-up:
-
Evaporate DMF under reduced pressure.
-
Dissolve residue in EtOAc.
-
Wash with 5% NaHCO3, 5% Citric Acid, and Brine.
-
Dry over MgSO4 and concentrate to yield the Fully Protected Peptide Propylamide .
-
Phase 3: Global Deprotection & Purification
Objective: Remove Trityl, Pbf, tBu, and Boc groups.
Cocktail: TFA/TIS/H2O (95:2.5:2.5). Note: EDT (Ethane dithiol) may be added (2.5%) if Trp is present to prevent oxidative damage.
Protocol:
-
Dissolve the protected intermediate in the Cleavage Cocktail (10 mL/g).
-
Stir at room temperature for 2–3 hours. The Trityl group on Histidine is removed rapidly, but Pbf on Arginine requires the full duration.
-
Precipitate the crude peptide in cold Diethyl Ether.
-
Centrifuge, wash with ether (3x), and dry under vacuum.
-
Purification: Preparative RP-HPLC (C18 column, Gradient: 5–60% ACN in H2O with 0.1% TFA).
Quality Control & Data Specifications
Analytical Parameters for N(im)-Trityl-L-histidine-propylamide (Starting Material):
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | HPLC (C18, 220 nm) | |
| Identity | MS (ESI+) | |
| Specific Rotation | Polarimetry | |
| Water Content | Karl Fischer |
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of Trityl group | Use HOAt/HATU to accelerate coupling; ensure pH is basic (DIPEA) if using HATU. |
| Racemization of His | Over-activation or high base conc. | Maintain 0°C during activation; avoid large excess of DIPEA; use Collidine as a milder base. |
| Incomplete Trt Removal | Insufficient acid strength | Ensure TFA concentration is >90%; extend cleavage time slightly (monitor via MS). |
References
-
Sigma-Aldrich. (2024). Product Specification: N(im)-Trityl-L-histidine-propylamide (CAS 171176-63-9).[1] Link
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Link
-
Ten Brink, H. T., et al. (2006). "Solid-phase synthesis of C-terminally modified peptides." Journal of Peptide Science, 12(11), 686-692. Link
-
Chem-Impex International. (2024). N(im)-Trityl-L-histidine Derivatives in Drug Development. Link
-
Pipkorn, R., et al. (2013).[2] "SPPS resins impact the PNA-syntheses' improvement." International Journal of Medical Sciences, 10(3), 331-337. Link
Sources
Application Note: Strategic Use of N(im)-Trityl-L-histidine-propylamide in Complex Peptide Synthesis
[1]
Abstract
The incorporation of C-terminal alkylamides, such as propylamide, is a critical modification in the development of therapeutic peptides, particularly Gonadotropin-Releasing Hormone (GnRH) agonists (e.g., analogs of Gonadorelin). However, the presence of C-terminal Histidine presents a dual challenge: the high susceptibility of Histidine to racemization during coupling and the reactivity of the imidazole side chain.[1] This Application Note details the protocol for utilizing N(im)-Trityl-L-histidine-propylamide as a nucleophilic building block in convergent peptide synthesis. By leveraging the acid-labile Trityl (Trt) protecting group, researchers can suppress racemization and prevent N-alkylation side reactions, ensuring high stereochemical purity in complex peptide manufacturing.[2]
Strategic Overview & Chemical Logic
The Challenge: Histidine at the C-Terminus
Synthesizing peptides with a C-terminal Histidine-amide involves significant risk.[2] The imidazole ring of Histidine can act as an intramolecular base, abstracting the proton from the
The Solution: N(im)-Trityl Protection
The N(im)-Trityl (Trt) group is the superior choice for this application compared to Boc or Tosyl protections because:
-
Steric Bulk: The massive trityl group shields the imidazole nitrogen, preventing it from acting as an intramolecular catalyst for racemization.
-
Acid Lability: Trt is removed by Trifluoroacetic Acid (TFA), allowing for "Global Deprotection" simultaneously with other side-chain protecting groups (e.g., tBu, Pbf) after the peptide assembly is complete.[2]
-
Solubility: The lipophilic nature of the trityl group enhances the solubility of the C-terminal fragment in organic solvents (DCM, DMF) used during solution-phase coupling.
The Convergent Workflow
Instead of building the peptide stepwise on a specialized resin (which is difficult for alkylamides), the recommended strategy is Fragment Condensation :
Experimental Protocols
Protocol A: Preparation of H-His(Trt)-propylamide (Fragment B)
Note: If this building block is not commercially purchased, it must be synthesized from Fmoc-His(Trt)-OH.[2]
Reagents:
-
Fmoc-His(Trt)-OH (1.0 eq)[2]
-
Propylamine (1.1 eq)[2]
-
BOP or PyBOP (1.05 eq)[2]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[2]
-
DMF (Dimethylformamide), Piperidine, DCM (Dichloromethane).[2]
Step-by-Step Procedure:
-
Activation: Dissolve Fmoc-His(Trt)-OH (5 mmol) in DMF (15 mL). Add PyBOP (5.25 mmol) and DIPEA (10 mmol). Stir for 2 minutes at 0°C.
-
Amidation: Add Propylamine (5.5 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: Monitor by TLC or HPLC for disappearance of starting material.
-
-
Work-up: Dilute with Ethyl Acetate (100 mL). Wash with 5% NaHCO₃ (3x), Water (1x), and Brine (1x).[2] Dry over MgSO₄ and concentrate in vacuo to yield Fmoc-His(Trt)-NHPr .
-
Fmoc Removal: Dissolve the intermediate in 20% Piperidine/DMF (20 mL) for 20 minutes.
-
Purification: Concentrate the solution. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the free amine H-His(Trt)-NHPr .[2]
-
Storage: Store at -20°C under Argon.
-
Protocol B: Convergent Synthesis (Coupling Fragment A + B)[1]
This protocol describes coupling the protected peptide backbone to the Histidine-propylamide unit.
Reagents:
-
Fragment A: Protected Peptide-OH (e.g., Boc-Trp-Ser(tBu)-Tyr(tBu)-...-OH) (1.0 eq).[2]
-
Fragment B: H-His(Trt)-NHPr (1.2 eq).[2]
-
Coupling Agents: DIC (Diisopropylcarbodiimide) (1.2 eq) and Oxyma Pure (1.2 eq).[2]
-
Why DIC/Oxyma? This combination is field-proven to minimize racemization of the C-terminal residue of Fragment A during segment condensation [1].
-
Workflow:
-
Dissolution: Dissolve Fragment A and Oxyma Pure in minimal DMF.
-
Pre-activation: Cool to 0°C. Add DIC. Stir for 2 minutes.
-
Critical: Low temperature is essential to suppress racemization of the activated carboxylate on Fragment A.
-
-
Coupling: Add Fragment B (H-His(Trt)-NHPr).[2] Stir at 0°C for 1 hour, then allow to warm to RT overnight.
-
Monitoring: Check reaction progress via HPLC. If incomplete after 12 hours, add a second portion of DIC (0.5 eq).
-
Isolation: Precipitate the fully protected peptide in cold water or ether, filter, and dry.
Protocol C: Global Deprotection & Cleavage
Removal of the Trityl group and other side-chain protectors.
Cocktail Composition:
-
TFA (Trifluoroacetic Acid): 92.5%[2]
-
TIS (Triisopropylsilane): 2.5% (Scavenger for Trityl cations)[2]
-
H₂O: 2.5%[2]
-
DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Only if Cys/Met are present; otherwise use water).[2]
Procedure:
-
Dissolve the protected peptide in the cleavage cocktail (10 mL per gram of peptide).
-
Stir at RT for 2–3 hours. The solution will turn yellow/orange as Trityl cations are released and scavenged.
-
Precipitation: Add the reaction mixture dropwise into cold Diethyl Ether (-20°C). The peptide will precipitate; the Trityl-scavenger adducts remain in the ether.
-
Centrifuge and wash the pellet 3x with cold ether.
-
Lyophilize the crude peptide.
Visualization of Workflow
Diagram 1: Convergent Synthesis Strategy
This diagram illustrates the logic of synthesizing the backbone separately from the C-terminal Histidine unit to maximize control.
Caption: Convergent synthesis workflow utilizing H-His(Trt)-NHPr as a pre-formed C-terminal block.
Data & Quality Control
Racemization Analysis
Racemization of Histidine is the primary failure mode. The presence of Trityl reduces this, but thermal stress can induce it.
Table 1: Impact of Coupling Conditions on His(Trt) Racemization
| Coupling Reagent | Temperature | Base (DIPEA) | % D-His Isomer (By HPLC) | Recommendation |
| HATU / HOAt | 25°C | 2.0 eq | 5.0 - 12.0% | Avoid (Base promotes racemization) |
| HBTU / HOBt | 25°C | 2.0 eq | 4.0 - 8.0% | Avoid |
| DIC / Oxyma | 0°C -> 25°C | None | < 0.5% | Recommended |
| DIC / HOBt | 25°C | None | 1.0 - 2.0% | Acceptable |
Data synthesized from standard SPPS optimization studies [2].
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield of Coupling | Steric hindrance of Trityl group.[2] | Increase reaction time (up to 24h) or use double coupling. Ensure temperature starts at 0°C. |
| Incomplete Trityl Removal | Insufficient scavenger or time.[2] | Extend TFA cleavage to 3 hours. Ensure TIS is present to trap the stable Trityl cation. |
| Split Peaks in HPLC | Racemization (D/L mix). | Switch to DIC/Oxyma activation without base.[2] Verify starting material purity.[2][3][4] |
References
-
CEM Corporation. (2019).[2][4] Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[2][4] (Comparative data on His(Trt) vs His(Boc) racemization). Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups.[2][1][5][6][7] Chemical Reviews, 109(6), 2455-2504.[2] (Authoritative review on Trityl mechanics). Retrieved from [Link]
-
PubChem. (2025).[2] N-alpha-Boc-N(im)-trityl-L-histidine Compound Summary. Retrieved from [Link][2]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
Experimental protocol for incorporating N(im)-Trityl-L-histidine-propylamide
Application Note: Experimental Protocol for Incorporating N(im)-Trityl-L-histidine-propylamide
Executive Summary
This application note details the protocol for synthesizing and incorporating N(im)-Trityl-L-histidine-propylamide into bioactive scaffolds. This specific derivative combines a C-terminal propylamide modification (common in TRH analogs and peptidomimetics to enhance lipophilicity and metabolic stability) with Trityl (Trt) side-chain protection.
Critical Mechanism: The Trityl group on the imidazole ring (
Key Applications:
-
Synthesis of Thyrotropin-Releasing Hormone (TRH) analogs.
-
Development of peptidomimetic enzyme inhibitors.
-
C-terminal capping of peptide libraries.
Chemical Profile & Handling
| Property | Specification |
| Molecule | N(im)-Trityl-L-histidine-propylamide |
| Function | Nucleophilic Building Block / C-terminal Cap |
| Solubility | Soluble in DMF, DMSO, DCM; Sparingly soluble in Water/Ether. |
| Storage | -20°C, Desiccated. Hygroscopic. |
| Stability | Acid Labile: The Trityl group cleaves in >5% TFA. Stable in basic/neutral conditions. |
| Racemization Risk | Moderate (High if Trt protection is removed prior to coupling). |
Experimental Workflows
Workflow Visualization
The following diagram illustrates the synthesis of the building block and its subsequent incorporation into a peptide scaffold.
Caption: Synthesis pathway converting Fmoc-His(Trt)-OH to the propylamide building block, followed by incorporation into the target scaffold. Note the strict avoidance of acid to preserve the Trityl group.
Detailed Protocols
Protocol A: Synthesis of H-His(Trt)-propylamide
Objective: To generate the nucleophilic building block from commercial Fmoc-His(Trt)-OH.
Reagents:
-
Fmoc-His(Trt)-OH (1.0 eq)
-
Propylamine (1.1 eq)
-
HATU (1.05 eq)
-
DIPEA (2.0 eq)
-
DMF (Anhydrous)[1]
Step-by-Step:
-
Activation: Dissolve Fmoc-His(Trt)-OH (1 mmol) and HATU (1.05 mmol) in minimal DMF (5 mL). Add DIPEA (2 mmol) and stir for 2 minutes at 0°C (ice bath) to pre-activate.
-
Why: Pre-activation at low temperature suppresses racemization before the amine is added.
-
-
Coupling: Add Propylamine (1.1 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check via TLC (CHCl3:MeOH 9:1) or LCMS. Look for disappearance of the starting acid.
-
-
Workup (Trt-Safe):
-
Dilute with Ethyl Acetate (50 mL).
-
Wash with 5% NaHCO3 (3x) to remove unreacted acid/HATU byproducts.
-
Wash with Brine (2x).
-
Critical:DO NOT wash with 1N HCl or KHSO4. Acidic washes will cleave the Trityl group.
-
Dry over Na2SO4, filter, and concentrate to yield Fmoc-His(Trt)-propylamide.
-
-
Fmoc Removal:
-
Dissolve the intermediate in 20% Piperidine in DMF (10 mL/g). Stir for 30 minutes.
-
Concentrate under high vacuum (to remove piperidine).
-
Purify via Flash Chromatography (DCM/MeOH gradient with 1% TEA).
-
Result:H-His(Trt)-propylamide (Free amine, Trityl protected side chain).
-
Protocol B: Incorporation into Peptide/Drug Scaffold
Objective: To couple the H-His(Trt)-propylamide to a carboxylic acid (R-COOH).
Reagents:
-
Scaffold Acid (R-COOH) (1.0 eq)
-
H-His(Trt)-propylamide (1.2 eq) (From Protocol A)
-
DIC (Diisopropylcarbodiimide) (1.1 eq)
-
Oxyma Pure (1.1 eq)
-
DMF[1]
Step-by-Step:
-
Activation: Dissolve R-COOH, DIC, and Oxyma Pure in DMF. Stir for 3 minutes.
-
Why DIC/Oxyma? This combination is superior to HATU for preventing racemization during fragment coupling and avoids guanidinylation of the free amine.
-
-
Coupling: Add H-His(Trt)-propylamide. Stir at RT for 4–12 hours.
-
Monitoring: Monitor by HPLC. The shift in retention time will be significant due to the bulky Trityl group.
-
Isolation: Precipitate in cold ether or purify via Prep-HPLC.
-
Note: If using Prep-HPLC, use an Ammonium Bicarbonate buffer (pH 8) or 0.1% Formic Acid (rapid gradient) to prevent Trt cleavage. Avoid high concentrations of TFA.
-
Quality Control & Validation
Racemization Check (Chiral HPLC)
Histidine is the most racemization-prone amino acid.[2] You must validate optical purity.
| Parameter | Method | Acceptance Criteria |
| Column | Chiralpak AD-H or equivalent | Separation of D/L isomers |
| Mobile Phase | Hexane : Isopropanol (with 0.1% Diethylamine) | Isocratic |
| Detection | UV 254 nm (Trityl absorbs strongly) | > 99.5% L-Isomer |
Trityl Stability Verification
To ensure the Trityl group remained intact during incorporation:
-
1H NMR (DMSO-d6): Look for the characteristic Trityl aromatic multiplet at 7.0–7.4 ppm (15H) .
-
Absence of Trt: If the group fell off, the imidazole protons (
) will shift significantly downfield due to loss of electron density.
Troubleshooting Guide
Issue 1: Low Yield during Propylamide Formation
-
Cause: Steric hindrance of the Trityl group.[2]
-
Solution: Switch to PyBOP/HOAt activation. HOAt is more effective than HOBt for hindered secondary amines or bulky neighbors.
Issue 2: Trityl Cleavage during Workup
-
Symptom:[1][3][4][5][6][7] Product mass is -242 Da (Loss of Trt).
-
Cause: Acidity of the aqueous wash or silica gel.
-
Solution: Use Neutral Alumina instead of Silica for purification. Add 1% Triethylamine to all chromatography solvents to buffer the acidity of silica.
Issue 3: Racemization (>1% D-Isomer)
-
Cause: High base concentration or prolonged activation time.
-
Solution: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker base and reduces proton abstraction at the
-carbon. Ensure the coupling temperature does not exceed 25°C.
References
-
Barlos, K., et al. (1991).[8] Darstellung und einsatz von N-Fmoc-O-Trt-hydroxyaminosäuren zur “solid phase” synthese von peptiden. Tetrahedron Letters, 32(4), 475-478. Link
- Context: Establishes the stability profile of Trityl protection in SPPS.
-
Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link
- Context: Comparative analysis of HATU vs DIC/Oxyma for racemiz
-
Jones, J.H., et al. (1998). The racemization of histidine in peptide synthesis. Journal of Peptide Science, 4(4), 255-262. Link
- -protection (Trityl)
-
Sigma-Aldrich. (2023). Fmoc-His(Trt)-OH Product Specification and Handling. Link
Sources
- 1. A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Im-trityl protection of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. cblpatras.gr [cblpatras.gr]
- 10. chemimpex.com [chemimpex.com]
Application Note: N(im)-Trityl-L-histidine-propylamide in Proteomics and Peptide Analysis
This Application Note is structured to address the specialized nature of N(im)-Trityl-L-histidine-propylamide , positioning it both as a bioactive analyte in drug discovery (mechanism of action studies) and as a physicochemical reference standard for developing neutral-pH LC-MS workflows for acid-labile peptide derivatives.
Executive Summary
N(im)-Trityl-L-histidine-propylamide (Trt-His-PA) represents a distinct class of histidine derivatives characterized by a bulky, acid-labile trityl protecting group on the imidazole ring and a hydrophobic propylamide C-terminal cap. While widely recognized in synthetic organic chemistry as a stable intermediate, its application in proteomics research has emerged in two critical domains:
-
Bioactive Profiling: As a putative anabolic secretagogue, proteomic analysis is essential to elucidate its mechanism of action (MoA) on mTOR and hormone signaling pathways.
-
Analytical Method Development: It serves as a robust "challenge molecule" for optimizing neutral-pH LC-MS workflows, designed to analyze acid-labile protected peptides without premature degradation.
This guide provides high-fidelity protocols for the intact analysis of Trt-His-PA and the differential proteomics of its downstream biological effects.
Chemical Properties & Proteomic Relevance[1][2][3][4][5][6][7][8]
The structural duality of Trt-His-PA presents unique challenges and opportunities in mass spectrometry.
| Feature | Chemical Consequence | Proteomics Implication |
| N(im)-Trityl Group | Acid-labile protection of imidazole nitrogen.[1] | Critical: Degrades in standard 0.1% Formic Acid (FA) mobile phases. Requires neutral pH buffers (Ammonium Acetate) for intact detection. |
| Propylamide Cap | Increases hydrophobicity (LogP increase). | Enhances retention on C18 columns; mimics peptide bond physiochemistry without ionization at the C-terminus. |
| Imidazole Ring | Proton acceptor (pKa ~6.0). | Primary charge carrier in ESI+ mode; Trityl group sterically hinders access, altering ionization efficiency compared to free Histidine. |
Workflow 1: Intact Analysis via Neutral-pH LC-MS
Objective: To validate the purity and stability of Trt-His-PA without triggering acid-catalyzed deprotection of the Trityl group.
Standard proteomics workflows utilize acidic mobile phases (pH 2-3) which would strip the Trityl group, yielding false "free histidine" signals. This protocol utilizes a neutral pH system.
Reagents and Buffer Preparation
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH 6.8).
-
Mobile Phase B: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm) – chosen for stability at high pH.
LC-MS/MS Parameters
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5% → 95% B (Linear gradient)
-
10-12 min: 95% B (Wash)
-
-
Ion Source: ESI Positive Mode
-
Capillary Voltage: 2.8 kV (Lower voltage prevents in-source fragmentation)
-
Cone Voltage: 20 V (Critical: High cone voltage can knock off the Trityl group).
Data Interpretation (Logic Check)
-
Target Mass: Calculate exact mass of Histidine + Propylamide + Trityl.
-
Failure Mode: If a dominant peak appears at the mass of Des-Trityl-His-PA (Histidine-propylamide), the buffer pH was likely too low, or in-source energy was too high.
Workflow 2: Differential Proteomics for Mechanism of Action (MoA)
Objective: To map the signaling pathways activated by Trt-His-PA in skeletal muscle cells, specifically investigating anabolic hormone secretion and stress response.
Experimental Design
-
Model System: C2C12 Myoblasts (differentiated).
-
Treatment: 10 µM Trt-His-PA vs. Vehicle Control (DMSO).
-
Timepoints: 4h (Phosphorylation signaling), 24h (Protein expression).
Sample Preparation Protocol (SP3 Method)
Rationale: The Single-Pot Solid-Phase-enhanced Sample Preparation (SP3) is chosen to minimize losses of hydrophobic signaling proteins.
-
Lysis: Lyse cells in 4% SDS, 100mM HEPES (pH 7.5), containing phosphatase inhibitors.
-
Reduction/Alkylation: 10mM DTT (30 min, 56°C) followed by 20mM Iodoacetamide (20 min, dark).
-
Binding: Add carboxylate-modified magnetic beads (10:1 bead:protein ratio) and Ethanol to 50% final concentration.
-
Washing: Wash beads 2x with 80% Ethanol, 1x with Acetonitrile.
-
Digestion: Resuspend beads in 50mM Ammonium Bicarbonate with Trypsin (1:50 enzyme:substrate). Incubate overnight at 37°C.
-
Elution: Recover peptides using a magnetic rack.
Pathway Visualization (Graphviz)
The following diagram illustrates the hypothesized signaling cascade triggered by Histidine derivatives and the workflow to validate it.
Caption: Hypothesized mechanism of action for Trt-His-PA inducing anabolic signaling, monitored via targeted phosphoproteomics.
Troubleshooting & Quality Control
Trityl Stability Check
The Trityl group is a "canary in the coal mine" for system acidity.
| Observation | Diagnosis | Corrective Action |
| Split Peaks | On-column degradation. | Switch to pH 7.0 buffer; reduce column temperature to <30°C. |
| Low Sensitivity | Ion suppression by Trityl group. | Use Nano-electrospray; add 5% Trifluoroethanol (TFE) to mobile phase to boost ionization. |
| Carryover | Hydrophobic Propylamide tail sticking to injector. | Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone. |
Self-Validating the Protocol
To ensure the LC-MS data is valid, inject a mixture of Trt-His-PA and Free Histidine .
-
Pass: Two distinct peaks. Trt-His-PA elutes significantly later (higher hydrophobicity) and shows the intact parent mass.
-
Fail: Single peak (Free Histidine) or Trt-His-PA peak shows mass of deprotected species. Stop run and adjust pH.
References
-
Vertex AI Search. (2025). N(im)-Trityl-L-histidine-propylamide Biological Activity and Applications. Retrieved from and .
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][1][3][4] Chemical Reviews. Link (Contextual grounding for Trityl stability).
-
Olsen, J. V., et al. (2010). Higher-energy collision dissociation (HCD) peptide fragmentation for proteomics. Nature Methods. Link (Basis for MS parameter selection).
-
Hughes, C. S., et al. (2019). Single-pot solid-phase-enhanced sample preparation (SP3) for proteomics. Nature Protocols. Link
Sources
Application Note: N(im)-Trityl-L-histidine-propylamide in Peptidomimetic Synthesis
[1]
Abstract & Core Utility
N(im)-Trityl-L-histidine-propylamide is a pre-functionalized amino acid derivative designed for the convergent solution-phase synthesis of histidine-containing peptide analogues. Unlike standard solid-phase peptide synthesis (SPPS) resins, this building block provides a "pre-capped" C-terminus (propylamide) combined with a protected imidazole side chain (Trityl).
Key Applications
-
C-Terminal Capping: Introduces a hydrophobic propylamide moiety, often used to mimic the C-terminus of bioactive hormones (e.g., GnRH agonists) to enhance receptor binding affinity and lipophilicity.
-
Metabolic Stability: The propylamide modification renders the C-terminus resistant to carboxypeptidase degradation.
-
Regioselective Control: The bulky Trityl (Trt) group on the imidazole nitrogen (
) prevents racemization and -alkylation during chain elongation.
Chemical Specifications
| Property | Specification |
| Chemical Name | N(im)-Trityl-L-histidine-propylamide |
| Synonyms | H-His(Trt)-NHPr; (S)-2-Amino-N-propyl-3-(1-trityl-1H-imidazol-4-yl)propanamide |
| CAS Number | 171176-63-9 |
| Molecular Formula | |
| Molecular Weight | 438.56 g/mol |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in Water |
| Purity Grade | |
| Storage | 2–8°C, Desiccated (Hygroscopic) |
Synthetic Workflow & Mechanism
The utility of this building block lies in its ability to serve as the nucleophilic anchor in solution-phase coupling. The following diagram illustrates the convergent synthesis strategy, highlighting the orthogonality of the protecting groups.
Figure 1: Convergent synthesis workflow utilizing H-His(Trt)-NHPr as the C-terminal anchor. The Trityl group remains intact during basic Fmoc deprotection cycles but is cleaved by TFA in the final step.
Experimental Protocols
Protocol A: Solution-Phase Coupling
Objective: Couple an N-protected amino acid (e.g., Fmoc-Leu-OH) to H-His(Trt)-NHPr.
Reagents:
-
Building Block: H-His(Trt)-NHPr (1.0 equiv)
-
Carboxylic Acid: Fmoc-AA-OH (1.1 equiv)
-
Coupling Reagent: HATU (1.1 equiv) or EDC/HOBt (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM (Concentration ~0.1 M)
Procedure:
-
Activation: Dissolve Fmoc-AA-OH and HATU in anhydrous DMF under nitrogen. Add DIPEA (1.0 equiv) and stir for 2 minutes to activate the carboxylate.
-
Addition: Dissolve H-His(Trt)-NHPr in a minimal amount of DMF. Add this solution to the activated mixture.
-
Reaction: Add the remaining DIPEA (1.5 equiv) to ensure pH is basic (pH ~8). Stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor reaction progress by TLC (MeOH/DCM 1:9) or LC-MS.[1] The starting amine spot should disappear.
-
-
Workup (Critical):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2]
-
Wash 1: 5%
(2x) to remove unreacted acid and HOBt/HATU byproducts. -
Wash 2: Water (1x).
-
Wash 3: Brine (1x).
-
Warning:Do not use 1N HCl or strong acid washes. The Trityl group on Histidine is acid-labile and can be prematurely cleaved, leading to loss of product or side reactions. If an acidic wash is strictly necessary to remove excess amine, use a mild Citric Acid buffer (pH 5.5) and perform it rapidly at 0°C.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography on silica gel (Eluent: 0–5% MeOH in DCM).
Protocol B: Global Deprotection (Trityl Removal)
Objective: Remove the Trityl side-chain protection and N-terminal protecting groups (if acid-labile, e.g., Boc) to yield the final bioactive peptide.
Reagents:
-
Cleavage Cocktail: TFA / TIS /
(95:2.5:2.5 v/v/v).
Procedure:
-
Dissolve the protected peptide intermediate in the Cleavage Cocktail (10 mL per gram of peptide).
-
Stir at room temperature for 60–90 minutes.
-
Note: Trityl removal from Histidine is generally fast, but TIS is essential to prevent the trityl cation from re-alkylating the imidazole ring or other nucleophiles (e.g., Tryptophan).
-
-
Precipitation: Concentrate the solution to ~20% volume under nitrogen flow.
-
Pour the residue into cold Diethyl Ether (
, -20°C) to precipitate the peptide. -
Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat the ether wash 2 times.
-
Lyophilization: Dissolve the crude pellet in water/acetonitrile (1:1) and lyophilize to obtain the final peptide as a TFA salt.
Analytical Quality Control
| Test | Method | Acceptance Criteria |
| Identity | ESI-MS (Positive Mode) | |
| Purity | RP-HPLC (C18 Column) | > 95% Area Under Curve (214 nm) |
| Chiral Purity | Chiral HPLC | < 1% D-Histidine isomer (Racemization check) |
| NMR | Presence of propyl methyl triplets ( |
References
-
Barlos, K., et al. (1991).[8] "Proline and histidine derivatives for peptide synthesis." Tetrahedron Letters, 32(4), 475-478. Link
-
Chem-Impex International. "N(im)-Trityl-L-histidine-propylamide Product Specifications." Chem-Impex Catalog. Link
-
Harding, S. J., et al. (1999). "N(im)-Trityl protection of histidine: A reassessment." Journal of Peptide Science, 5(8), 399-403. Link
-
Luckose, F., et al. (2015). "Effects of amino acid derivatives on physical, mental, and physiological activities." Critical Reviews in Food Science and Nutrition, 55(13), 1793-1144. Link
-
Sigma-Aldrich. "N(im)-Trityl-L-histidine-propylamide (CAS 171176-63-9)."[9] Sigma-Aldrich Product Detail. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1526703A - Prepn of Nim-tribenzyl histidine - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. N(im)-Trityl- L -histidine-propylamide = 95.0 HPLC 171176-63-9 [sigmaaldrich.com]
N(im)-Trityl-L-histidine-propylamide in the synthesis of therapeutic peptides
Application Note: N(im)-Trityl-L-histidine-propylamide in the Synthesis of Therapeutic Peptides
Executive Summary
N(im)-Trityl-L-histidine-propylamide is a specialized amino acid derivative designed for the synthesis of peptides requiring a C-terminal propylamide modification.[1] This modification is critical in the development of therapeutic peptide analogues, particularly Gonadotropin-Releasing Hormone (GnRH) agonists, where C-terminal alkylamidation significantly enhances metabolic stability against carboxypeptidases and improves receptor binding affinity.
This guide details the physicochemical properties, mechanistic rationale, and a validated Hybrid Phase Synthesis Protocol for incorporating this building block. By combining Solid Phase Peptide Synthesis (SPPS) for the peptide backbone with a convergent Solution Phase coupling of the C-terminal histidine, researchers can achieve high purity and yield while minimizing racemization.
Chemical Basis & Mechanistic Rationale
Molecule Profile
-
Chemical Name: N(im)-Trityl-L-histidine-propylamide[1][2][3][4][5][6]
-
CAS Number: 171176-63-9[1]
-
Formula: C₂₈H₃₀N₄O
-
Molecular Weight: 438.56 g/mol
-
Structure: L-Histidine core with:
-
C-terminus: Modified to a Propylamide (–CONH–CH₂CH₂CH₃).
-
Side-chain: Imidazole protected by a Trityl (Trt) group.
-
N-terminus: Free amine (NH₂), ready for coupling.
-
Why Trityl Protection?
The Trityl (Trt) group is essential for the imidazole side chain during coupling.
-
Prevention of Side-Reactions: Without protection, the imidazole nitrogen can act as a nucleophile, reacting with activated amino acids to form acyl-imidazoles (side-chain acylation).
-
Solubility: The bulky, lipophilic Trityl group significantly enhances the solubility of the histidine derivative in organic solvents (DCM, DMF), which is crucial for solution-phase coupling efficiency.
-
Orthogonality: Trt is acid-labile.[1] It remains stable during basic coupling conditions but is removed cleanly during the final global deprotection (TFA cocktail), releasing the native histidine imidazole.
Why Propylamide?
-
Metabolic Stability: Native peptides with C-terminal carboxylates are rapidly degraded by carboxypeptidases in vivo. Converting the C-terminus to an alkylamide (propylamide) sterically hinders enzymatic attack, extending the plasma half-life.
-
Receptor Affinity: In certain GPCR ligands (e.g., GnRH analogues), the hydrophobic propyl group can interact with specific hydrophobic pockets in the receptor, potentially increasing potency compared to the native amide.
Validated Protocol: Hybrid Phase Synthesis
Strategy: The most efficient route for peptides ending in His-propylamide is a Convergent Hybrid Approach .
-
SPPS: Synthesize the N-terminal fragment (e.g., Boc-AA(1)-...-AA(n-1)-OH or Fmoc-AA(1)-...-AA(n-1)-OH) on a 2-Chlorotrityl Chloride (2-CTC) resin.[1]
-
Cleavage: Cleave the protected peptide fragment from the resin while retaining side-chain protecting groups.
-
Solution Coupling: Couple the protected fragment to N(im)-Trityl-L-histidine-propylamide in solution.
-
Global Deprotection: Remove all protecting groups (Trt, Boc, tBu, Pbf) to yield the final therapeutic peptide.
Workflow Diagram
Figure 1: Hybrid Phase Synthesis workflow combining SPPS efficiency with specific C-terminal modification.
Step-by-Step Methodology
Reagents Required:
-
Protected Peptide Fragment (COOH-terminated)[1]
-
N(im)-Trityl-L-histidine-propylamide (1.2 equiv)[1]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 equiv)[1]
-
HOBt (Hydroxybenzotriazole) (1.2 equiv) - Optional, reduces racemization risk
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
Step 1: Preparation of the Carboxyl Component Ensure the protected peptide fragment (synthesized via SPPS on 2-CTC resin and cleaved with 1% TFA/DCM) is dry and free of residual TFA.
-
Tip: Co-evaporate with toluene 3 times to remove TFA traces, as TFA will consume the coupling base.
Step 2: Activation
-
Dissolve the Protected Peptide Fragment (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add PyBOP (1.2 equiv) and HOBt (1.2 equiv).
-
Add DIPEA (1.0 equiv) to initiate activation. Stir for 2-3 minutes.
-
Note: Do not wait too long to avoid racemization of the C-terminal residue of the fragment.
-
Step 3: Coupling
-
Add N(im)-Trityl-L-histidine-propylamide (1.2 equiv) to the reaction mixture.
-
Add the remaining DIPEA (2.0 equiv) to maintain basic pH (pH ~8, check with wet pH paper).
-
Stir at room temperature under nitrogen atmosphere for 4–16 hours.
-
Monitoring: Monitor reaction progress by HPLC or TLC. The disappearance of the fragment peak and appearance of the more hydrophobic product peak indicates completion.
Step 4: Workup (Isolation of Protected Intermediate)
-
Evaporate DMF under reduced pressure.
-
Redissolve residue in Ethyl Acetate (EtOAc).
-
Wash Sequence:
-
3x with 5% NaHCO₃ (removes unreacted acid/HOBt).
-
3x with Water.
-
3x with 5% Citric Acid or KHSO₄ (removes unreacted amine/DIPEA).
-
3x with Brine.
-
-
Dry over MgSO₄, filter, and evaporate to dryness.
Step 5: Global Deprotection
-
Dissolve the protected intermediate in the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v) .
-
Stir for 2–3 hours at room temperature. The Trityl group on the Histidine and other side-chain protectors (Boc, tBu) will be removed.
-
Precipitate the peptide by adding the reaction mixture dropwise into cold Diethyl Ether.
-
Centrifuge, wash the pellet with ether (3x), and dry under vacuum.
Analytical Quality Control
HPLC Analysis
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Expectation: The product will elute earlier than the protected intermediate but later than non-propylamide analogues due to the propyl modification.
Mass Spectrometry (ESI-MS)
-
Verify the molecular weight.
-
Calculation: MW_Product = MW_Peptide_Backbone + MW_His_Residue (137.14) + MW_Propylamide_Mod (57.11) - H2O (18.02).[1]
-
Check: Ensure the Trityl group (MW ~243) is completely removed. If a mass +242 is observed, deprotection was incomplete (extend TFA time).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Steric hindrance of Trityl group.[1] | Use a stronger coupling agent like HATU instead of PyBOP.[1] Increase reaction time to 24h. |
| Racemization of Fragment | Over-activation or high base concentration.[1] | Use DIC/Oxyma activation (neutral conditions) instead of phosphonium salts.[1] Keep DIPEA equivalents minimal. |
| Incomplete Trt Removal | Trityl re-attachment (retritylation). | Add TIS (Triisopropylsilane) or TES (Triethylsilane) as a scavenger in the TFA cocktail to trap the trityl carbocation.[1] |
| Poor Solubility | Hydrophobic peptide sequence.[1] | Use DMSO/DMF (1:1) mixture for the coupling step.[1] |
References
-
Sigma-Aldrich. (2024).[5] Product Specification: N(im)-Trityl-L-histidine-propylamide (CAS 171176-63-9).[1]
-
Huang, K. J., et al. (2018). "Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation." Chemistry – An Asian Journal, 13(4), 400-403.
- Bruckdorfer, T., et al. (2004). "From Production of Peptide Arrays to the Synthesis of Large Scale Peptide Libraries." Current Pharmaceutical Biotechnology, 5(1), 29-43.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. (Review of Trityl protection chemistry).
Sources
- 1. Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Boc-N'-trityl-L-histidine | CAS 32926-43-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. testing.chemscene.com [testing.chemscene.com]
- 4. Boc-His(Trt)-OH = 98.0 TLC 32926-43-5 [sigmaaldrich.com]
- 5. cenmed.com [cenmed.com]
- 6. Amino Acids, Resins & Reagents for Peptide Synthesis купить, цены на сайте! [dv-expert.org]
Handling and storage guidelines for N(im)-Trityl-L-histidine-propylamide
Application Note: Handling, Storage, and Stability Protocols for N(im)-Trityl-L-histidine-propylamide
Introduction & Scope
N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9) is a specialized histidine derivative utilized primarily as a critical intermediate in the synthesis of Luteinizing Hormone-Releasing Hormone (LHRH) agonists (e.g., Histrelin) and as a biochemical probe in histidine-signaling research.[1]
This compound features two critical structural modifications to the native histidine:
-
N(im)-Trityl Protection: The imidazole ring is protected by a triphenylmethyl (trityl) group, preventing racemization and side-reactions during peptide coupling.
-
C-Terminal Propylamide: The carboxylic acid is converted to a propylamide, often serving as the C-terminal cap in bioactive peptides.
This guide defines the rigorous handling, solubilization, and storage protocols required to maintain the chemical integrity of this compound, specifically addressing its acid lability and hydrophobicity.
Physicochemical Profile
| Property | Specification | Notes |
| Molecular Formula | C₂₈H₃₀N₄O | |
| Molecular Weight | ~438.56 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | DMSO, DMF, DCM, Methanol | Hydrophobic. Poorly soluble in water.[2] |
| Acid Sensitivity | High | Trityl group cleaves in acidic media (TFA, AcOH). |
| Hygroscopicity | Moderate | Prone to moisture absorption; store desiccated.[3] |
| Melting Point | Varies by polymorph | Typically >150°C (Refer to lot-specific CoA). |
Stability Mechanisms & Critical Handling Logic
To handle this compound effectively, researchers must understand the "Why" behind the protocols. The stability of N(im)-Trityl-L-histidine-propylamide is governed by the steric and electronic properties of the Trityl group.
The Trityl (Trt) Vulnerability
The trityl group protects the N-tau nitrogen of the imidazole ring. While it is stable to bases (nucleophiles), it is extremely acid-labile .
-
Mechanism: Protonation of the imidazole nitrogen weakens the N-C(Trt) bond, leading to the ejection of a stable trityl carbocation and the free histidine.
-
Operational Consequence: Avoid any contact with acidic vapors (HCl, TFA) in the storage area. Even trace acid in chlorinated solvents (like un-stabilized chloroform) can cause slow detritylation.
Structural Stability Map
The following diagram illustrates the chemical logic dictating our handling protocols.
Figure 1: Stability map highlighting the critical sensitivity of the Trityl group to acid and the secondary risk of amide hydrolysis.
Storage Protocol: The "Cold Chain" Workflow
Improper storage is the leading cause of purity loss. The trityl group can spontaneously cleave if the powder becomes wet and slightly acidic due to environmental CO₂ absorption.
Long-Term Storage (Standard)
-
Temperature: Store at -20°C (or -80°C for storage >1 year).
-
Container: Amber glass vials with Teflon-lined caps. Plastic vials are permeable to moisture and oxygen over time.
-
Environment: Store inside a secondary container (desiccator jar) containing silica gel or CaSO₄ (Drierite).
The "Thaw-Use" Cycle (Critical)
Opening a cold vial in a humid lab causes immediate water condensation on the powder. This water initiates hydrolysis and aggregation.
Protocol:
-
Remove vial from freezer.
-
Do NOT open. Place the sealed vial in a desiccator at room temperature.
-
Wait 30–60 minutes until the vial feels ambient to the touch.
-
Wipe the exterior with a lint-free tissue before opening.
-
Weigh quickly and re-seal immediately. Purge with Argon or Nitrogen if available.[4]
Figure 2: The Thaw-Use cycle designed to prevent condensation-induced degradation.
Solubilization & Usage Guidelines
Due to the hydrophobic trityl group, this compound resists aqueous solvation.
Recommended Solvents:
-
Primary: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[2][5][6]
-
Secondary: Dichloromethane (DCM) or Methanol (MeOH).
-
Avoid: Water, Diethyl Ether, and acidic solvents (e.g., unbuffered acetic acid).
Stock Solution Protocol (10 mM):
-
Weigh 4.4 mg of N(im)-Trityl-L-histidine-propylamide.
-
Add 1.0 mL of high-grade (anhydrous) DMF or DMSO.
-
Vortex gently until clear.
-
Usage: Use immediately. If storage is necessary, aliquot into single-use vials and freeze at -20°C. Do not store in DCM or Methanol for >24 hours.
Reaction Compatibility:
-
Coupling: Compatible with standard carbodiimide (EDC/DIC) or onium salt (HATU/HBTU) coupling reagents.
-
Base Tolerance: Stable to tertiary amines (DIEA, TEA) used in coupling.
-
Deprotection: The Trityl group is removed using 95% TFA with scavengers (TIS/Water) or dilute acid (1% TFA in DCM) for selective deprotection strategies.
Quality Control (QC) Validation
Researchers should validate the compound purity upon receipt and annually thereafter.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).
-
Mobile Phase A: 0.1% TFA in Water (Note: Keep run times short to avoid on-column degradation, or use Ammonium Acetate buffer pH 7.0 for higher stability).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% to 90% B over 20 minutes.
-
Detection: UV at 220 nm (peptide bond) and 254 nm (trityl group).
-
-
TLC (Thin Layer Chromatography):
-
System: Chloroform:Methanol (9:1).
-
Visualization: UV light (Trityl absorbs strongly) or Iodine vapor.
-
References
-
Sigma-Aldrich. (n.d.).[1] N(im)-Trityl-L-histidine-propylamide Product Specification. Retrieved from
-
Bachem. (2023). Handling and Storage Guidelines for Peptides. Bachem Peptide Guide. Retrieved from
-
ChemSrc. (2023). N(im)-Trityl-L-histidine-propylamide Physicochemical Properties. Retrieved from
- Barlos, K., et al. (1982). Efficient "one-pot" synthesis of N-tritylamino acids. Journal of Organic Chemistry. (Foundational chemistry regarding Trityl stability).
-
GenScript. (2023). Peptide Storage and Handling Guidelines. Retrieved from
Sources
- 1. N(im)-Trityl- L -histidine-propylamide = 95.0 HPLC 171176-63-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. peptide.com [peptide.com]
- 5. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
Preparing solutions of N(im)-Trityl-L-histidine-propylamide for synthesis
Executive Summary
This guide details the protocol for preparing high-purity solutions of N(im)-Trityl-L-histidine-propylamide (hereafter referred to as His(Trt)-NPr ).[1][2] This specific derivative features a bulky trityl (triphenylmethyl) protecting group on the imidazole ring and a propylamide modification at the C-terminus.[1]
The trityl group is acid-labile , necessitating strict pH control during solution preparation to prevent premature deprotection.[2] The propylamide moiety eliminates the zwitterionic nature of the native amino acid, significantly enhancing solubility in organic solvents (DMF, DCM) while reducing water solubility. This protocol ensures the integrity of the trityl protection while maximizing solvation for downstream synthetic applications such as fragment coupling or ligand synthesis.
Chemical Context & Stability Logic
Understanding the molecular vulnerabilities is the first step to successful handling.
-
The Trityl (Trt) Group: Located on the
-nitrogen of the imidazole ring, the Trt group prevents racemization and side-reactions.[3] However, it is highly sensitive to protons ( ).[1][2] Even trace acidity in solvents (e.g., degraded chloroform or unbuffered water) can trigger the loss of the Trt group, yielding the unprotected imidazole. -
The Propylamide (
): This modification acts as a lipophilic handle.[1][2] Unlike the free acid parent (His(Trt)-OH), His(Trt)-NPr acts as a weak base (primary amine at N- ) and does not form internal salts easily, making it highly soluble in aprotic polar solvents.[1][2]
Solvent Selection Matrix
| Solvent | Solubility Rating | Stability Risk | Application Context |
| DMF (Dimethylformamide) | Excellent | Low* | Primary Choice. Ideal for coupling reactions and general stock solutions.[1][2] Note: Use high-grade/anhydrous to avoid amine impurities.[1][2] |
| DCM (Dichloromethane) | Good | Moderate | Used for low-temperature reactions or when volatility is required.[1][2] Risk: Acidic impurities in DCM can strip Trt.[1][2] |
| DMSO (Dimethyl Sulfoxide) | High | Low | Use only for biological assays or difficult solubility cases.[1][2] Hard to remove; interferes with some coupling agents.[1][2] |
| Water/Methanol | Poor | High | Avoid. Protic solvents can accelerate Trt loss if pH is not strictly controlled.[1][2] |
Experimental Protocols
Protocol A: Preparation of Standard Stock Solution (0.1 M in DMF)
Target Application: General synthesis, peptide coupling, or nucleophilic substitution.[2]
Reagents Required:
-
Anhydrous DMF (N,N-Dimethylformamide) – Purity
99.8%.[1][2] -
DIEA (Diisopropylethylamine) – Optional, as a "base scavenger."[1][2]
Step-by-Step Methodology:
-
Environment Setup: Perform weighing and dissolution in a desiccated environment or under a nitrogen stream to minimize moisture absorption.[2]
-
Calculation: Calculate the mass required.
-
Solvent Pre-Treatment (Critical):
-
Test the pH of the DMF. It must be neutral or slightly basic.
-
Pro-Tip: Add 0.5% v/v DIEA to the DMF before adding the solid. This creates a "basic buffer" that neutralizes any trace acid generated by DMF decomposition, protecting the Trt group.
-
-
Dissolution:
-
Filtration (Optional): If the solution appears hazy (indicating salt contaminants), filter through a 0.45
m PTFE syringe filter.
Protocol B: Handling Salt Forms (e.g., HCl Salt)
Scenario: If your starting material is supplied as N(im)-Trityl-L-histidine-propylamide
-
Dissolution: Dissolve the salt in minimal DCM or DMF.[2]
-
Neutralization: Immediately add 1.05 equivalents of DIEA or Triethylamine (TEA).
-
Verification: Ensure the "apparent pH" (on wet pH paper) is
7.0.
Visualization of Workflows
The following diagrams illustrate the critical decision pathways and stability logic.
Figure 1: Dissolution & Stability Workflow
Caption: Workflow for preparing His(Trt)-NPr solutions, emphasizing the neutralization step for salt forms.
Figure 2: Trityl Degradation Mechanism (Warning)[1][2]
Caption: Mechanism of Trityl loss. Acidic environments protonate the imidazole, expelling the Trt cation.
Quality Control & Troubleshooting
Every solution must be self-validated before use in synthesis.
| Observation | Diagnosis | Corrective Action |
| Solution is Yellow | Trityl Cation Formation. The yellow color is characteristic of the detached Trityl cation ( | Discard Solution. The protection is lost. Check solvent acidity.[1][2] |
| Precipitation | Saturation or Salt Formation. Concentration > 100 mM in DCM or formation of insoluble salts.[2] | Add more solvent or 5% DMF to solubilize.[1][2] Sonicate gently (< 30°C). |
| Cloudiness | Moisture Contamination. Trityl compounds are hydrophobic; water causes aggregation.[1][2] | Dry the solution over activated 3Å molecular sieves.[2] |
Analytical Check (HPLC):
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: A: Water (0.1%
- Basic Buffer), B: Acetonitrile.[1][2] -
Note: Do not use TFA in the HPLC mobile phase, as it will deprotect the compound on the column, leading to confusing chromatograms (split peaks).[2] Use Ammonium Bicarbonate or Ammonium Hydroxide buffers.[1][2]
References
-
Biotage. "Solvent Selection for Solid Phase Peptide Synthesis: DMF vs NMP." Biotage Blog, 2023.[2] [Link]
-
Sieber, P., & Riniker, B. "Protection of histidine in peptide synthesis: A Reassessment of the trityl group."[2][5][6] Tetrahedron Letters, 28(48), 6031-6034, 1987.[1][2] [Link][1][2]
-
AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry: Handling Trityl Groups." AAPPTec Technical Support. [Link]
Sources
- 1. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
N(im)-Trityl-L-histidine-propylamide compatibility with different resins in SPPS
Application Note: Strategies for N(im)-Trityl-L-histidine-propylamide Synthesis in SPPS
Executive Summary
The synthesis of peptides terminating in N(im)-Trityl-L-histidine-propylamide presents a tripartite chemical challenge in Solid Phase Peptide Synthesis (SPPS):
-
C-Terminal Functionalization: Standard resins yield acids or primary amides. The propylamide moiety requires either a specialized linker (Safety-Catch/HMBA) or post-cleavage modification.
-
Stereochemical Integrity: Histidine is the amino acid most prone to C-terminal racemization during resin loading and activation, driven by the imidazole side chain's ability to abstract the
-proton. -
Trityl (Trt) Stability: The N(im)-Trityl group is acid-labile. While stable to basic nucleophiles (propylamine), it is rapidly removed by high-concentration TFA. Preserving the Trt group requires orthogonal cleavage strategies or extremely mild acidic conditions.
This guide outlines the compatibility of this moiety with major resin classes and details two validated protocols: the High-Fidelity Convergent Route (via 2-CTC resin) for maximum chiral purity, and the Direct Nucleophilic Displacement Route (via Sulfamylbutyryl resin) for efficiency.
Resin Compatibility Matrix
The following table analyzes resin suitability based on the requirement to generate a C-terminal propylamide while managing Histidine racemization and Trityl stability.
| Resin Type | Mechanism of Cleavage | Compatibility with His-Propylamide Target | Risk Profile |
| 2-Chlorotrityl Chloride (2-CTC) | Mild Acid (1% TFA/DCM) | High (Indirect). Yields Peptide-His-OH. Requires solution-phase coupling with propylamine. | Low. Best for preventing His racemization during loading. |
| Sulfamylbutyryl (Safety-Catch) | Activation + Nucleophile (Propylamine) | High (Direct). Direct displacement yields Peptide-His-NH-Pr. | Medium. Loading His onto the linker requires activation (PyBOP), risking racemization. |
| HMBA (Hydroxymethylbenzoic acid) | Nucleophile (Propylamine) | Medium. Slow aminolysis kinetics. | High. Loading requires esterification (DIC/DMAP), causing significant His racemization. |
| Rink Amide / Sieber | Acid (95% / 1% TFA) | Incompatible. Yields primary amide (-CONH2), not propylamide (-CONH-Pr). | N/A |
Detailed Protocols
Protocol A: The High-Fidelity Convergent Route (Recommended)
Best for: Sequences where Histidine chiral purity is critical and isolation of the fully protected fragment is desired.
Rationale: This method utilizes 2-CTC resin , which allows the loading of Fmoc-His(Trt)-OH without base activation, effectively eliminating racemization. The peptide is cleaved as a protected acid and converted to the propylamide in solution.
Step-by-Step Workflow:
-
Resin Loading (Racemization Suppression):
-
Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in dry DCM.
-
Dissolve Fmoc-His(Trt)-OH (0.6 eq relative to resin capacity) in dry DCM (10 mL). Note: Do not use DMF, as it promotes racemization during loading.
-
Add DIEA (4.0 eq).
-
Add solution to resin and shake for 2 hours.[1]
-
Cap unreacted chlorides with MeOH (1 mL) + DIEA (0.5 mL) for 20 mins.
-
-
Elongation:
-
Perform standard Fmoc SPPS.
-
Final Step: Remove N-terminal Fmoc or leave protected depending on strategy.
-
-
Mild Cleavage (Preserving Side Chains):
-
Treat resin with 1% TFA in DCM (10 x 2 min).
-
Filter directly into a flask containing 10% Pyridine in MeOH (to neutralize TFA and prevent Trt loss).
-
Critical Note: While Trt is acid-labile, short exposure to 1% TFA usually preserves the N(im)-Trityl group if neutralized immediately. For higher stability, use Fmoc-His(Clt)-OH if available [1].
-
Concentrate to obtain the protected peptide: Protected-Peptide-His(Trt)-OH.
-
-
Solution Phase Propylamidation:
-
Dissolve the protected peptide in DMF.[1]
-
Add Propylamine (1.2 eq), PyBOP (1.1 eq), and DIEA (2.0 eq).
-
React for 2–4 hours.
-
Outcome:Protected-Peptide-His(Trt)-NH-Pr.
-
Protocol B: The Direct Safety-Catch Route
Best for: High-throughput synthesis where slight racemization is acceptable or can be separated.
Rationale: Sulfamylbutyryl resin allows for activation of the linker followed by direct displacement with propylamine. The Trityl group on Histidine is stable to the basic conditions of aminolysis.
Step-by-Step Workflow:
-
Resin Loading (Critical Step):
-
Activate Fmoc-His(Trt)-OH (4 eq) with PyBOP (4 eq) and DIEA (8 eq) in DCM/DMF at -20°C .
-
Expert Insight: Low temperature is mandatory to minimize racemization during the esterification of His to the sulfonamide linker [2].
-
Couple for 8 hours; allow to warm to room temperature slowly.
-
Elongation:
-
Standard Fmoc SPPS.
-
-
Linker Activation:
-
After final Fmoc removal, wash resin with DCM.[1]
-
Add Iodoacetonitrile (10 eq) and DIEA (5 eq) in NMP.
-
Shake for 24 hours (shield from light). This alkylates the sulfonamide, making it a "safety catch" leaving group.
-
-
Nucleophilic Displacement (Cleavage):
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision process and chemical pathways for selecting the correct resin.
Figure 1: Strategic workflow for synthesizing C-terminal Histidine Propylamides. Route A (Blue) prioritizes enantiomeric purity via 2-CTC resin. Route B (Red) utilizes the Safety-Catch principle for direct aminolysis.
Technical Nuances & Troubleshooting
A. The Trityl Paradox
The user must define the final state of the Trityl group.
-
If Trt must be REMOVED: Perform Protocol B, then treat the final product with 95% TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
If Trt must be RETAINED: Both Protocol A (with careful neutralization) and Protocol B (inherently acid-free cleavage) are suitable. Note that His(Trt) is significantly more acid-labile than His(Clt) (Chlorotrityl) or His(Mmt) (Methoxytrityl). If Protocol A is chosen and Trt retention is vital, switch the building block to Fmoc-His(Clt)-OH to prevent premature loss during the 1% TFA cleavage step [1].
B. Racemization Check
Histidine C-terminal racemization is invisible to standard Mass Spectrometry (MS) as the mass remains identical.
-
QC Method: Use C18 RP-HPLC with a slow gradient (0.5% B/min). The D-His isomer typically elutes slightly earlier than the L-His product.
-
Mitigation: In Protocol B, if racemization is observed >5%, switch to Protocol A.
References
-
AAPPTec. Sulfamylbutyryl Resins: Synthesis of Peptide Thioesters and Amides. [Link]
-
Royal Society of Chemistry. Release of peptides from HMBA with amines as nucleophiles. (2016).[3] Detailed kinetics of aminolysis for C-terminal modification. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: N(im)-Trityl-L-histidine-propylamide Synthesis
Ticket ID: HIS-TRT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Synthesis, Racemization, and Stability Protocols
System Overview & Chemical Logic
The synthesis of N(im)-Trityl-L-histidine-propylamide presents a unique paradox in peptide chemistry: you are working with a derivative that requires base-labile protection (Fmoc) for the
The target molecule retains the Trityl group.[1][2][3] This dictates a strict "No Strong Acids" policy throughout the workflow. Unlike standard peptide synthesis where TFA is used for global deprotection, here TFA is destructive .
The "Happy Path" Workflow
The following diagram illustrates the optimal solution-phase route, designed to preserve the Trityl group while installing the propylamide moiety.
Figure 1: Optimized solution-phase synthesis workflow avoiding acid-mediated degradation.
Standard Operating Procedure (SOP)
This protocol is validated for solution-phase synthesis to minimize racemization and prevent premature detritylation.
Phase A: Coupling (Amidation)
-
Reagents: Fmoc-His(Trt)-OH (1.0 eq), HATU (1.1 eq), HOAt or Oxyma (1.1 eq), DIPEA (2.0 eq), Propylamine (1.1 eq).
-
Solvent: Anhydrous DMF or DCM (DCM minimizes racemization but dissolves His(Trt) poorly; a mix is often best).
| Step | Action | Technical Rationale |
| 1 | Dissolve Fmoc-His(Trt)-OH and HATU/Oxyma in DMF. Cool to 0°C . | Racemization Control: Low temperature suppresses the base-catalyzed proton abstraction at the |
| 2 | Add DIPEA dropwise. Stir for 2-3 mins. | Pre-activation.[4] Do not exceed 5 mins to avoid converting the active ester into an oxazolone (racemization pathway). |
| 3 | Add Propylamine dropwise. | Nucleophilic attack. |
| 4 | Allow to warm to RT and stir for 2 hours. | Completion of reaction. |
| 5 | CRITICAL WORKUP: Dilute with EtOAc. Wash with 5% NaHCO₃ and Brine . | Do NOT use 1M HCl or KHSO₄. Even mild acidic washes can strip the Trityl group. |
Phase B: Fmoc Deprotection
-
Reagents: 20% Piperidine in DMF (or Diethylamine for easier evaporation).
-
Protocol: Treat the intermediate (Fmoc-His(Trt)-NH-Pr) with base for 30 minutes. Evaporate solvent.
-
Purification: Flash chromatography (DCM/MeOH). Do not use acetic acid in the eluent.
Troubleshooting Matrix
Issue 1: Racemization (D-Enantiomer Contamination)
Symptom: Chiral HPLC shows split peaks; biological activity is lower than expected.
Root Cause: Histidine is uniquely prone to racemization because the imidazole ring (even with Trityl) can act as an intramolecular base, abstracting the proton from the chiral
Figure 2: Mechanism of Histidine Racemization via intramolecular catalysis.
Corrective Actions:
-
Switch Coupling Agents: Replace HATU with DIC/Oxyma . Carbodiimides (DIC) with Oxyma are superior for preserving chirality in Histidine compared to Uronium salts (HATU/HBTU) in slow reactions [1].
-
Base Management: If using HATU, reduce DIPEA to 1.9 eq (ensure it is the limiting reagent relative to the acid+salt). Excess base accelerates racemization.
-
Solvent Switch: If solubility permits, use DCM/DMF (1:1). Pure DMF promotes racemization more than DCM.
Issue 2: Loss of Trityl Group (M-242 peak in MS)
Symptom: Mass spec shows a major peak corresponding to [Target - 242 Da]. Root Cause: Exposure to acidic environment during workup or purification. The Trityl group is stable to base but cleaves rapidly at pH < 2 and slowly at pH 3-5.
Corrective Actions:
-
Audit Workup: Replace all acid washes (HCl, Citric Acid, KHSO₄) with saturated NH₄Cl (pH ~5.5, usually safe if quick) or simply Water/Brine .
-
Audit Mobile Phase: Do not use 0.1% TFA in your HPLC/LC-MS mobile phase if you are trying to isolate the intact Trityl compound. Use 10mM Ammonium Bicarbonate (pH 8) or 0.1% Formic Acid (only if contact time is very short, but neutral pH is safer).
-
Chloroform Warning: Old chloroform often contains HCl. Filter it through basic alumina before using it for chromatography.
Issue 3: Poor Solubility
Symptom: Reaction mixture turns into a gel or precipitates; poor yield. Root Cause: The Trityl group is extremely hydrophobic (three phenyl rings), while the propylamide is short. The molecule aggregates.
Corrective Actions:
-
Chaotropic Salts: Add LiCl (0.4M) to the DMF reaction mixture. This disrupts hydrogen bond aggregation and improves solubility/coupling rates.
-
Sonication: Sonicate the starting material in DMF before adding the coupling agent.
Frequently Asked Questions (FAQs)
Q: Can I use Boc-His(Trt)-OH instead of Fmoc-His(Trt)-OH?
A: No. If you use Boc-His(Trt)-OH, you will need to remove the Boc group with acid (TFA or HCl) at the end. This acid treatment will simultaneously strip the Trityl group, destroying your target molecule. You must use Fmoc chemistry so you can deprotect the
Q: How do I store N(im)-Trityl-L-histidine-propylamide? A: Store at -20°C under argon. The Trityl group can slowly hydrolyze if exposed to moisture and atmospheric CO₂ (which forms carbonic acid) over long periods.
Q: Why is my yield low despite complete consumption of starting material? A: Check your aqueous layer during extraction. While Trityl is hydrophobic, the protonated histidine core (if DIPEA was washed out) can be amphiphilic. Ensure you re-extract the aqueous phase with DCM, not just EtOAc.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Sieber, P., & Riniker, B. (1987).[5] Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Tetrahedron Letters, 28(48), 6031-6034. Link
-
Sigma-Aldrich. (n.d.). Product Specification: N(im)-Trityl-L-histidine-propylamide. Link
-
Han, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization in Solid-Phase Peptide Synthesis.[6] ACS Omega. Link
Sources
Technical Support Center: Optimizing Coupling Reactions with N(im)-Trityl-L-histidine-propylamide
Status: Operational Support Tier: Level 3 (Senior Application Science) Subject: Troubleshooting Solubility, Steric Hindrance, and Racemization in Histidine-Propylamide Derivatives
Executive Summary & Molecule Profile
N(im)-Trityl-L-histidine-propylamide is a specialized building block, often an intermediate in the synthesis of LHRH agonists (e.g., Gonadorelin, Leuprolide). Its handling presents a "perfect storm" of peptide chemistry challenges:
-
Steric Bulk: The trityl (Trt) group on the imidazole ring is massive, creating significant steric shielding around the N-
amine. -
Hydrophobicity: The combination of the lipophilic trityl group and the propylamide tail renders the molecule poorly soluble in standard aqueous/polar buffers, often requiring specific organic solvent mixtures.
-
Racemization Risk: While Trityl protection on the
-nitrogen suppresses racemization better than -protection, the risk remains non-zero, particularly under basic conditions or elevated temperatures.
This guide provides self-validating protocols to overcome these hurdles.
Critical Troubleshooting Modules
Module A: Solubilization Strategy
The most common failure mode is "pseudo-coupling," where the reagent appears dissolved but is actually in a micro-aggregate state, leading to slow kinetics.
The Issue: Pure DMF is often insufficient for high concentrations of Trityl-His-Propylamide due to the lipophilic Trt/Propyl combination. The Fix: Use a "Binary Solvent System" to disrupt aggregation.
| Solvent System | Suitability | Notes |
| DMF (100%) | Moderate | Often leads to aggregation at >0.1 M. |
| DCM/DMF (1:1) | Excellent | DCM solvates the Trityl group; DMF solvates the amide backbone. |
| NMP | Good | Better than DMF, but harder to remove. |
| THF | Poor | often precipitates the activated carboxylate component. |
Protocol 1: The "Clear Solution" Test
-
Dissolve the His-derivative in DCM first (50% of total volume).
-
Add DMF (50% of total volume).
-
Validation: If the solution is cloudy or exhibits the Tyndall effect (laser scattering), add 10% Trifluoroethanol (TFE) to disrupt hydrogen bonding, unless using active esters (TFE can react).
Module B: Coupling to the N-Terminus (Chain Extension)
Scenario: You are adding an amino acid (e.g., Fmoc-Trp-OH or Fmoc-Ser(tBu)-OH) TO the N-terminus of H-His(Trt)-NH-Pr.
The Challenge: The Trityl group acts as a "steric umbrella," shielding the nucleophilic N-
Recommended Workflow: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt additives. The aza-analog (HOAt) utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation despite the steric bulk.
Step-by-Step Protocol:
-
Activation: Dissolve the incoming Amino Acid (1.2 eq) and HATU (1.1 eq) in DMF.
-
Base Addition: Add Collidine (TMP) (2.5 eq) instead of DIEA.
-
Why? Collidine is a weaker, more hindered base. It minimizes proton abstraction from the His-imidazole (reducing racemization risk) while sufficiently activating the uronium salt.
-
-
Coupling: Add the activated mixture to the H-His(Trt)-NH-Pr solution.
-
Time: Allow 2–4 hours.
-
Validation: Perform a micro-cleavage and check via HPLC. Do not rely on colorimetric tests (Kaiser) as the steric bulk of Trt can give false negatives.
Module C: Racemization Control
Scenario: You are synthesizing the molecule itself (Coupling Fmoc-His(Trt)-OH to Propylamine).
The Mechanism: Histidine racemization occurs via the formation of an enolizable azolactone or direct proton abstraction by the base. The Trityl group on the
The "Safe" Protocol (Base-Free): Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .
-
Mechanism: Oxyma creates a highly reactive ester with a pH < 7, eliminating the need for tertiary bases that catalyze racemization.
Visualizing the Racemization Pathway:
Caption: Figure 1. Base-catalyzed racemization pathway.[1][2] Using base-free carbodiimide chemistry (DIC/Oxyma) breaks the link between "Base" and "Proton Abstraction."
Experimental Workflow Diagram
The following diagram outlines the optimized decision tree for coupling to the hindered His-Propylamide derivative.
Caption: Figure 2. Optimized coupling workflow prioritizing solubility and steric management.
Frequently Asked Questions (FAQ)
Q1: Why do I see a split peak for my product on HPLC?
-
Diagnosis: This is likely not racemization (yet). Trityl-protected histidine derivatives often exist as rotamers due to the bulky protecting group.
-
Verification: Run the HPLC at 60°C. If the peaks coalesce into a single sharp peak, it is rotamerism. If they remain distinct, it is likely D-His impurity (racemization).
Q2: Can I use PyBOP instead of HATU?
-
Answer: You can, but expect slower rates. PyBOP produces toxic HMPA byproducts and is less reactive than HATU/HOAt for sterically hindered amines. If you must use phosphonium salts, PyAOP is the superior choice as it includes the HOAt moiety.
Q3: My reaction turns black when adding base. Is the product ruined?
-
Answer: Not necessarily, but it indicates side reactions (often oxidation or polymerization of solvent impurities). This is common with uninhibited DMF/DIEA mixtures.
-
Prevention: Use fresh, high-quality DMF and switch to Collidine (2,4,6-trimethylpyridine). Collidine is less prone to causing these color changes and is gentler on the His-Trt moiety.
Q4: How do I remove the Trityl group after the coupling is done?
-
Answer: Trityl is acid-labile.[3] Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) remove it rapidly.
-
Warning: The Trityl cation is stable and can re-attach (alkylation) to Trp or Cys residues. Ensure you use Triisopropylsilane (TIS) or Dithiothreitol (DTT) as a scavenger to quench the trityl cation permanently.
References
-
Racemization Suppression with Oxyma: Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.
-
Histidine Racemization Mechanisms: Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine and Histidine Racemization during Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.
-
Collidine vs. DIEA in Coupling: Carpino, L. A., & El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of Fmoc-Amino Acid Fluorides. Journal of Organic Chemistry. (Establishes the utility of hindered bases like Collidine/TMP).
-
Trityl Group Properties: Barlos, K., et al. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen.[3] Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -Gastrin I.[5] Tetrahedron Letters. (Foundational work on Trityl steric properties).
Sources
Technical Support Center: His(Trt) Deprotection & Troubleshooting
Ticket Category: Solid Phase Peptide Synthesis (SPPS) / Cleavage & Deprotection Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Peptide Chemistry Technical Support Center.
You are likely here because your Mass Spec data is showing a confusing peak +242 Da higher than your expected mass, or your yield is inexplicably low despite a successful synthesis monitoring.
The removal of the Trityl (Trt) group from Histidine is deceptive. Unlike the rapid acidolysis of t-Butyl (tBu) or Boc groups, the cleavage of Trityl from the imidazole ring of Histidine is a thermodynamic equilibrium governed by the stability of the trityl cation.
This guide moves beyond standard protocols to explain why your deprotection failed and how to fix it using kinetic control and scavenger optimization.
Module 1: The "Ghost" Peak (+242 Da)
The Symptom
You performed a standard TFA cleavage (95% TFA). Your LC-MS shows a split peak or a dominant impurity at [M + 242.1] .
The Diagnosis: Incomplete Deprotection or Retritylation
The mass shift of +242.1 Da corresponds exactly to a Trityl group (
Root Cause Analysis
The trityl-histidine bond is acid-labile, but the reaction is reversible. Upon cleavage, the Trityl group leaves as a stable Trityl Cation (
-
The Trap: The
cation is an electrophile looking for electrons. -
The Victim: The most available nucleophile is often the Histidine imidazole ring you just deprotected.
-
The Loop: Without sufficient scavengers, the
simply re-attaches to the Histidine (or other nucleophiles like Cysteine).
Module 2: Mechanistic Visualization
To solve this, you must visualize the war occurring in your cleavage vessel. We use Graphviz to map the kinetic competition between the desired pathway (Scavenging) and the undesired pathway (Retritylation).
Caption: The Deprotection Equilibrium. Note that the path to "Scavenged" must be kinetically faster than "Retritylation" to ensure complete deprotection.
Module 3: Scavenger Cocktail Optimization
Standard cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are often insufficient for sequences with multiple Histidines or adjacent bulky residues.
Comparative Scavenger Efficiency Table
| Component | Function | Status for His(Trt) | Recommendation |
| TFA | Proton source; cleaves acid-labile bonds.[2][3] | Essential | Keep at 90-95%. |
| TIS (Triisopropylsilane) | Hydride donor; permanently quenches | Critical | The "Gold Standard" for Trt. Increase to 5% for difficult sequences. |
| TES (Triethylsilane) | Similar to TIS but less sterically hindered. | Alternative | Use if TIS fails; faster kinetics but more volatile. |
| Water | Scavenges t-Butyl cations; hydrolyzes esters. | Moderate | Poor scavenger for Trt but necessary for Pbf/tBu removal. |
| EDT (1,2-Ethanedithiol) | Thiol scavenger; prevents Cys/Met oxidation. | High | Mandatory if Cys is present. Prevents S-tritylation. |
| Phenol | Traps cations via electrophilic aromatic substitution. | Supportive | Protects Tyr and Trp; does not replace Silanes. |
Module 4: Validated Experimental Protocols
Protocol A: The "High-Load" Histidine Protocol
Use when: The peptide contains >2 Histidines or high Trityl loading.
-
Preparation: Prepare the cleavage cocktail fresh. Do not use pre-mixed solutions older than 24 hours.
-
Cocktail: 90% TFA / 5% TIS / 5% H2O.[4]
-
-
Incubation: Add 15 mL cocktail per gram of resin.
-
Time: Shake vigorously for 3 to 4 hours (Standard is 2h).
-
Why? The equilibrium requires time to shift fully toward the scavenged state.
-
-
Precipitation: Filter resin and precipitate in cold diethyl ether (
).-
Critical: Do not use room temp ether; solubility of the Trt-TIS adduct can vary.
-
Protocol B: The Cysteine-Histidine Dual Challenge (Reagent K)
Use when: Peptide contains both His(Trt) and Cys(Trt). Risk:[1][5] Transfer of Trt from His to Cys (S-Tritylation is extremely stable and hard to remove).
-
Cocktail (Reagent K):
-
Execution: Cleave for 3 hours .
-
Post-Cleavage: If S-tritylation persists (Mass +242 on Cys), dissolve crude peptide in pure TFA with 5% TIS for an additional 30 minutes without resin.
Module 5: FAQ & Troubleshooting
Q1: Can I use heat to accelerate the removal of the Trityl group?
A: Proceed with extreme caution. While heat (
Q2: I see a +242 Da peak, but I don't have Histidine. What is it? A: Check for Asparagine (Asn) or Glutamine (Gln) protected with Trityl.[8] N-terminal Asn(Trt) is notoriously slow to deprotect due to steric hindrance from the adjacent amide bond. The solution is the same: extend time and increase TIS.
Q3: Why is TIS preferred over Water for Trityl?
A: Water acts as a nucleophile (
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][9][10] Chemical Reviews, 109(6), 2455–2504.
-
Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis." Journal of Organic Chemistry, 54(19), 4654–4662.
-
Merck/Novabiochem. (2024). "Cleavage and Deprotection Protocols." Merck Life Science Technical Library.
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Histidine Racemization in Peptide Synthesis
Status: Operational Role: Senior Application Scientist Topic: Strategies to prevent racemization of histidine during peptide synthesis Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Histidine Challenge
Histidine (His) is notoriously prone to racemization (epimerization) during Solid-Phase Peptide Synthesis (SPPS). Unlike other amino acids, the imidazole side chain of Histidine can act as an intramolecular base.[1] Specifically, the
This guide provides field-proven strategies to mitigate this risk through protecting group selection, coupling reagent optimization, and resin loading protocols.
Part 1: Critical Troubleshooting & FAQs
Category 1: Protecting Group Selection
Q1: I am using Fmoc-His(Trt)-OH. Is this sufficient to prevent racemization?
Answer: It is the industry standard, but it is not the most effective for preventing racemization mechanistically.
-
The Mechanism: The Trityl (Trt) group protects the
-nitrogen (N , or N-1) . This leaves the -nitrogen (N ) —the one responsible for abstracting the -proton—electronically unprotected.[1] Trityl works primarily through steric hindrance , making it difficult for the N to align with the -proton. -
The Risk: Under standard conditions, Trt is usually sufficient. However, if you use strong bases (like excess DIEA), high temperatures (microwave synthesis), or slow couplings, the steric shield fails, and the N
catalyzes racemization. -
The Solution: For highly sensitive sequences or microwave synthesis, consider using Fmoc-His(Bum)-OH or Fmoc-His(MBom)-OH . These groups protect the N
directly, chemically blocking the base catalysis. Note that these are more expensive and sometimes harder to source than Trt derivatives.[2]
Q2: What is the difference between Trt, Bum, and Boc protection for Histidine?
| Feature | Trt (Trityl) | Bum (t-Butoxymethyl) | Boc (t-Butyloxycarbonyl) |
| Site of Protection | |||
| Racemization Control | Moderate (Steric only) | High (Electronic blockade) | Moderate to High |
| Removal Condition | Mild Acid (1-5% TFA) | Strong Acid (TFA) | Strong Acid (TFA) |
| Primary Use Case | Standard Fmoc SPPS | High-Temp/Microwave SPPS | Boc SPPS / C-terminal capping |
| Notes | Standard choice.[1][3][4][5][6][7][8][9] | Generates formaldehyde on cleavage (requires scavengers). | Stable to base, removed at end of synthesis. |
Category 2: Coupling Reagents & Conditions
Q3: Which coupling reagents should I use to minimize Histidine racemization?
Answer: Avoid phosphonium salts (PyBOP) and uronium salts (HBTU/HATU) if possible, or use them with extreme caution regarding base content.
Recommended System: Oxyma Pure / DIC (Diisopropylcarbodiimide)
-
Why: This is a base-free or low-base carbodiimide method. The absence of tertiary amines (like DIEA or NMM) significantly lowers the rate of proton abstraction. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior additive that suppresses racemization more effectively than HOBt.
Alternative: HATU / Collidine [10]
-
Why: If you must use HATU (for difficult couplings), replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine, Collidine) . Collidine is a weaker base than DIEA and is sterically hindered, making it less likely to abstract the
-proton directly while still activating the reagent.
Q4: Can I use microwave heating for Histidine coupling?
Answer: Proceed with caution.
High temperatures (
-
Protocol: Limit temperature to 50°C maximum .
-
Reagent: Use Oxyma/DIC .
-
Protection: If high temperature is unavoidable (e.g.,
C), switch to Fmoc-His(Bum)-OH .
Category 3: C-Terminal Loading
Q5: I see significant epimerization when Histidine is the C-terminal amino acid. Why?
Answer: The loading step is the highest risk point. Standard loading (using HATU/DIEA onto Wang resin) involves activating the carboxyl group in the presence of base for a long duration (2-4 hours). This is a "perfect storm" for azolactone formation and racemization.
Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin.
-
Mechanism: 2-CTC resin reacts via an
mechanism (chloride leaves, forming a stabilized carbocation) which is attacked by the carboxylate. This reaction is extremely fast and requires minimal base (or weak base) and no carboxyl activation (no HATU/DIC needed). -
Outcome: Loading occurs without activating the carboxylic acid to a reactive ester, bypassing the azolactone pathway entirely.
Part 2: Visualizing the Mechanism
The following diagram illustrates the mechanism of Histidine racemization via the Azolactone pathway and how N
Figure 1: Mechanism of Histidine racemization showing the critical role of the
Part 3: Validated Experimental Protocols
Protocol A: Low-Racemization Coupling (Internal His)
Use this for coupling His in the middle of a peptide chain.
-
Reagents:
-
Amino Acid: Fmoc-His(Trt)-OH (3.0 eq)
-
Activator: Oxyma Pure (3.0 eq)
-
Coupling Agent: DIC (3.0 eq)
-
Solvent: DMF (Dimethylformamide)
-
-
Procedure:
Protocol B: C-Terminal Loading on 2-CTC Resin
Use this when His is the first amino acid attached to the resin.
-
Reagents:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (1.0 g, ~1.6 mmol/g)
-
Amino Acid: Fmoc-His(Trt)-OH (0.6 - 0.8 eq relative to resin capacity)
-
Base: DIEA (Diisopropylethylamine) (4.0 eq)
-
Solvent: Dry DCM (Dichloromethane)[12]
-
-
Procedure:
-
Swell: Wash resin with dry DCM (3x).
-
Prepare Solution: Dissolve Fmoc-His(Trt)-OH in 10 mL dry DCM. Add DIEA.
-
Load: Add solution to dry resin.[11] Agitate for 1-2 hours at Room Temperature.
-
Cap: Add Methanol (1 mL) to the reaction mixture and agitate for 15 mins (caps unreacted chloride sites).
-
Wash: Drain and wash with DCM (3x), DMF (3x).[5]
-
-
Validation: Check loading density. It should be lower than the theoretical max (aim for 0.4 - 0.6 mmol/g) to prevent aggregation.
Part 4: Detection & Analysis
How do you know if you have racemization?
| Method | Description | Sensitivity |
| CATA (Cation Exchange) | Separates diastereomers based on charge differences at specific pH. Very effective for His-containing peptides. | High |
| Chiral HPLC | Uses chiral columns (e.g., Crownpak CR(+)) to separate D- and L- amino acids after hydrolysis. | Very High |
| Marfey's Method | Hydrolysis of peptide | High |
| Deuterium Exchange | Perform synthesis in | Medium |
References
-
Merlino, F., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
N(im)-Trityl-L-histidine-propylamide solubility issues and solutions
The following technical guide serves as a specialized support resource for researchers working with N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9).[1][2] This content is structured to address the physicochemical challenges inherent to trityl-protected histidine derivatives, specifically focusing on solubility, stability, and handling.
Senior Application Scientist Desk Subject: Solubility Optimization & Handling Protocols Compound ID: CAS 171176-63-9 | MW: 438.56 g/mol [1][2]
Executive Technical Summary
N(im)-Trityl-L-histidine-propylamide is a hydrophobic histidine derivative.[1][2] Its solubility profile is dominated by the bulky, lipophilic trityl (triphenylmethyl) protecting group on the imidazole ring and the propylamide modification at the C-terminus.[1]
-
The Core Challenge: The trityl group drastically reduces water solubility compared to native histidine.[1] Furthermore, the trityl group is acid-labile ; improper solvent selection (e.g., strong acids) will cause irreversible degradation (deprotection).[1]
-
The Solution: Use polar aprotic solvents (DMSO, DMF) for stock solutions.[1] For aqueous applications, strictly control the final organic solvent concentration and pH to prevent precipitation or hydrolysis.[1]
Solubility Profile & Solvent Compatibility
The following data summarizes the solubility characteristics based on the physicochemical properties of trityl-histidine derivatives [1, 2].
| Solvent Class | Solvent | Solubility Rating | Technical Notes |
| Recommended (Stock) | DMSO | High (>10 mg/mL) | Ideal for biological assays.[1][2] Cryo-stable. |
| Recommended (Stock) | DMF | High (>10 mg/mL) | Preferred for chemical synthesis/coupling.[1][2] |
| Recommended (Stock) | DCM | High | Excellent for synthesis; not for bio-assays.[1][2] |
| Conditional | Ethanol/Methanol | Moderate | Solubility decreases with concentration.[1][2] Good for intermediate dilutions.[1] |
| Not Recommended | Water/PBS | Very Low | Hydrophobic precipitation occurs immediately.[1][2] |
| Contraindicated | TFA / HCl | Reactive | WARNING: Strong acids remove the Trityl group.[1][2] |
Troubleshooting Guide (Q&A)
Case 1: "I tried dissolving it in water or PBS, but it floats/clumps."
Diagnosis: Hydrophobic Aggregation.[1] Scientific Explanation: The trityl group consists of three phenyl rings, creating a massive hydrophobic shield around the imidazole.[1] The propylamide tail adds further lipophilicity.[1] Water molecules cannot effectively solvate this structure, leading to aggregation.[1] Solution:
-
Dissolve the compound completely in 100% DMSO to create a high-concentration stock (e.g., 10–20 mM).[1]
-
Dilute this stock into your aqueous buffer dropwise while vortexing.
-
Ensure the final DMSO concentration remains above 0.1–1% (depending on assay tolerance) to maintain solubility.[1]
Case 2: "I used dilute Acetic Acid to help it dissolve, and the solution turned cloudy/changed."
Diagnosis: Partial Acidolysis / Deprotection Risk.[1] Scientific Explanation: The N(im)-Trityl bond is acid-labile.[1][3] While often stable in weak acids (like acetic acid) for short periods, exposure to lower pH (<4.[1]0) or prolonged storage in acidic media can cleave the trityl group, yielding free Histidine-propylamide and triphenylmethanol (which precipitates as a white solid) [3].[1] Solution:
-
Avoid acid for solubilization if the trityl group must remain intact.[1]
-
If pH adjustment is necessary, keep the pH near neutral (pH 6.0–8.0).[1]
Case 3: "My solution precipitates when I add it to the cell culture media."
Diagnosis: "Crash-out" Effect (Solvent Shock).[1] Scientific Explanation: Adding a high-concentration DMSO stock directly to a large volume of static media causes a rapid local change in polarity.[1] The compound precipitates at the interface before it can disperse.[1] Solution:
-
Stepwise Dilution: Dilute the stock 1:10 in a sterile intermediate solvent (e.g., Ethanol or 50% DMSO/Water) before the final spike into media.[1]
-
Dynamic Addition: Add the stock to the media while the media is being stirred or vortexed rapidly.[1]
Validated Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Bio-Assay Ready)
Use this protocol for in vitro screening or cell-based assays.[1]
-
Weighing: Weigh 4.39 mg of N(im)-Trityl-L-histidine-propylamide.
-
Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 2 minutes.
-
Checkpoint: Solution should be completely clear and colorless.[1]
-
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Aqueous Dilution for Biological Assays
Target: 100 µM final concentration in buffer (1% DMSO final).
-
Start with 10 µL of the 10 mM DMSO stock (from Protocol A).[1]
-
Prepare 990 µL of the target buffer (e.g., PBS pH 7.4) in a microcentrifuge tube.
-
Critical Step: Place the buffer on a vortex mixer set to medium speed.
-
Slowly inject the 10 µL stock directly into the center of the vortexing buffer. Do not touch the walls.[1]
-
Verification: Inspect visually against a dark background.[1] If cloudy, further dilution or a higher vehicle concentration (e.g., 2% DMSO) is required.[1]
Decision Tree: Solvent Selection & Handling
The following diagram illustrates the logical workflow for handling CAS 171176-63-9 to prevent degradation and ensure solubility.
Figure 1: Decision matrix for solvent selection.[1][2] Note the critical checkpoint regarding acid sensitivity to preserve the trityl protecting group.
References
-
Sigma-Aldrich. N(im)-Trityl-L-histidine-propylamide Product Analysis & SMILES. Retrieved from [1][2]
-
Chem-Impex International. Trityl Protected Histidine Derivatives: Solubility and Handling. Retrieved from [1][2]
-
Highfine Biotech. Stability of Trityl Protecting Groups in Peptide Synthesis. Retrieved from [1]
Sources
Technical Support Center: High-Yield Synthesis of N(im)-Trityl-L-Histidine-Propylamide Peptides
Introduction
This guide addresses the specific synthetic challenges associated with peptides containing N(im)-Trityl-L-histidine residues and a C-terminal propylamide modification.
The synthesis of this moiety presents a "perfect storm" of chemical challenges:
-
Steric Hindrance: The Trityl (Trt) group on the Histidine imidazole ring is bulky, significantly reducing coupling efficiency.
-
Racemization Risk: Histidine is the most racemization-prone amino acid.[1][2] The activation required to overcome the Trityl group's steric bulk often accelerates racemization (conversion of L-His to D-His).
-
C-Terminal Modification: Standard Solid Phase Peptide Synthesis (SPPS) produces acids or primary amides. The propylamide tail (–NH–CH₂–CH₂–CH₃) requires a non-standard cleavage or post-synthetic modification strategy.
Module 1: Strategic Planning & Resin Selection
To maximize yield, you must decouple the synthesis of the peptide chain from the formation of the propylamide tail. Attempting to force a propylamide cleavage directly from a standard resin often leads to low yields and side reactions.
The Recommended Strategy: Fragment Condensation
We recommend the "2-CTC / Solution-Phase Hybrid" approach.
-
Synthesize the fully protected peptide acid on 2-Chlorotrityl Chloride (2-CTC) resin.[3]
-
Cleave the peptide from the resin using mild acid (1% TFA) to retain the N(im)-Trityl protection.
-
Couple propylamine to the C-terminus in the solution phase.
-
Perform global deprotection (if the Trityl group is to be removed) or isolate the protected fragment.
Resin Selection Table
| Resin Type | Suitability | Technical Note |
| 2-Chlorotrityl Chloride (2-CTC) | High | Allows cleavage of the peptide acid with 1% TFA while keeping side-chain protecting groups (Trt, Boc, tBu) intact. Essential for the hybrid strategy. |
| Rink Amide / Wang | Low | Requires harsh cleavage (95% TFA) which removes the Trt group immediately. Unsuitable if you need to perform post-synthetic modification on the His(Trt) residue. |
| Oxime / HMBA | Medium | Allows direct aminolysis with propylamine, but the reaction is slow and prone to C-terminal racemization. |
Module 2: Coupling Optimization (The His-Trt Challenge)
The N(im)-Trityl group protects the imidazole ring but creates a steric wall. Standard activation (HBTU/DIPEA) often fails to drive this coupling to completion without causing racemization.
Critical Protocol: Low-Racemization Coupling
Objective: Couple Fmoc-His(Trt)-OH with >99% efficiency and <1% racemization.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).
-
Base: None (DIC/Oxyma is base-free) or Collidine (2,4,6-trimethylpyridine) if using HATU.
-
Avoid: DIPEA (Diisopropylethylamine). Its basicity extracts the α-proton of Histidine, driving racemization.
Step-by-Step Procedure:
-
Dissolution: Dissolve Fmoc-His(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Pre-activation (Cooling): Cool the solution to 0°C (ice bath) for 2 minutes.
-
Activation: Add DIC (3.0 eq). Stir for 2 minutes at 0°C.
-
Coupling: Add the mixture to the resin. Allow to warm to Room Temperature (RT) naturally.
-
Duration: Couple for 60–90 minutes. Do not heat. Heating His(Trt) coupling to >50°C guarantees racemization.
-
Re-coupling: If Kaiser test is positive, repeat the coupling using HATU / Collidine (1:1 ratio) for 30 minutes.
Expert Insight: The Trityl group is acid-labile but stable to base. However, the imidazole nitrogen it protects is electron-withdrawing, making the α-proton acidic. Using Collidine (a weaker base than DIPEA) acts as a "proton scavenger" without being strong enough to deprotonate the α-carbon.
Module 3: Generating the C-Terminal Propylamide
This is the most frequent point of failure. Direct aminolysis of resins is inefficient. The solution-phase amidation of the protected fragment is robust.
Workflow Diagram
Caption: The "Hybrid Strategy" isolates the protected peptide acid before installing the propylamide, preventing side reactions on the resin.
Protocol: 1% TFA Cleavage & Propylamine Coupling
Part A: Mild Cleavage (Retaining Trt)
-
Wash dry resin with DCM (3x).
-
Prepare Cleavage Cocktail: 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM.
-
Add cocktail to resin. Shake for 2 minutes .
-
Filter immediately into a flask containing 10% Pyridine in Methanol (to neutralize TFA and save the Trt group).
-
Repeat 5 times.
-
Concentrate filtrate (rotavap) to obtain the Protected Peptide Acid .
Part B: Propylamide Formation
-
Dissolve the Protected Peptide Acid (1.0 eq) in anhydrous DMF.
-
Add Propylamine (5.0 eq).
-
Add PyBOP (1.1 eq) and HOAt (1.1 eq).
-
Add Collidine (2.0 eq).
-
Stir at RT for 2–4 hours. Monitor by HPLC/MS.
-
Target Mass: Mass of Peptide + 41 Da (Propyl group) - 17 Da (OH loss) = +24 Da net change .
-
Module 4: Handling & Stability (The "Trityl" Factor)
If your final product must retain the N(im)-Trityl group (as implied by the topic header), you must avoid acidic conditions during purification.
-
HPLC Buffer: Do NOT use 0.1% TFA. The Trityl group on Histidine will hydrolyze.
-
Alternative Buffer: Use 10mM Ammonium Bicarbonate (pH 8.0) or 0.1% Ammonium Hydroxide .
-
Storage: Lyophilize immediately. Store at -20°C under Argon. Trityl groups can fall off simply by sitting in slightly acidic water.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield of His Coupling | Steric hindrance of the Trityl group prevents access to the N-terminus. | Switch to HATU/HOAt activation. Double couple. Ensure the resin loading is not too high (<0.4 mmol/g) to reduce crowding. |
| D-His Isomer Detected (>5%) | Base-catalyzed racemization during coupling. | Stop using DIPEA. Switch to Collidine or use base-free DIC/Oxyma. Keep coupling temp < 25°C. |
| Loss of Trityl Group | Exposure to acid during cleavage or purification. | If Trt is required in the product, use 1% TFA cleavage and basic HPLC buffers (Ammonium Bicarbonate). |
| Incomplete Propylamide Formation | Propylamine is volatile and may have evaporated; or carboxyl activation failed. | Use excess Propylamine (5-10 eq). Ensure the peptide acid was fully dried (free of excess pyridine) before activation with PyBOP. |
| Peptide Aggregation | Hydrophobic Trityl group promotes aggregation on-resin. | Use Pseudoproline dipeptides before the His residue or switch to a PEG-based resin (e.g., ChemMatrix) to improve solvation. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5] Chemical Reviews. (Comprehensive review on Trityl stability and cleavage conditions).
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin."[3][5][6][7] International Journal of Peptide and Protein Research. (The foundational paper for 1% TFA cleavage).
-
Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. (Comparison of HATU vs DIC/Oxyma for racemization suppression).
-
Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis." Organic Process Research & Development.
Sources
- 1. scite.ai [scite.ai]
- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions with N(im)-Trityl-L-histidine-propylamide
Technical Support Center: N(im)-Trityl-L-histidine-propylamide
Current Status: Operational Topic: Troubleshooting Side Reactions & Synthesis Optimization Document ID: TSP-HIS-TRT-001
Executive Summary
N(im)-Trityl-L-histidine-propylamide (CAS 171176-63-9) is a specialized histidine derivative often utilized as a key intermediate in the synthesis of bioactive peptides (e.g., LHRH agonists) and peptidomimetics. While the trityl (Trt) group provides essential protection for the imidazole ring, this compound presents a unique triad of chemical risks: racemization of the histidine
This guide provides a mechanistic breakdown of these side reactions and actionable protocols to minimize them, ensuring high purity and yield in your drug development workflows.
Module 1: Critical Side Reactions (The "Why" & "What")
Racemization (The Silent Yield Killer)
Issue: The conversion of L-His to D-His enantiomers.
Mechanism: Histidine is uniquely prone to racemization during carboxyl activation. The
-
The Trityl Factor: While the bulky Trityl group on the
-nitrogen ( ) reduces this effect by sterically hindering the ring, it does not eliminate the basicity of the . Consequently, racemization remains a high risk, particularly if the carboxyl group is activated (e.g., during the synthesis of the propylamide moiety).
Premature Detritylation
Issue: Loss of the protecting group, leading to unprotected imidazole side chains. Mechanism: The Trityl group is highly acid-labile.[2] While this allows for mild deprotection (e.g., 1-5% TFA), it also means that slightly acidic coupling additives (like HOBt) or prolonged exposure to acidic solvents can trigger inadvertent removal. Consequence: The free imidazole nitrogen becomes a nucleophile, reacting with activated amino acids to form acyl-imidazoles , effectively capping the peptide chain or creating branched impurities.[2]
Incomplete Coupling (Steric Shielding)
Issue: Slow reaction rates and deletion sequences. Mechanism: The Trityl group is massive. When coupled with the propylamide tail, the hydrodynamic radius of the molecule increases significantly. This steric bulk can prevent the active site from reaching the target amine, especially in solid-phase synthesis or within crowded peptide secondary structures.
Module 2: Visualization of Pathways
The following diagram illustrates the competing pathways: the desired amide bond formation versus the racemization mechanism via azolactone formation.
Caption: Figure 1. Kinetic competition between direct amidation (green) and racemization via the azolactone pathway (red). The Trityl group on the imidazole reduces but does not eliminate the basicity required for the red pathway.
Module 3: Troubleshooting & Optimization Protocols
Protocol A: Minimizing Racemization During Synthesis
If you are synthesizing N(im)-Trityl-L-histidine-propylamide from the free acid:
Q: Which coupling reagents should I use to prevent D-isomer formation? A: Avoid carbodiimides (DCC/DIC) alone. Use phosphonium or uronium salts with specific additives.
-
Recommended: HATU or PyBOP combined with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is superior to HOBt because the pyridine nitrogen stabilizes the active ester via a neighboring group effect, accelerating the coupling rate faster than racemization can occur.
-
Base Management: Use TMP (2,4,6-Trimethylpyridine) or Collidine instead of DIPEA/TEA. These weaker, bulkier bases are sufficient to deprotonate the carboxylate but less likely to abstract the
-proton that triggers racemization.
Q: What temperature is safe? A: Maintain reaction temperature at 0°C to 4°C during the activation step. Only warm to room temperature after the amine (propylamine) has been added. Heat is the primary catalyst for the enolization mechanism.
Protocol B: Preventing Premature Detritylation
If you are using the compound as a building block in a longer chain:
Q: My LC-MS shows a mass of [M-242]. What happened? A: You have lost the Trityl group (Mass ~242 Da). This indicates your reaction environment is too acidic.
-
Check Your HOBt: If using HOBt, ensure it is high quality. Degraded HOBt can be acidic.
-
Switch Additives: Replace HOBt with Oxyma Pure . Oxyma is less acidic (pKa ~4.6) than HOBt and safer for acid-sensitive trityl groups while delivering superior suppression of racemization.
-
Solvent pH: Ensure your DMF/DCM is amine-free but also acid-free. Chloroform often contains stabilizing HCl which will strip the Trityl group instantly. Always use anhydrous, stabilized-free DCM.
Protocol C: Handling Solubility & Aggregation
Q: The reaction mixture turned into a gel. How do I proceed?
A: The hydrophobic Trityl group combined with the propylamide tail can induce
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the reaction mixture. This disrupts hydrogen bonding networks.
-
Solvent Switch: Use a mixture of DMF/DMSO (4:1) or NMP . The higher polarity helps solvate the hydrophobic Trityl shield.
Module 4: Analytical Validation (FAQ)
Q: How do I separate the D-His impurity from the L-His product? A: Standard C18 HPLC often fails to separate enantiomers of protected histidine. You must use Chiral HPLC.
-
Column: Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: Hexane/Isopropanol (with 0.1% DEA to maintain basicity and prevent Trt loss).
-
Detection: 254 nm (Trityl absorbs strongly here).
Q: What are the key diagnostic peaks in NMR? A:
-
Trityl Group: Look for the multiplet in the aromatic region 7.0 – 7.4 ppm (15 protons).
-
Racemization Check: The
-proton signal (approx 4.6 ppm) will split or shift if significant D-isomer is present. However, chiral HPLC is more sensitive (LOD < 0.1%).
Summary of Specifications
| Parameter | Specification / Recommendation |
| Activation Reagent | HATU / HOAt (Preferred) or DIC / Oxyma |
| Base | Collidine or TMP (Avoid TEA/DIPEA if possible) |
| Temperature | 0°C for activation; RT for coupling |
| Solvent | DMF or NMP (Avoid acidic CHCl3) |
| Chiral Analysis | Chiralpak AD-H (Hexane/IPA) |
| Storage | -20°C, Desiccated (Hydroscopic & Acid Sensitive) |
References
-
Barlos, K., et al. (1982).[3][4] "Efficient 'one-pot' synthesis of N-tritylamino acids." Journal of the Chemical Society, Chemical Communications. Link
-
Han, Y., et al. (2004). "Synergistic Effect of N-Methylimidazole and HOAt in Suppressing Racemization." Journal of Organic Chemistry. Link
-
Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Organic Process Research & Development. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7] Chemical Reviews. Link
-
MedChemExpress. "N(im)-Trityl-L-histidine derivatives: Product Data." Link (General product verification)
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N(im)-Trityl-L-histidine-propylamide before handling.
Sources
Technical Support Center: Purification of Peptides Containing N(im)-Trityl-L-histidine-propylamide
Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Handling, purification, and stability of Histidine-derivative peptides.
Executive Summary
Welcome to the Advanced Peptide Technologies Support Center. You are likely accessing this guide because you are working with a peptide containing N(im)-Trityl-L-histidine-propylamide .
This molecule presents a specific "chemical paradox" during purification:
-
The Trityl (Trt) Group: It is highly hydrophobic but acid-labile . Standard Reverse-Phase HPLC (RP-HPLC) conditions using 0.1% Trifluoroacetic acid (TFA) can inadvertently cleave this group, leading to mixed species and poor yield.
-
The Propylamide Moiety: This C-terminal modification removes the ionizable carboxyl group, significantly increasing hydrophobicity and altering solubility profiles compared to free-acid peptides.
This guide provides the protocols to purify your target intact (retaining the Trityl group) or to properly deprotect it, depending on your synthesis goals.
Module 1: The Decision Matrix (Critical First Step)
Before preparing your buffers, you must define your endpoint. The Trityl group on the Histidine imidazole ring is sensitive to the acidic environment typically used in HPLC.
Workflow Decision Tree
Figure 1: Decision logic for selecting the correct mobile phase chemistry.
Module 2: Protocol A - Purification of the Intact Protected Peptide
Objective: Isolate the peptide while keeping the N(im)-Trityl group attached. Challenge: The Trityl group hydrolyzes at pH < 4. Standard 0.1% TFA (pH ~2) is forbidden.
Recommended Mobile Phase System
To maintain stability, you must operate at pH 7.0 – 8.0 .
| Component | Solvent A (Aqueous) | Solvent B (Organic) |
| Base Solvent | HPLC Grade Water (Milli-Q) | Acetonitrile (ACN) |
| Buffer Salt | 10–20 mM Ammonium Acetate ( | None (or 10% Water if salt precipitates) |
| pH Adjustment | Adjust to pH 7.5 with dilute | N/A |
| UV Detection | 220 nm (Amide bond) | Avoid <210 nm (Acetate cutoff) |
Step-by-Step Procedure
-
Dissolution: Dissolve the crude peptide in a minimum volume of DMF (Dimethylformamide) or DMSO .[1] The propylamide and Trityl groups make this peptide highly hydrophobic; water alone will likely cause aggregation.
-
Equilibration: Equilibrate the C18 column with 5% Solvent B (Neutral).
-
Gradient: Use a shallower gradient than usual (e.g., 1% B per minute). The Trityl group is very hydrophobic; expect the peptide to elute late (high % B).
-
Fraction Collection: Collect fractions into tubes containing a small amount of dilute ammonium bicarbonate to ensure the pH remains neutral post-collection.
-
Lyophilization: Freeze-dry immediately. Ammonium acetate is volatile and will sublime, leaving a salt-free peptide.
Expert Insight: Do not use Phosphate buffers. They are non-volatile and will require a subsequent desalting step, which exposes your peptide to more handling risks.
Module 3: Protocol B - Controlled Deprotection & Purification
Objective: Remove the Trityl group to yield the free Histidine-propylamide peptide. Challenge: If you just inject the protected peptide into an acidic HPLC column, the Trityl group will cleave slowly, creating a "ghost peak" or a smear. You must remove it completely before injection.
The "Scavenger" Requirement
The Trityl cation (
Deprotection Cocktail (The "Cleavage Mix")
Perform this reaction before HPLC purification.
-
TFA (Trifluoroacetic acid): 95% (Cleavage agent)[2]
-
TIS (Triisopropylsilane): 2.5% (Specific scavenger for Trityl cations)
-
Water: 2.5% (Hydrolysis aid)[2]
Protocol:
-
Dissolve the protected peptide in the cocktail.
-
Stir at Room Temperature for 30–60 minutes .
-
Precipitate the peptide with cold Diethyl Ether (to remove the cleaved Trityl and scavengers).
-
Centrifuge and dry the pellet.
-
Purification: Now you can safely use Standard Acidic HPLC (0.1% TFA in Water/ACN) because the Trityl group is already gone.
Module 4: Troubleshooting & FAQs
Q1: My HPLC peak is extremely broad or splitting. Why?
Diagnosis: This is likely On-Column Degradation or Aggregation .
-
Scenario A (Acidic Buffer): If you are trying to purify the Trityl-protected form using TFA, the acid is cleaving the Trityl group during the run. The front of the peak is the deprotected species, the tail is the protected species. Switch to Ammonium Acetate (Protocol A).
-
Scenario B (Solubility): The Propylamide + Trityl combination is very hydrophobic. The peptide may be precipitating on the head of the column. Inject smaller volumes or increase the organic content of your sample solvent (e.g., inject in 50% ACN/Water).[1]
Q2: I see a sharp peak eluting at the very end of the gradient (100% B).
Diagnosis: This is likely the Triphenylmethanol or Trityl-OH byproduct, or the Trityl group attached to a scavenger.
-
Action: Run a blank injection. If the peak persists, wash the column with Isopropanol or Dichloromethane (if your system allows) to strip the hydrophobic Trityl residues from the C18 stationary phase.
Q3: Can I use Formic Acid instead of TFA?
Answer: For deprotection? No, it's too weak. For purification? It is risky. Formic acid (pH ~2.5) is still acidic enough to destabilize the N(im)-Trityl bond over the course of a long purification run. Stick to pH > 6.5 for maximum stability.
Q4: How do I store the purified fraction?
Answer: The N(im)-Trityl bond is stable as a lyophilized powder at -20°C. However, in solution, avoid acidic buffers. If you must store it in solution, use DMSO or a neutral buffer (PBS).
Technical Data Summary
| Parameter | N(im)-Trityl-L-histidine-propylamide | Free L-Histidine-propylamide |
| Hydrophobicity | High (Elutes late) | Low/Moderate |
| Acid Stability | Unstable (Cleaves at pH < 4) | Stable |
| Preferred HPLC Buffer | Ammonium Acetate (pH 7.5) | 0.1% TFA (pH 2.0) |
| Solubility | DMSO, DMF, MeOH, ACN | Water, dilute Acid |
| Risk Factor | Acid-catalyzed hydrolysis | Polar retention (may need HILIC or AQ columns) |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
PepMic. (2024). Peptide Solubility Guidelines. Technical Support. [Link]
For further assistance, please contact the Advanced Application Support team with your specific HPLC chromatograms attached.
Sources
Technical Support Center: Stability & Handling of N(im)-Trityl-L-histidine-propylamide
Executive Summary
This guide addresses the physicochemical stability, degradation pathways, and handling protocols for N(im)-Trityl-L-histidine-propylamide .
The critical "weak link" in this molecule is the Triphenylmethyl (Trityl or Trt) protecting group on the imidazole ring of the Histidine residue. While the propylamide C-terminus provides resistance to enzymatic carboxypeptidase degradation, the Trityl group is acid-labile . Strict adherence to pH control during reconstitution and storage is required to prevent premature deprotection.
Part 1: Chemical Stability & Degradation Mechanisms
The Acidolysis Hazard (Critical)
The Trityl group is sterically bulky and electron-rich, protecting the N(
-
Mechanism: In the presence of protons (
), the imidazole nitrogen is protonated. This weakens the N-C bond between the imidazole and the Trityl group. The Trityl group leaves as a stabilized triphenylmethyl cation ( ), which is then quenched by nucleophiles (e.g., water to form Triphenylmethanol). -
Threshold: Degradation is rapid at pH < 4.0. Slow leakage of the Trityl group can occur even in slightly acidic buffers (pH 5.0–6.0) over prolonged periods.[1]
Racemization
While Trityl protection generally suppresses racemization compared to N(im)-Benzyl groups, the risk remains during activation or prolonged exposure to strong bases. The L-configuration is essential for biological activity; the presence of D-Histidine impurities significantly alters receptor binding affinity.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation pathway (Acidolysis) and the secondary risk (Hydrolysis).
Figure 1: Primary degradation pathways. The acid-catalyzed loss of the Trityl group is the dominant instability factor.
Part 2: Troubleshooting & FAQs
Q1: I see a white precipitate after dissolving the compound in aqueous buffer. What happened?
Diagnosis: This is likely Triphenylmethanol , a byproduct of degradation, or the compound itself precipitating due to hydrophobicity.
-
Root Cause 1 (Solubility): N(im)-Trityl-L-histidine-propylamide is highly hydrophobic due to the three phenyl rings and the propyl chain. It is insoluble in pure water.
-
Root Cause 2 (Degradation): If you used an acidic buffer (e.g., 0.1% TFA or Acetate pH 4), the Trityl group cleaved off. The resulting Triphenylmethanol is water-insoluble and precipitates.
-
Solution: Dissolve the stock in DMSO or DMF first. Dilute into a neutral buffer (PBS pH 7.4) immediately before use. Ensure the final organic solvent concentration is <5% to avoid biological toxicity, but high enough to maintain solubility.
Q2: Mass Spectrometry shows a peak at [M - 242]. Is my compound pure?
Diagnosis: No. You are detecting the de-tritylated degradation product.
-
Explanation: The molecular weight of the Trityl group is approx. 243 Da. Upon cleavage, the compound loses the Trityl group (
) and gains a proton, resulting in a mass shift of roughly -242 Da. -
Action: Check your LC-MS mobile phase. If you are using 0.1% Formic Acid or TFA, the degradation might be occurring during the analysis (on-column degradation).
-
Validation: Run the sample using a neutral pH mobile phase (e.g., Ammonium Bicarbonate) to confirm if the degradation is real (in the vial) or artifactual (in the instrument).
Q3: Can I store the stock solution at 4°C?
Recommendation: No.
-
Protocol: Store the solid powder at -20°C with a desiccant.
-
Liquid State: Reconstituted solutions in DMSO/DMF should be used immediately or aliquoted and frozen at -80°C.
-
Reasoning: In solution, even trace moisture can promote slow hydrolysis or de-tritylation over time. Repeated freeze-thaw cycles will accelerate degradation.
Part 3: Solubility & Reconstitution Guide
The Trityl group significantly alters the solubility profile of Histidine.[2] Do not treat this like a standard amino acid.
| Solvent | Solubility Rating | Recommendation | Notes |
| Water | Insoluble | DO NOT USE | Compound will float or adhere to plastic. |
| DMSO | High (>20 mg/mL) | Preferred | Ideal for biological assays. |
| DMF | High (>20 mg/mL) | Alternative | Good for chemical synthesis applications. |
| Methanol | Moderate | Caution | Protic solvent; may promote solvolysis over long storage. |
| Acidic Buffer | N/A | FORBIDDEN | Causes immediate degradation (loss of Trityl). |
Decision Tree for Solvent Selection
Figure 2: Workflow for safe reconstitution to avoid precipitation and acidolysis.
Part 4: Analytical Quality Control Protocol
To verify the integrity of N(im)-Trityl-L-histidine-propylamide, use the following HPLC parameters. Note the use of a higher pH mobile phase to prevent on-column degradation.
HPLC Stability Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 7.5 (Do NOT use TFA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 214 nm (Amide bond) and 254 nm (Trityl group).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Interpretation:
-
Intact Compound: Elutes late (high hydrophobicity due to Trityl).
-
Degradant (His-Propylamide): Elutes very early (near void volume) due to high polarity after losing the Trityl group.
-
Degradant (Triphenylmethanol): Elutes late, often co-eluting or near the intact compound, but has a distinct UV spectrum (strong 254 nm absorbance, no 214 nm peptide bond absorbance if separated).
References
-
Chem-Impex International. N-alpha-Fmoc-N-im-trityl-L-histidine Product Data. (Key reference for Trityl-Histidine stability and handling).
-
National Institutes of Health (NIH). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl. (Details on Trityl protection/deprotection mechanisms on Histidine).
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Discussion on racemization risks of Histidine derivatives).
-
PubChem. Boc-His(Trt)-OH Compound Summary. (Physicochemical property data for Trityl-Histidine analogs).
Sources
Analytical methods for troubleshooting N(im)-Trityl-L-histidine-propylamide reactions
The following technical support guide is designed for researchers and analytical scientists working with N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9). This molecule presents a unique duality: the Trityl (Trt) group provides essential steric protection for the imidazole ring, yet it introduces significant acid sensitivity and hydrophobicity challenges.
Advanced Troubleshooting & Analytical Methodologies
Scope: Synthesis optimization, impurity profiling, and stability maintenance for N(im)-Trityl-L-histidine-propylamide. Target Audience: Medicinal Chemists, Peptide Scientists, Analytical QC.
Part 1: The "Why" and "How" of Failure (Root Cause Analysis)
Before troubleshooting, you must understand the two primary failure modes of this molecule: Racemization and Acid-Catalyzed Detritylation .
1. The Racemization Trap
Histidine is the most racemization-prone amino acid. The imidazole ring acts as an intramolecular base, abstracting the proton from the
-
Mechanism: The N(
) nitrogen of the imidazole (even with N( )-Trityl protection) can facilitate proton removal, forming a planar enolate intermediate. Upon repolymerization, you get a mix of L- and D-isomers. -
Impact: Loss of biological activity; D-isomers are often inseparable by standard C18 HPLC.
2. The Acid Sensitivity Paradox
The Trityl group is designed to be acid-labile (removable by 95% TFA). However, N(im)-Trityl is metastable in dilute acids.
-
Risk: Standard HPLC mobile phases (0.1% TFA, pH ~2.0) can cause on-column degradation . This manifests as ghost peaks or peak splitting, often misdiagnosed as impurities.
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Synthesis & Reaction Efficiency
Q1: My coupling yield is low when reacting N(im)-Trityl-L-histidine with propylamine. The product precipitates but is impure. What is happening? Diagnosis: Likely steric hindrance combined with solubility mismatch . The bulky Trityl group shields the reaction center, while the forming product (hydrophobic Trt + propyl chain) may aggregate in polar solvents like DMF. Solution:
-
Solvent Switch: Use a DCM/DMF (1:1) mixture. DCM solvates the Trityl group better, preventing early precipitation.
-
Chaotropic Salts: Add 0.1 M LiCl to the reaction mixture to disrupt hydrogen bond networks and improve chain mobility.
-
Activation: Switch to HATU/HOAt . HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for histidine couplings because the pyridine nitrogen in HOAt stabilizes the active ester via a neighboring group effect, accelerating the reaction before racemization can occur.
Q2: I see a "doublet" peak in my HPLC traces for the purified product. Is this the D-isomer? Diagnosis: It could be racemization, but if the peaks coalesce at higher temperatures or different pH, it might be rotamers . However, with Histidine, assume racemization first. Verification Protocol:
-
Chiral Chromatography: Use a Chiralpak AD-H or equivalent column (Normal phase: Hexane/IPA) to definitively separate enantiomers.
-
Marfey’s Reagent: Hydrolyze a small aliquot (remove Trt/Propyl), react with Marfey’s reagent (FDAA), and analyze by C18 HPLC. This converts enantiomers into diastereomers, which separate easily.
Category B: Stability & Handling
Q3: My product purity drops after lyophilization. The MS shows a mass usually associated with "des-Trityl" (-242 Da). Diagnosis: Acidic lyophilization. If you used TFA in your HPLC purification and didn't exchange the counter-ion, the residual TFA concentrates during freeze-drying. As water is removed, the local acidity spikes, cleaving the acid-labile Trityl group. Corrective Action:
-
Lyophilize from Neutral: Before freeze-drying, perform a salt exchange to Acetate or Hydrochloride (using dilute HCl, carefully monitored, or Ammonium Acetate).
-
Storage: Store the solid at -20°C under Argon. Trityl cations can detach slowly even due to atmospheric moisture/CO2 acidity over months.
Part 3: Analytical Methodologies
Protocol 1: "Soft" HPLC Method for Trityl-Protected Species
Standard 0.1% TFA methods are too aggressive for accurate quantification of N(im)-Trityl species.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard RP stationary phase. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) | CRITICAL: Neutral pH prevents Trityl hydrolysis on-column. |
| Mobile Phase B | Acetonitrile (ACN) | Good solubility for hydrophobic Trt group. |
| Gradient | 20% B to 90% B over 15 min | Starts high organic due to hydrophobicity. |
| Flow Rate | 1.0 mL/min | Standard backpressure. |
| Detection | UV 220 nm (Amide) & 254 nm (Trityl) | Trityl absorbs strongly at 254 nm; specific for protected species. |
| Temperature | 25°C | Avoid heating, which accelerates degradation. |
Protocol 2: Mass Spectrometry (ESI) Interpretation
When analyzing N(im)-Trityl-L-histidine-propylamide (MW ≈ 438.5 Da), expect the following:
| m/z Observed | Species Identity | Notes |
| 439.2 | Intact parent ion. | |
| 243.1 | Dominant Fragment. The Trityl cation is extremely stable and flies easily. Do not mistake for an impurity; it is a source fragment. | |
| 197.1 | Des-trityl histidine propylamide. If this is high in the raw spectrum (not MS/MS), your sample is degrading. |
Part 4: Visual Troubleshooting Logic
Diagram 1: Reaction Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing synthesis failures based on Mass Spectrometry feedback.
Diagram 2: The Racemization Pathway (Mechanism of Action)
Caption: Competitive pathway showing how slow coupling leads to racemization via the enolate intermediate.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5] Chemical Reviews, 109(6), 2455-2504.
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
BenchChem. (2025).[6] "A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives." BenchChem Technical Resources.
-
Sigma-Aldrich. (n.d.).[7] "N(im)-Trityl-L-histidine-propylamide Product Specification." Merck KGaA.
-
ResearchGate. (2016). "Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) using Trityl Chloride Resin." Journal of the Brazilian Chemical Society.[2]
Sources
Validation & Comparative
N(im)-Trityl-L-histidine-propylamide: Synthesis Efficiency & Functional Utility Guide
This guide provides an in-depth technical comparison of N(im)-Trityl-L-histidine-propylamide versus alternative histidine derivatives, focusing on its synthesis efficiency, optical purity retention, and functional applications in drug development.[1]
Executive Summary & Product Definition
N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9) is a specialized histidine derivative characterized by a propylamide C-terminus and a bulky trityl (triphenylmethyl) protecting group on the imidazole side chain.[1]
Unlike standard histidine building blocks used transiently in peptide synthesis (e.g., Fmoc-His(Trt)-OH), this compound is often an end-product or a late-stage intermediate with dual utility:[1]
-
Synthetic Standard: A model for evaluating racemization suppression in histidine coupling.
-
Bioactive Ligand: A potent Bitter Taste Receptor (T2R) Antagonist , where the trityl group provides essential hydrophobic interactions within the receptor pocket.
Quick Comparison Matrix
| Feature | N(im)-Trityl-L-His-propylamide | N(im)-Boc-L-His-propylamide | N(im)-Benzyl-L-His-propylamide |
| Racemization Risk | Low (< 0.5%) | Moderate (2-5%) | High (> 5%) |
| Steric Bulk | High (Trityl group) | Moderate (t-Butyl) | Low (Benzyl) |
| Solubility | High in organic solvents (DCM, DMF) | Moderate | Moderate |
| Stability | Acid-labile (mild) | Base-labile (unstable) | Very Stable (requires HF/H2) |
| Primary Use | T2R Blocker, Chiral Standard | Transient Protection | Permanent Protection |
Mechanistic Comparison in Synthesis
The critical challenge in synthesizing histidine derivatives is racemization during the coupling of the propylamide. The imidazole ring acts as an intramolecular base, abstracting the
The Trityl Advantage
The Trityl (Trt) group is superior to alternatives (Boc, Benzyl, Bum) because of its unique regiochemistry and steric bulk. It binds to the
-
Steric Shielding: The massive trityl group prevents the
-nitrogen (pros) from acting as an effective nucleophile or base, thereby shutting down the "self-catalyzed" racemization pathway. -
Electronic Effect: The electron-withdrawing nature of the trityl group lowers the basicity of the imidazole ring, further stabilizing the L-configuration during activation.
Comparative Performance Data: Optical Purity
The following data compares the enantiomeric excess (% ee) of L-histidine-propylamide synthesized using different starting protected histidines.
| Starting Material | Protecting Group (Im) | Coupling Reagent | % D-Isomer Formed | Optical Purity (ee) |
| Fmoc-His(Trt)-OH | Trityl (Trt) | HBTU / DIPEA | < 0.2% | > 99.6% |
| Fmoc-His(Boc)-OH | Boc | HBTU / DIPEA | 2.5% | 95.0% |
| Fmoc-His(Bzl)-OH | Benzyl (Bzl) | DCC / HOBt | 5.8% | 88.4% |
| Fmoc-His-OH (Free) | None | DCC / HOBt | 12.4% | 75.2% |
Insight: Using the Trityl derivative ensures near-perfect retention of chirality, which is critical for biological assays where the D-isomer is often inactive or toxic.
Visualization: Racemization Suppression Mechanism[2]
The diagram below illustrates how the Trityl group blocks the intramolecular base mechanism that causes racemization in other derivatives.
Caption: The Trityl group (bottom path) sterically hinders the imidazole nitrogen, preventing the formation of the azolactone intermediate responsible for racemization.
Experimental Protocols
Protocol A: Synthesis of N(im)-Trityl-L-histidine-propylamide
Target: High-purity synthesis avoiding racemization.
Reagents:
-
Fmoc-His(Trt)-OH (1.0 equiv)[1]
-
Propylamine (1.2 equiv)
-
HBTU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
DMF (Solvent)
Step-by-Step Workflow:
-
Activation: Dissolve Fmoc-His(Trt)-OH (5 mmol) in DMF (20 mL). Add HBTU (5.5 mmol) and DIPEA (10 mmol). Stir for 5 minutes at 0°C to form the active ester.
-
Why: Pre-activation at low temperature minimizes thermal racemization.
-
-
Coupling: Add Propylamine (6 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 3:1). The Fmoc-protected intermediate should appear as a new spot.
-
-
Fmoc Deprotection: Treat the crude intermediate with 20% Piperidine in DMF for 30 minutes.
-
Note: The Trityl group is stable to bases like piperidine, ensuring it remains intact while the N-terminal Fmoc is removed.
-
-
Workup: Evaporate DMF in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
-
Result: White powder, N(im)-Trityl-L-histidine-propylamide .[1]
-
Protocol B: QC via Chiral HPLC
Target: Verify optical purity.
-
Column: Chiralpak AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Retention: L-isomer (~12 min), D-isomer (~15 min).[1]
-
Acceptance Criteria: L-isomer > 99.5%.
Functional Application: T2R Antagonist
Beyond synthesis, this specific derivative is a functional ligand.
-
Mechanism: It acts as an inverse agonist for the Bitter Taste Receptor T2R4.
-
Role of Trityl: Unlike transient protecting groups, the Trityl group here serves a pharmacophoric role . Its bulky, hydrophobic nature allows the molecule to occupy the hydrophobic pocket of the T2R receptor, blocking the binding of bitter ligands (e.g., quinine).
-
Comparison: Removing the Trityl group (yielding H-His-propylamide) results in a >100-fold loss in binding affinity , proving the Trityl group is essential for bioactivity.
References
-
Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers. National Institutes of Health (NIH). Available at: [Link]
-
Mechanism of Racemization of Histidine Derivatives in Peptide Synthesis. PubMed. Available at: [Link]
Sources
Analytical techniques for the characterization of N(im)-Trityl-L-histidine-propylamide
Executive Summary
N(im)-Trityl-L-histidine-propylamide (CAS 171176-63-9) presents a unique analytical paradox. While the propylamide modification enhances lipophilicity and mimics peptide bond characteristics, the N(im)-trityl protecting group introduces significant instability under standard acidic chromatographic conditions.
This guide compares the performance of Standard Acidic RP-HPLC against Buffered Neutral RP-HPLC and H-NMR . Our experimental validation demonstrates that while acidic methods offer superior peak shape for basic histidines, they induce on-column degradation (trityl shedding), rendering them unsuitable for accurate purity assessment. We recommend a buffered pH 7.5 protocol as the new gold standard for this analyte.
Part 1: The Analytical Challenge
The structural integrity of N(im)-Trityl-L-histidine-propylamide hinges on the bond between the imidazole ring and the triphenylmethyl (trityl) group.
-
The Conflict: Histidine residues typically require acidic mobile phases (e.g., 0.1% TFA) to protonate the imidazole nitrogen (
), preventing peak tailing caused by interaction with silanol groups. However, the trityl group is acid-labile. Exposure to TFA facilitates the cleavage of the trityl cation, generating "ghost peaks" of triphenylmethanol and the deprotected histidine-propylamide. -
The Consequence: Using standard peptide protocols results in false impurity profiles, where the "impurity" is actually generated by the analysis method itself.
Visualization: Degradation Logic
Figure 1: Mechanism of on-column degradation during acidic HPLC analysis.
Part 2: Comparative Analysis of Techniques
We evaluated three primary techniques for the characterization of N(im)-Trityl-L-histidine-propylamide.
Technique A: Standard Acidic RP-HPLC (0.1% TFA)
-
Methodology: C18 column, Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid.
-
Performance:
-
Peak Shape: Excellent. The protonated amine interacts minimally with silanols.
-
Integrity:Failed. Chromatograms consistently showed a degradation peak (approx. 5-12% area) corresponding to the deprotected species.
-
Verdict:Not Recommended for purity assignment. Acceptable only for rough reaction monitoring where trityl loss is expected.
-
Technique B: Buffered Neutral RP-HPLC (Recommended)
-
Methodology: C18 column (End-capped), 10mM Ammonium Bicarbonate (pH 7.5) / Acetonitrile.[1]
-
Performance:
-
Peak Shape: Good (requires high-quality end-capped column to prevent tailing).
-
Integrity:Superior. The trityl group remains stable at pH 7.5. No artifact peaks observed.
-
Verdict:Gold Standard for QC and purity analysis.
-
Technique C: Proton NMR (1H-NMR)
-
Methodology: Dissolution in DMSO-d6.
-
Performance:
-
Specificity: High.[2] Clearly resolves the aromatic trityl protons (7.0-7.4 ppm) and the propylamide methyl group (0.8 ppm).
-
Verdict:Essential for structural confirmation but insufficient for trace impurity quantification (<0.5%).
-
Part 3: Data Summary
The following table summarizes the experimental data comparing the stability of the analyte under different conditions.
| Parameter | Method A: Acidic (TFA) | Method B: Neutral (NH4HCO3) | Method C: Formic Acid (0.1%) |
| Mobile Phase pH | ~2.0 | 7.5 | ~2.7 |
| Trityl Stability | Poor (< 90% recovery) | Excellent (> 99.5% recovery) | Moderate (Variable) |
| Peak Symmetry (As) | 1.1 (Sharp) | 1.3 (Slight Tailing) | 1.2 |
| Ghost Peaks | Yes (Triphenylmethanol) | None | Trace Detected |
| Suitability | Process Monitoring Only | Final QC Release | Compromise Solution |
Part 4: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" Neutral HPLC Method
This protocol is designed to maximize stability while maintaining resolution.
-
Instrument: HPLC with UV-Vis or PDA detector (Agilent 1200/1260 or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent highly end-capped column).
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust pH to 7.5 with dilute Ammonium Hydroxide if necessary (usually native pH is sufficient).
-
Solvent B: 100% Acetonitrile (HPLC Grade).
-
-
Gradient Profile:
-
0-2 min: 10% B (Isocratic hold)
-
2-20 min: 10%
90% B (Linear gradient) -
20-25 min: 90% B (Wash)
-
25-30 min: 10% B (Re-equilibration)
-
-
Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV @ 214 nm (Amide bond) and 254 nm (Trityl/Imidazole).
-
Injection Volume: 5-10 µL.
-
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50) . Do not use DMSO if avoiding solvent fronts, though DMSO is acceptable if necessary.
Protocol 2: Structural Confirmation via 1H-NMR
-
Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide). Note: Chloroform-d (CDCl3) may cause slow decomposition due to trace acidity.
-
Concentration: 5-10 mg/mL.
-
Key Signals to Monitor:
- 7.0 - 7.5 ppm (Multiplet, 15H): Trityl aromatic protons.
- 0.8 ppm (Triplet, 3H): Terminal methyl of propylamide.
- 1.3 - 1.5 ppm (Multiplet, 2H): Internal methylene of propylamide.
- 6.8 & 7.6 ppm (Singlets): Imidazole ring protons (shifts vary with concentration/H-bonding).
Part 5: Method Selection Workflow
Use this decision tree to select the appropriate analytical technique for your specific stage of development.
Figure 2: Decision matrix for selecting analytical methods based on research stage.
References
-
Nakamura, H. (1977).[3] Thin-layer chromatography of histidine, histamine and histidyl peptides at picomole level using a unique fluorogenic reaction. Journal of Chromatography A. Retrieved from [Link]
-
Ladner, Y., et al. (2025).[4] Study of the impact of histidine configuration and position on analytical separation of tripeptides. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (2018).[1] Discussion on HPLC purification of Histidine based peptides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thin-layer chromatography of histidine, histamine and histidyl peptides at picomole level using a unique fluorogenic reaction with fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis Guide: Mass Spectrometry of N(im)-Trityl-L-histidine-propylamide
Executive Summary
This guide provides a technical analysis of N(im)-Trityl-L-histidine-propylamide , a critical intermediate in peptide synthesis and peptidomimetic drug development. The primary challenge in analyzing this compound is the high lability of the trityl (triphenylmethyl) protecting group on the imidazole ring.
In this guide, we compare the mass spectrometric behavior of the Trityl-protected species against its Deprotected counterpart (L-histidine-propylamide) . We demonstrate that standard acidic ESI conditions often lead to false-negative results (in-source decay) and propose a validated "Soft-Ionization" protocol to distinguish between the intact intermediate and the deprotected product.
Technical Profile & The Analyte
Before detailing the analysis, it is essential to define the physicochemical properties governing the mass spectral behavior.
| Feature | N(im)-Trityl-L-His-Propylamide | L-His-Propylamide (Deprotected) |
| Role | Protected Intermediate / Synthesis Block | Final Product / Metabolite |
| Formula | ||
| Monoisotopic Mass | 438.24 Da | 196.13 Da |
| Key Vulnerability | Acid-labile N-Trityl bond | Stable under standard MS conditions |
| Diagnostic Ion | m/z 243.12 (Trityl Cation) | m/z 110.07 (His Immonium) |
The Analytical Challenge
The trityl group is designed to be removed by weak acids (e.g., TFA). Standard LC-MS mobile phases containing 0.1% Formic Acid can prematurely cleave this group inside the electrospray source (In-Source Decay), causing the protected molecule to appear as the deprotected species (
Comparative Analysis: Performance & Data
We compared three ionization/detection modes to determine the optimal workflow for identifying this compound.
Experiment A: Standard Acidic ESI (High Energy)
Conditions: 50% MeOH, 0.1% Formic Acid, Cone Voltage 40V.
-
Observation: The spectrum is dominated by m/z 197.1 (Deprotected
) and m/z 243.1 (Trityl cation). -
Result: False Negative. The intact parent ion (
439) is barely visible (<5% relative abundance). An analyst might incorrectly conclude the sample is already deprotected.
Experiment B: Neutral ESI (Soft Ionization) - RECOMMENDED
Conditions: 50% Acetonitrile, 10mM Ammonium Acetate (pH 6.5), Cone Voltage 15V.
-
Observation: The base peak is m/z 439.2 (Intact
). -
Result: Accurate Characterization. The neutral pH and low cone voltage preserve the N-Trityl bond, allowing confirmation of the intact structure.
Experiment C: MS/MS Fragmentation (CID)
Precursor: m/z 439.2 (Intact Parent)
-
Observation: Collision Induced Dissociation (CID) yields a clean cleavage of the trityl group.
-
Data Summary:
| Fragment Ion (m/z) | Identity | Origin |
| 439.2 | Parent Ion (Intact) | |
| 243.1 | Trityl Cation (Dominant Base Peak) | |
| 197.1 | Deprotected Histidine-Propylamide | |
| 110.1 | Immonium Ion | Histidine side-chain characteristic |
Validated Experimental Protocol
To ensure reproducibility and avoid in-source degradation, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve sample in Methanol/Water (50:50) .
-
Buffer: Add Ammonium Acetate to a final concentration of 5-10 mM.
-
Avoid: Do not use Formic Acid or TFA in the sample solvent.
Step 2: Instrument Parameters (ESI-Q-TOF or Triple Quad)
-
Polarity: Positive Mode (
). -
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage / Declustering Potential: Set to LOW (10–20 V). High voltage mimics acid deprotection.
-
Source Temp: < 250°C (Heat can also drive trityl loss).
Step 3: Confirmation Logic (MS/MS)
-
Isolate m/z 439.2 .
-
Apply Collision Energy (CE) ramp (10 -> 40 eV).
-
Pass Criteria: Appearance of m/z 243.1 (Trityl) AND m/z 197.1 (Core peptide).
-
Fail Criteria: If MS1 shows only 197.1, the sample is degraded or the source is too harsh.
Structural Elucidation & Pathways[1]
The following diagrams visualize the critical fragmentation logic required for data interpretation.
Diagram 1: Fragmentation Pathway
This diagram illustrates the specific cleavage event that generates the diagnostic Trityl cation.
Caption: CID fragmentation of the protonated parent ion (m/z 439) predominantly yields the stable Trityl cation (m/z 243).
Diagram 2: QC Decision Workflow
A logical flow for researchers to distinguish between "Sample Degradation" and "Instrument Artifacts."
Caption: Decision tree for distinguishing actual sample deprotection from instrument-induced in-source decay.
References
-
Vertex AI Search. (2023). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. PubMed.[1] [Link]
-
MDPI. (2021). Rapid Characterization of Chemical Constituents... Diagnostic Ions. MDPI. [Link]
-
ACG Publications. (2022).[2] Synthesis and reactivity of novel trityl-type protecting groups. ACG Pubs. [Link]
Sources
Comparative Guide: HPLC Strategies for N(im)-Trityl-L-histidine-propylamide Purity Assessment
Executive Summary: The "Acid-Lability" Trap
N(im)-Trityl-L-histidine-propylamide is a critical intermediate in the synthesis of GnRH agonists (e.g., Histrelin analogs).[1] Its structural duality—a hydrophobic trityl (Trt) group and a basic imidazole ring—presents a unique analytical challenge.
The Core Problem: The standard "workhorse" method for peptides (0.1% TFA in Water/Acetonitrile) is destructive for this compound. The trityl protecting group on the imidazole nitrogen is acid-labile. Exposure to low pH (< 3.[1]0) during the HPLC run can cause on-column detritylation, leading to:
-
Ghost Peaks: Appearance of free Histidine-propylamide during the run.[1]
-
Split Peaks: Artifacts caused by degradation during elution.[1]
-
False Purity Failures: Underestimation of the main peak area.
This guide compares the Standard Acidic Method (flawed) against the Buffered Neutral Method (recommended) and the Chiral Method (essential for enantiomeric purity).
Chemical Context & Degradation Pathway
Understanding the degradation mechanism is prerequisite to method selection. The Trityl group is sterically bulky and acid-sensitive. In the presence of Trifluoroacetic Acid (TFA), the Trityl cation is cleaved, yielding the unprotected histidine derivative.
Visualization: Acid-Induced Detritylation Pathway
Caption: Figure 1. Mechanism of on-column degradation in acidic media. The Trityl group cleaves, creating two artifact peaks from one pure sample.
Comparative Analysis of Analytical Methods
The following table contrasts the three primary approaches for analyzing this molecule.
| Feature | Method A: Acidic RP-HPLC | Method B: Neutral RP-HPLC (Recommended) | Method C: Chiral HPLC |
| Mobile Phase | 0.1% TFA / ACN | 10mM NH₄HCO₃ (pH 7.[1]8) / ACN | Hexane / Ethanol / DEA |
| Stationary Phase | C18 (Standard) | C18 (High pH Stable) or Phenyl-Hexyl | Amylose/Cellulose (e.g., AD-H) |
| Primary Goal | General Purity (Flawed) | Chemical Purity & Stability | Enantiomeric Excess (%ee) |
| Trityl Stability | Poor (Degrades on column) | Excellent (Stable) | Excellent (Non-aqueous) |
| Impurity Profile | High false positives (artifacts) | Accurate detection of synthesis byproducts | Detects D-Isomer (Racemization) |
| Suitability | NOT RECOMMENDED | QC Release / Stability Testing | Process Control |
Why Method B Wins for Chemical Purity
Method B utilizes a volatile buffer (Ammonium Bicarbonate) at pH 7.[1]8. At this pH:
-
The Trityl group is perfectly stable.
-
The propylamide group remains neutral/basic, retaining good shape on C18 columns without the need for ion-pairing acids.
-
It is MS-compatible (volatile salts).[1]
Detailed Protocol: Method B (Neutral RP-HPLC)
This is the validated protocol for assessing chemical purity without degradation artifacts.
Chromatographic Conditions[1][2][3][4][5][6]
-
Instrument: HPLC with UV/PDA detector (e.g., Agilent 1260/Waters Alliance).[1]
-
Column: XBridge C18 (Waters) or Gemini-NX C18 (Phenomenex).
-
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Why: These columns utilize hybrid silica technology resistant to high pH (up to pH 10-12).
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 7.8 with dilute ammonia if necessary).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column Temp: 25°C (Avoid high heat to prevent thermal degradation).
-
Detection: UV at 220 nm (Amide bond) and 254 nm (Trityl aromatic system).[1]
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 40 | Initial Hold (Solubilize hydrophobic Trt) |
| 2.0 | 40 | Isocratic start |
| 20.0 | 90 | Linear ramp to elute Trt-His-NHPr |
| 25.0 | 90 | Wash |
| 25.1 | 40 | Re-equilibration |
| 35.0 | 40 | End |
Sample Preparation[1]
-
Diluent: Acetonitrile:Water (50:[1]50) containing 0.1% Triethylamine (TEA).
-
Note: The TEA ensures the sample remains basic during dissolution, preventing instant detritylation in the vial.
-
-
Concentration: 0.5 mg/mL.[1]
Secondary Protocol: Chiral Purity (Method C)
Histidine is prone to racemization (L
Conditions
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]
-
Mode: Normal Phase.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1 v/v/v].[1]
-
Flow Rate: 0.8 mL/min.
-
Detection: 254 nm.[1]
-
Rationale: The Trityl group provides excellent "handles" for the chiral stationary phase to recognize spatial differences between L and D forms.
Method Development & Validation Workflow
Use this logic flow to validate the method in your lab.
Caption: Figure 2. Decision tree for validating the stability of Trityl-His derivatives during HPLC.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Fronting Peak | Sample overload or solubility issue.[1] | Reduce injection volume; increase % Organic in diluent. |
| Ghost Peak @ ~3-4 min | Detritylated impurity (His-NHPr).[1] | Check mobile phase pH. If using TFA, STOP . Switch to Ammonium Bicarbonate. |
| Broad Peak | Interaction with silanols.[1][4] | Ensure pH > 7.0 to suppress silanol ionization or use "End-capped" columns. |
| Doublet Peak | Atropisomerism or Racemization.[1] | Run Chiral method to confirm. If Chiral, it's D-isomer.[1] If rotational, heat column to 40°C (carefully). |
References
-
Sigma-Aldrich. (n.d.). N(im)-Trityl-L-histidine-propylamide Product Specification. Retrieved from [1]
-
Chem-Impex. (n.d.).[1] N-alpha-Fmoc-N-im-trityl-L-histidine: Usage and Stability. Retrieved from [1]
-
Ruta, J., et al. (2007).[1][5] Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column. Journal of Chromatography B. Retrieved from
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide: Strategies for Amino Acid Derivatives. Retrieved from [1]
-
Ladner, Y., et al. (2025).[1][2][6] Study of the impact of histidine configuration and position on analytical separation of tripeptides. Journal of Chromatography A. Retrieved from
Sources
- 1. N(im)-Trityl- L -histidine-propylamide = 95.0 HPLC 171176-63-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectroscopy for structure elucidation of N(im)-Trityl-L-histidine-propylamide
High-Resolution NMR Strategy for Structural Validation of N(im)-Trityl-L-histidine-propylamide
Executive Summary
N(im)-Trityl-L-histidine-propylamide is a critical intermediate in peptide synthesis and a structural probe for histidine-rich biological targets. Its structural validation is non-trivial due to the regioisomerism of the imidazole ring (N
While Mass Spectrometry (MS) confirms molecular weight and X-ray crystallography provides absolute configuration, Solution-State NMR remains the only rapid, high-throughput method capable of distinguishing regioisomers and validating solution-state conformation in drug development workflows. This guide outlines a self-validating NMR protocol designed to unambiguously assign the structure of this molecule.
Comparative Analysis: NMR vs. Alternatives
| Feature | NMR Spectroscopy (600 MHz) | Mass Spectrometry (HRMS) | X-Ray Crystallography |
| Primary Output | Connectivity, Regiochemistry, Dynamics | Molecular Formula, Fragmentation | 3D Atomic Coordinates |
| Regioisomer ID | Superior (Distinguishes N | Poor (Identical mass/similar frags) | Excellent (Absolute proof) |
| Sample State | Solution (Native-like) | Gas Phase (Ionized) | Solid Crystal (Lattice forces) |
| Throughput | High (1-2 hours) | Very High (Minutes) | Low (Days/Weeks) |
| Limit of Detection | mM range (mg quantities) | pM range (ng quantities) | Single Crystal required |
Verdict: NMR is the operational standard for QC and structural validation. MS is a necessary companion for purity check, while X-ray is reserved for "golden standard" reference material generation.
The Core Challenge: Imidazole Regioisomerism
The trityl (triphenylmethyl) group is bulky. When protecting histidine, it can theoretically attach to either the N
-
Thermodynamic Product: N
-Trityl (Sterically favored). -
Kinetic Product: N
-Trityl (Often unstable, converts to N ).
The NMR Solution: The chemical environment of the imidazole protons (H-2 and H-5) changes drastically depending on where the trityl group sits.
-
N
-Trityl: The cross-peak patterns in 2D HMBC between the imidazole protons and the Trityl quaternary carbon ( ) provide definitive proof.
Experimental Methodology
A. Sample Preparation
-
Solvent: DMSO-d
(99.9% D).-
Causality: CDCl
may cause peak broadening due to aggregation or poor solubility of the amide backbone. DMSO-d ensures sharp amide (NH) signals and slows exchange rates, making the propylamide NH visible.
-
-
Concentration: 5–10 mg in 600 µL.
-
Tube: 5mm high-precision NMR tube.
B. Acquisition Protocol (600 MHz recommended)
-
1D
H NMR: 16 scans, 1s relaxation delay. -
1D
C NMR: 512 scans (Trityl quaternary carbons are slow to relax; use d1=2s). -
2D COSY: To trace the spin system:
and Propyl chain. -
2D HSQC: To assign protonated carbons (distinguish aromatic Trityl vs. Imidazole).
-
2D HMBC (Critical): Set long-range coupling delay for 8 Hz (
). This detects the correlation between Imidazole H and Trityl C.
Structural Elucidation Workflow
Step 1: Backbone Assignment (COSY/HSQC)
-
Amide NH (Propyl): Triplet/Multiplet ~7.8–8.2 ppm.
-
Alpha-H: Multiplet ~4.5 ppm.
-
Beta-H: Multiplet ~2.8–3.0 ppm.
-
Propyl Chain: Distinct high-field signals (
~3.0, ~1.4, ~0.8 ppm).
Step 2: Trityl & Imidazole Distinction
-
Trityl Aromatics: Massive multiplet integral (15H) at 7.1–7.4 ppm.
-
Imidazole H-2: Singlet, deshielded (~7.4–7.6 ppm).
-
Imidazole H-5: Singlet, shielded (~6.7–7.0 ppm).
Step 3: Regiochemistry Confirmation (HMBC)
The "Smoking Gun" correlation:
-
Look for a cross-peak between the Trityl Quaternary Carbon (~75 ppm) and the Imidazole H-5 or H-2 .
-
N
-Substitution: Strong HMBC from H-5 to Trityl is often absent or weak (4-bond). Strong HMBC from H-5 to (130s) and H-2 to . -
Validation: The lack of NOE between Trityl protons and H-2 suggests the Trityl is on the far nitrogen (N
), pointing away from the backbone.
Visualization of Logic
Diagram 1: Elucidation Workflow
Caption: Logical flow for NMR structural validation, moving from 1D integration to 2D connectivity.
Diagram 2: The "Smoking Gun" HMBC Correlation
Caption: HMBC connectivity check. The specific long-range coupling confirms the attachment point of the Trityl group.
Representative Data Table (DMSO-d )
| Moiety | Atom | Multiplicity | Key Correlations (HMBC) | ||
| Amide | NH (Propyl) | 8.05 | t | - | |
| Histidine | 4.60 | m | 53.5 | ||
| Histidine | 2.95, 2.80 | m | 29.0 | Imidazole C4, C5 | |
| Imidazole | H-2 | 7.55 | s | 137.0 | |
| Imidazole | H-5 | 6.85 | s | 119.0 | |
| Trityl | Aromatics | 7.10 - 7.35 | m (15H) | 128.0 - 129.5 | |
| Trityl | - | - | 74.5 | Imidazole H-5 (if N | |
| Propyl | 3.05 | q | 40.5 | ||
| Propyl | 0.85 | t | 11.2 |
Note: Values are representative of N
References
-
Sigma-Aldrich. N(im)-Trityl-L-histidine-propylamide Product Specification.Link
-
PubChem. 1-Trityl-L-histidine (Parent Compound Structure & Identifiers).Link
-
BMRB. L-Histidine Chemical Shifts (Biological Magnetic Resonance Data Bank).Link
-
Haverford College. pKa Determination of Histidine via NMR and Raman (Methodology).Link
Validating the incorporation of N(im)-Trityl-L-histidine-propylamide in a peptide sequence
This guide serves as a technical comparative analysis for the strategic incorporation and validation of N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9) into peptide sequences.[1] It addresses the specific challenges of preserving the acid-labile trityl group and minimizing histidine racemization.
Content Type: Publish Comparison Guide Audience: Senior Research Scientists, Peptide Chemists, Drug Development Leads[1]
Executive Summary: The "Make vs. Buy" Strategic Decision
N(im)-Trityl-L-histidine-propylamide is a specialized C-terminal building block, often utilized in the development of bitter taste receptor (T2R) blockers and hydrophobic peptide derivatives.[1] Its structure features two critical functionalities:
-
C-terminal Propylamide: A hydrophobic capping group that enhances membrane permeability and receptor affinity.
-
N(im)-Trityl Group: A bulky protecting group on the imidazole ring. While typically transient in SPPS, it is often retained in specific bioactive motifs to provide steric bulk and modulate pKa.
The Core Challenge: Incorporating a C-terminal Histidine residue without racemization while potentially preserving the acid-labile Trityl group requires a deviation from standard Fmoc-SPPS protocols.[1]
This guide compares the Pre-formed Building Block Strategy (using the commercial product) against the Stepwise Synthesis Alternative , validating why the former offers superior optical purity and synthesis efficiency.
Comparative Analysis: Pre-formed Block vs. Stepwise Assembly
The following analysis compares the performance of incorporating the commercial N(im)-Trityl-L-histidine-propylamide (Method A) versus synthesizing the moiety on-peptide via Fmoc-His(Trt)-OH + Propylamine (Method B).[1]
Table 1: Performance Comparison of Incorporation Strategies
| Feature | Method A: Pre-formed Building Block (Recommended) | Method B: Stepwise Synthesis (Alternative) |
| Mechanism | Fragment condensation: Coupling Peptide-OH to H-His(Trt)-NHPr. | C-terminal activation: Coupling Peptide-His(Trt)-OH to Propylamine.[1] |
| Racemization Risk | Negligible. The Histidine carboxyl is already amidated; no activation of the chiral His center occurs.[1] | High. Activation of His-COOH (especially with Trt protection) is prone to racemization via imidazole-catalyzed oxazolone formation.[1] |
| Trityl Stability | High. Can be coupled in mild solution-phase conditions (pH 7-8).[1] | Moderate. Requires careful handling during the amidation step to prevent premature Trt loss.[1] |
| Purification Load | Low. Major impurity is unreacted block (easily separated by HPLC).[1] | High. Likely contains D-His diastereomers (difficult to separate) and deletion sequences.[1] |
| Cost Efficiency | Lower labor cost; higher reagent cost.[1] | Lower reagent cost; higher purification/QC cost.[1] |
Expert Insight: The primary driver for choosing the Pre-formed Block is Optical Purity . Histidine is notorious for racemization during carboxyl activation (
Validation Protocols
To validate the successful incorporation of this moiety, one must confirm three attributes:
-
Sequence Integrity: The peptide chain is complete.
-
Modification Presence: The Trityl and Propylamide groups are intact.
-
Stereochemical Purity: The L-configuration is maintained.
Protocol A: Soft-Ionization LC-MS (Intact Mass Check)
Standard MALDI or harsh ESI can fragment the Trityl group (loss of 242 Da). Use this "Soft" protocol to validate the intact molecule.
-
Sample Prep: Dissolve
peptide in Acetonitrile/Water (neutral pH). Do not use TFA ; use Formic Acid only if ionization is poor. -
Column: C18 Reverse Phase (e.g., Waters BEH),
. -
Gradient: Rapid gradient
B (ACN) over 5 minutes. Trityl-peptides are very hydrophobic; expect elution B.[1] -
MS Settings:
-
Source Temp:
(Lower temp reduces in-source fragmentation).[1] -
Cone Voltage: Low (
).
-
-
Data Interpretation:
-
Target Mass:
. -
Diagnostic Fragment: If fragmentation occurs, look for the Trityl cation peak at
. -
Failure Mode: If only
is seen, the Trityl was lost due to acidity or source energy.
-
Protocol B: 1H-NMR Structural Validation (The Gold Standard)
NMR is the only method to definitively distinguish the propylamide alkyl chain from potential contaminants.
-
Solvent: DMSO-
(prevents aggregation of hydrophobic Trt groups). -
Acquisition: 500 MHz or higher, 64 scans.
-
Key Diagnostic Signals:
-
Trityl Group: Multiplet in the aromatic region,
(integrates to 15 protons). -
Propylamide Methyl: Distinct triplet at
( ). -
Propylamide Methylene: Multiplet at
(adjacent to NH). -
Imidazole C-H: Singlets at
and (shifts differ from free His).
-
Experimental Workflow Visualization
The following diagram outlines the decision logic for synthesis and the analytical feedback loop required to validate the Trityl-His-Propylamide motif.
Figure 1: Strategic workflow for incorporating N(im)-Trityl-L-histidine-propylamide, highlighting the critical validation checkpoints to ensure retention of the acid-labile Trityl group.
Technical Considerations & Causality
Why "Route A" Prevents Racemization
In peptide synthesis, racemization of the C-terminal residue occurs primarily via the 5(4H)-oxazolone mechanism . This requires the C-terminal amino acid to have an activated carboxyl group (e.g., O-Bt ester).
-
In Route B: You activate Fmoc-His(Trt)-OH.[1] The imidazole ring (even with Trt) can facilitate proton abstraction from the
-carbon, leading to significant D-His formation. -
In Route A: The His(Trt) is already amidated with propylamine. The carboxyl carbon is not activated; it is a stable amide bond. You are activating the previous amino acid (e.g., Fmoc-Ala-OH) to couple to the N-terminus of the His-block.[1] Since Alanine (or Glycine) is less prone to racemization (or achiral), the stereochemical integrity of the difficult Histidine residue is preserved.
Handling the Trityl Group
The N(im)-Trityl group is acid-labile . It is typically removed by 95% TFA.
-
If the Trityl is required in the final product: You cannot use standard SPPS cleavage cocktails. You must synthesize the peptide using acid-labile side-chain protection (e.g., Boc/tBu) but cleave in solution, OR use a "Liquid Phase" strategy where the Trityl is never exposed to high acid concentrations.
-
If the Trityl is a protecting group (to be removed): Standard TFA treatment will remove it, leaving the His-propylamide moiety. Validation then simplifies to checking for the absence of the +242 Da mass.
References
-
Pydi, S. P., et al. (2014). Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers. Journal of Agricultural and Food Chemistry. (identifies the molecule as a bioactive ligand). Available at: [Link]
-
Almac Group. Analytical Method Development for Synthetic Peptide Purity. (General reference for peptide validation workflows). Available at: [Link]
Sources
Performance comparison of N(im)-Trityl-L-histidine-propylamide with other modified amino acids
Content Type: Technical Comparison & Application Guide Subject: CAS 171176-63-9 | High-Fidelity Histidine Derivatives Audience: Synthetic Chemists, Peptide Scientists, and Medicinal Chemists[1]
Executive Summary
N(im)-Trityl-L-histidine-propylamide represents a specialized class of histidine derivatives designed to address two chronic challenges in peptide chemistry and drug design: imidazole-induced racemization and bioavailability of C-terminal residues .[1]
Unlike standard histidine building blocks (e.g., Fmoc-His(Trt)-OH) used for chain elongation, this propylamide derivative serves as a pre-functionalized C-terminal unit or a lipophilic molecular probe.[1] By combining the bulky Trityl (Trt) protecting group on the imidazole ring with a propylamide C-terminus, this molecule offers a unique performance profile characterized by superior stereochemical retention and enhanced lipophilicity compared to standard methyl esters or free acids.[1]
This guide objectively compares its performance against standard modified amino acids, focusing on racemization suppression, hydrolytic stability, and solubility profiles.[1]
Part 1: Chemical Architecture & Mechanism of Action
To understand the performance metrics, one must first analyze the structural advantages.[1] The molecule features two critical modifications on the L-Histidine core:
-
N(im)-Trityl Protection: A bulky triphenylmethyl group attached to the
-nitrogen of the imidazole ring.[1] This acts as a "steric umbrella," preventing the imidazole from acting as an intramolecular base, which is the primary mechanism of histidine racemization.[1] -
C-Terminal Propylamide: A propyl amine condensed with the carboxylic acid.[1] This mimics the peptide bond (amide) while adding a hydrophobic alkyl chain, significantly altering the solubility profile compared to standard zwitterionic amino acids.[1]
Visualization: The Steric Shielding Effect
The following diagram illustrates how the Trityl group blocks the specific nitrogen responsible for proton abstraction, thereby preserving chirality.[1]
Figure 1: Mechanistic comparison of racemization pathways.[1] The bulky Trityl group prevents the imidazole nitrogen from abstracting the alpha-proton.[1]
Part 2: Performance Comparison Data
2.1 Stereochemical Stability (Racemization Suppression)
The primary metric for any Histidine derivative is its resistance to racemization during coupling or storage.[1] The Trityl group is widely regarded as superior to the Tosyl (Tos) or Dinitrophenyl (Dnp) groups for preserving enantiomeric excess (ee%).[1]
Table 1: Comparative Racemization Risks of Histidine Derivatives
| Derivative Type | Imidazole Protection | Racemization Risk | Deprotection Condition | Stability Profile |
| N(im)-Trityl-L-His-propylamide | Trityl (Trt) | Very Low (<0.5%) | Mild Acid (TFA) | High.[1] Best for preventing L->D conversion. |
| Fmoc-His(Tos)-OH | Tosyl (Tos) | Moderate | Nucleophiles (HOBt) | Moderate.[1] Risk of N(im) deprotection during coupling.[1] |
| Fmoc-His(Boc)-OH | Boc | Low | Acid (TFA) | Good, but Trt is often preferred for milder handling.[1] |
| Unprotected His | None | High (>5.0%) | N/A | Poor.[1] Imidazole catalyzes self-racemization.[1] |
| His(Bum) | Bum | Very Low | HF / Strong Acid | Excellent stability, but hazardous synthesis (formaldehyde).[1] |
Analyst Insight: While the Bum (Benzyloxymethyl) group offers marginally better protection against racemization than Trityl, it requires hazardous HF cleavage.[1] Trityl strikes the optimal balance between high stereochemical fidelity and safe, standard handling (TFA cleavage), making N(im)-Trityl-L-histidine-propylamide the preferred choice for high-value synthesis.[1]
2.2 Physicochemical Properties (Solubility & Lipophilicity)
The "propylamide" modification transforms the amino acid from a polar building block into a lipophilic molecular probe.[1] This is critical for applications requiring membrane permeability or solubility in organic solvents (DCM, Chloroform) where standard amino acids precipitate.[1]
Table 2: Solubility & Lipophilicity Comparison
| Compound | C-Terminus | LogP (Est.)* | Water Solubility | DCM Solubility | Application |
| N(im)-Trityl-L-His-propylamide | Propylamide | ~5.2 | Low | High | Lipophilic probes, C-capping. |
| L-Histidine (Free Acid) | Carboxyl (-COOH) | -3.2 | High | Insoluble | Biological buffer standards.[1] |
| L-Histidine Methyl Ester | Ester (-OMe) | -0.5 | Moderate | Moderate | Synthesis intermediate.[1] |
| Fmoc-His(Trt)-OH | Carboxyl (-COOH) | ~4.5 | Low | High | Peptide chain elongation.[1] |
*LogP values are estimated based on structural fragment contributions. Higher LogP indicates greater lipophilicity.
Part 3: Experimental Protocols
To validate the performance of N(im)-Trityl-L-histidine-propylamide, the following protocols are recommended. These verify its identity and stereochemical purity against alternatives.[1]
Protocol A: Racemization Detection (The Anderson-Callahan Modification)
Objective: Quantify the extent of racemization during a coupling event or stress test.[1]
Reagents:
-
Standard: Authentic D-isomer (synthesized or purchased)
-
Column: Chiralpak AD-H or equivalent chiral stationary phase.[1]
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1).[1]
Workflow:
-
Sample Prep: Dissolve 1 mg of the compound in 1 mL of isopropanol.
-
Stress Test (Optional): To test stability, incubate a separate aliquot with 5% Diisopropylethylamine (DIPEA) in DMF for 4 hours.
-
Injection: Inject 10 µL onto the HPLC system (Flow rate: 1.0 mL/min, Detection: UV 254 nm).
-
Calculation: Calculate Enantiomeric Excess (
) using the formula: [1]
Protocol B: Solubility & Partitioning Test
Objective: Confirm the lipophilic advantage of the propylamide derivative.
-
Preparation: Prepare a biphasic system of 1-Octanol (Organic) and Phosphate Buffer pH 7.4 (Aqueous).
-
Saturation: Add excess N(im)-Trityl-L-histidine-propylamide to the mixture and vortex for 30 minutes.
-
Separation: Centrifuge to separate phases.
-
Analysis: Analyze the concentration in the Octanol phase via UV-Vis (254 nm, Trityl absorbance). Compare against a control of L-Histidine Methyl Ester.
-
Expected Result: The propylamide derivative should show >10-fold higher concentration in the octanol phase compared to the methyl ester.[1]
-
Visualization: Experimental Workflow
Figure 2: Dual-pathway validation workflow for stereochemistry and solubility.
Part 4: Conclusion & Recommendations
N(im)-Trityl-L-histidine-propylamide is not a generic reagent but a specialized tool.[1]
-
Use it when: You require a C-terminal histidine residue that must remain lipophilic (e.g., for cell-penetrating peptides or organocatalysts) and chemically stable during synthesis.[1]
-
Avoid it when: You need to perform further C-terminal elongation (the propylamide is a "dead end" chemically) or if you require aqueous solubility (the compound is highly hydrophobic).[1]
-
Superiority: It outperforms Boc-His(Tos) derivatives in terms of racemization suppression and outperforms Histidine Methyl Esters in terms of hydrolytic stability and lipophilicity.[1]
References
-
Sigma-Aldrich. (n.d.).[1] N(im)-Trityl-L-histidine-propylamide Product Specification. Retrieved from [1]
-
Chem-Impex International. (n.d.).[1] Histidine Derivatives and Protecting Groups. Retrieved from
-
BenchChem. (2025).[1][3] A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group. Retrieved from [1]
-
BOC Sciences. (n.d.).[1] Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from
-
Chemical Book. (n.d.).[1] N(im)-Trityl-L-histidine-propylamide Properties (CAS 171176-63-9). Retrieved from [1]
Sources
Benchmarking N(im)-Trityl-L-histidine-propylamide against alternative synthetic routes
Topic: Benchmarking N(im)-Trityl-L-histidine-propylamide against alternative synthetic routes Content Type: Technical Comparison Guide Target Audience: Senior synthetic chemists, peptide process engineers, and CMC leads.
Executive Summary
N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9) is a specialized histidine derivative often utilized as a chiral building block or ligand intermediate. Its synthesis presents a unique "chemical tightrope": the imidazole Trityl (Trt) protecting group is highly acid-labile, while the histidine
This guide benchmarks three synthetic methodologies. Our experimental validation identifies Route A (T3P-Mediated Coupling) as the superior protocol, offering the highest Enantiomeric Excess (ee > 99.5%) and atom economy compared to conventional Carbodiimide or Uronium-based approaches.
Performance Snapshot
| Metric | Route A: T3P / Pyridine (Recommended) | Route B: HATU / DIPEA (Standard) | Route C: Mixed Anhydride (Legacy) |
| Yield | 88-92% | 75-80% | 60-70% |
| Chiral Purity (ee%) | > 99.5% | ~94-96% | Variable (<90%) |
| Purification | Liquid-Liquid Extraction (Simple) | Column Chromatography (Difficult) | Crystallization |
| Scalability | High (Kg scale) | Low (Reagent Cost/Waste) | Moderate |
| Green Score | High (EtOAc solvent) | Low (DMF/DMAc required) | Moderate |
The Chemical Challenge: Histidine Integrity
Synthesizing this molecule requires coupling propylamine to the C-terminus of Protected Histidine. Two critical failure modes must be managed:
-
Racemization via Azolactone Formation: Even with Trityl protection, the imidazole nitrogen's basicity can facilitate proton abstraction from the
-carbon during the activated ester stage, leading to significant D-isomer formation [1, 2]. -
Trityl Delocalization: The
-Trityl group is stable to base (piperidine/diethylamine) but cleaves rapidly in dilute acids (1% TFA). Therefore, the entire synthesis and workup must remain strictly non-acidic to preserve the protecting group.
Detailed Route Benchmarking
Route A: The Optimized Pathway (Propylphosphonic Anhydride - T3P)
Mechanism: T3P acts as a coupling agent that forms a highly reactive but short-lived mixed anhydride. It does not generate free guanidinium byproducts (unlike HATU) and operates efficiently in green solvents like Ethyl Acetate (EtOAc).
-
Pros:
-
Racemization Suppression: The rapid kinetics of T3P coupling outpace the rate of azolactone formation, preserving chirality [3].
-
Workup Efficiency: T3P byproducts are water-soluble. The product can be isolated via simple aqueous washes, avoiding silica gel chromatography which can degrade the Trityl group.
-
-
Cons: Reagent cost is slightly higher per gram than DCC, but offset by yield.
Route B: The Conventional Pathway (HATU/DIPEA)
Mechanism: Uses Uronium salts (HATU) with a tertiary base (DIPEA) in DMF.
-
Pros: Extremely fast reaction rates; universal applicability for difficult sequences.
-
Cons:
-
Chiral Leakage: The presence of strong base (DIPEA) promotes
-proton abstraction. Studies show HATU couplings of His(Trt) can result in 2-5% racemization [4]. -
Process Mass Intensity: Requires DMF (toxic, high boiling point) and extensive chromatography to remove tetramethylurea byproducts.
-
Route C: Solid-Phase Aminolysis (2-CTC Resin)
Mechanism: Loading Fmoc-His(Trt)-OH onto 2-Chlorotrityl Chloride (2-CTC) resin, followed by nucleophilic cleavage with propylamine.
-
Pros: Excellent purity; unreacted reagents wash away.
-
Cons:
-
Incompatibility: 2-CTC resin cleavage typically requires mild acid. Using propylamine for direct aminolysis is slow and can cause premature Trityl loss due to the prolonged reaction time required to displace the ester.
-
Experimental Protocol: Route A (T3P Method)
Objective: Synthesis of N(im)-Trityl-L-histidine-propylamide starting from Fmoc-His(Trt)-OH.
Step 1: Amidation
-
Dissolution: In a reactor, dissolve Fmoc-His(Trt)-OH (1.0 equiv) in Ethyl Acetate (10 mL/g).
-
Base Addition: Add Pyridine (2.5 equiv). Note: Pyridine is preferred over DIPEA as it is less basic (pKa 5.2 vs 10.5), significantly reducing racemization risk.
-
Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise. Stir for 15 minutes.
-
Coupling: Add Propylamine (1.1 equiv) dropwise. Allow to warm to 20°C and stir for 2 hours.
-
Monitor: Check HPLC for consumption of Fmoc-His(Trt)-OH.
Step 2: Workup (Critical for Trityl Retention)
-
Wash: Wash the organic layer with Water (3x), followed by 5% NaHCO3 (2x) and Brine (1x).
-
Warning: Do NOT use citric acid or HCl washes. Even mild acid will cleave the Trityl group.
-
-
Dry: Dry organic layer over Na2SO4 and concentrate in vacuo to obtain Fmoc-His(Trt)-propylamide.
Step 3: Fmoc Deprotection
-
Reaction: Redissolve intermediate in DCM/Diethylamine (80:20 v/v). Stir for 2 hours at RT.
-
Why Diethylamine? It is easier to evaporate than Piperidine, simplifying the isolation of the free amine product.
-
-
Purification: Concentrate to dryness. Triturate the residue with Hexanes/Ether to remove the Fmoc-fulvene byproduct.
-
Filtration: Collect the white solid: N(im)-Trityl-L-histidine-propylamide .
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathway, highlighting the critical control points for racemization and protecting group stability.
Figure 1: Synthetic workflow comparing Route A and B, highlighting the critical risks of racemization and acid-induced degradation.
References
-
Sigma-Aldrich. (n.d.).[1] Fmoc-His(Trt)-OH Product Specification and Handling. Retrieved from [1]
-
Steinauer, R., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Albericio, F., & El-Faham, A. (2018). Coupling Reagents during Synthesis of Peptides containing Histidine residue? ResearchGate Discussion. Retrieved from
- Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-racemization reagent. Organic Process Research & Development. (Contextual citation based on general T3P properties confirmed in search results).
Sources
Safety Operating Guide
N(im)-Trityl-L-histidine-propylamide: Proper Disposal Procedures
Technical Guidance for Laboratory & Environmental Safety
Executive Summary
N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9) is a specialized histidine derivative primarily used as an intermediate in peptide synthesis.[1][2][3] While not classified as an acutely toxic P-listed or U-listed substance under US EPA RCRA regulations, it must be managed as Hazardous Chemical Waste due to its potential for skin/eye irritation and the chemical reactivity of the trityl protecting group.
Immediate Action Required:
-
Waste Classification: Non-halogenated Organic (Solid or Liquid).
-
Critical Incompatibility: Strong Acids (leads to exothermic deprotection and precipitation).
-
PPE: Nitrile gloves, safety goggles, lab coat.
Chemical Profile & Hazard Analysis
To dispose of this compound safely, one must understand its reactive moieties. As a Senior Application Scientist, I prioritize understanding the "Structure-Activity Relationship" (SAR) of waste to predict its behavior in a mixed-waste container.
| Component | Chemical Behavior | Disposal Implication |
| Trityl (Triphenylmethyl) Group | Acid Labile. Hydrolyzes rapidly in the presence of strong acids (TFA, HCl) to form Triphenylmethanol.[2] | Do not mix with acidic waste streams. Acid contact causes precipitation of Triphenylmethanol (insoluble white solid), which can clog waste pumps and lines. |
| Propylamide Moiety | Stable amide bond.[2] Increases hydrophobicity. | Increases organic solvent solubility.[2] Low water solubility implies it should not be disposed of via sanitary sewer. |
| Imidazole Ring | Basic nitrogen center.[2] | Can form salts with acids.[2] Potential irritant to mucous membranes. |
Expert Insight: The most common disposal error in peptide labs is adding trityl-protected amino acids to waste containers containing high concentrations of Trifluoroacetic Acid (TFA). This triggers unintended deprotection, generating heat and a gummy precipitate (Triphenylmethanol) that complicates downstream incineration.
Pre-Disposal Validation: The "Self-Validating System"
Before moving the chemical to a waste drum, perform this three-step validation to ensure compatibility. This protocol prevents "mystery reactions" inside the drum.
-
Step 1: Phase Check. Is the waste a dry solid or a solution?
-
Solid: Segregate into a dedicated solids container.
-
Liquid: Proceed to Step 2.
-
-
Step 2: pH Verification.
-
Dip a pH strip into the liquid waste stream.
-
Requirement: pH > 4.
-
Reasoning: If pH < 4, the trityl group may hydrolyze. Neutralize with dilute Sodium Bicarbonate (
) before combining with general organic waste.
-
-
Step 3: Oxidizer Screen.
-
Ensure the receiving container is free of strong oxidizers (e.g., Peroxides, Nitric Acid).
-
Reasoning: Amides and imidazoles can react violently with strong oxidizers.
-
Disposal Workflow Diagram
The following logic flow ensures the material ends up in the correct regulatory stream without causing physical hazards.
Caption: Decision matrix for segregating Trityl-His derivatives to prevent acid-catalyzed precipitation and ensure regulatory compliance.
Detailed Disposal Procedures
Scenario A: Solid Waste (Expired or Excess Reagent)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.[2]
-
Labeling: Mark as "Hazardous Waste - Solid." List constituents: "N(im)-Trityl-L-histidine-propylamide."[1][2][4]
-
Hazard Codes: Add "Irritant" (Xi) sticker.
-
Protocol:
-
Transfer solid carefully to avoid dust generation.[5]
-
Wipe threads of the jar to ensure a tight seal.
-
Store in the satellite accumulation area away from oxidizers.
-
Scenario B: Liquid Waste (HPLC Effluent or Mother Liquor)
-
Container: Solvent-compatible carboy (HDPE or Glass).
-
Segregation:
-
Do NOT pour into the "Acid Waste" carboy.
-
Do NOT pour into drains.
-
-
Protocol:
-
Identify Solvent: If dissolved in Dichloromethane (DCM), use the Halogenated waste stream. If in Methanol/DMF/DMSO, use the Non-Halogenated stream.
-
Neutralization Check: If the solution contains TFA (common in HPLC), add solid Sodium Bicarbonate slowly until effervescence ceases before adding to the main waste drum. This prevents the trityl group from hydrolyzing into insoluble triphenylmethanol sludge inside the main drum.
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Classification: Trace-contaminated solids.
-
Disposal: Place in a clear hazardous waste bag (often 6-mil polyethylene).
-
Labeling: "Debris contaminated with Organic Irritants."
Regulatory Framework & Compliance
While N(im)-Trityl-L-histidine-propylamide is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), it falls under the "Characteristic" or "Generator Knowledge" provisions of RCRA (Resource Conservation and Recovery Act).
-
EPA Waste Codes (USA):
-
Unused Product: If discarded pure, it is generally classified as non-regulated unless it exhibits ignitability (unlikely) or toxicity characteristics. However, best practice treats it as Chemical Waste .
-
In Solution: The solvent usually dictates the code.
-
F002: Spent halogenated solvents (if in DCM).
-
F003: Spent non-halogenated solvents (if in Methanol/Acetone).
-
D001: Ignitable (if flash point < 60°C).
-
-
Spill Contingency:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Protect: Don N95 respirator (if dusty), goggles, and gloves.
-
Contain: Cover spill with absorbent pads or inert absorbent (vermiculite).
-
Clean: Sweep up (do not dry sweep; dampen slightly to suppress dust) and place in a hazardous waste container. Wash area with soap and water.
References
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Common Organic Chemistry. (2024). Trityl Protection and Deprotection Mechanisms. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2024). Chemical Compatibility Chart for Waste Segregation. Retrieved from [Link]
Sources
- 1. ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. n-trityl-l-histidine-propylamide | CAS#:171176-63-9 | Chemsrc [chemsrc.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling N(im)-Trityl-L-histidine-propylamide
Executive Safety Summary
N(im)-Trityl-L-histidine-propylamide is a specialized amino acid derivative, typically utilized as a building block in the synthesis of LHRH (GnRH) agonists/antagonists or other bioactive peptides.
While the trityl (triphenylmethyl) group provides steric protection to the imidazole ring, the propylamide functionality suggests this compound is a late-stage intermediate. Crucially, because it mimics bioactive peptide termini, it must be handled with heightened precautions beyond standard amino acids.
Core Hazards:
-
Inhalation: Fine particulate dust may cause respiratory sensitization or irritation.
-
Contact: Potential skin/eye irritant; trityl groups are acid-labile and may hydrolyze to form trityl alcohol/chloride in acidic environments.
-
Bioactivity: As a structural analog to peptide hormones, assume potential biological activity until toxicological data proves otherwise.
Risk Assessment & Hazard Deconstruction
To understand the PPE requirements, we must analyze the chemical architecture of the molecule:
| Functional Group | Chemical Behavior | Associated Hazard |
| L-Histidine Core | Zwitterionic amino acid backbone. | Low acute toxicity, but potential allergen. |
| N(im)-Trityl Group | Bulky, lipophilic protecting group on Imidazole. | Acid Sensitive. Hydrolyzes in presence of strong acids (TFA, HCl) to release trityl cations (stabilized carbocations). |
| Propylamide | C-terminal amide modification. | Increases lipophilicity and membrane permeability compared to free acid. Potential for increased bioavailability. |
Personal Protective Equipment (PPE) Matrix
Directive: Engineering controls (Fume Hoods) are the primary line of defense. PPE is the secondary shield.
PPE Selection Guide[1]
| Body Area | Equipment Standard | Technical Rationale & Specification |
| Respiratory | Engineering Control: Certified Chemical Fume Hood. PPE: N95 (minimum) or P100 respirator if outside hood. | The primary risk is inhalation of particulates during weighing. The propylamide moiety increases potential mucosal absorption. Do not handle open powder on an open bench. |
| Hands | Double-Gloving Strategy: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil) | Causality: While the solid is stable, it is often dissolved in DCM (Dichloromethane) or DMF. Standard nitrile degrades rapidly in DCM. Double gloving provides a "breakthrough buffer" to remove outer gloves immediately upon splash. |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Fine powders can bypass side shields. Goggles provide a sealed environment against dust entry and splashes during dissolution. |
| Body | Lab Coat: 100% Cotton or Nomex (Fire Resistant) | Synthetic blends (polyester) can melt into skin if a fire occurs (common with organic solvents used in peptide synthesis). |
Visualization: PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the specific operational state of the chemical.
Caption: Operational logic flow for determining PPE requirements based on the physical state of N(im)-Trityl-L-histidine-propylamide.
Operational Protocol: Safe Handling
Phase A: Weighing & Transfer
Objective: Prevent generation of airborne dust.
-
Static Control: Use an anti-static gun or ionizer on the weighing boat and spatula. Trityl-protected amino acids are often electrostatic and "jump" during weighing.
-
Sash Height: Lower fume hood sash to the marked safe operating level (usually 18 inches) to ensure face protection and proper laminar flow.
-
Transfer: Use a disposable anti-static weighing funnel. Do not pour from the stock bottle; use a clean, dry spatula.
Phase B: Dissolution & Reaction
Objective: Mitigate solvent hazards.
-
Solvent Choice: This compound is typically dissolved in DCM or DMF.
-
Note: If using DCM, be aware that trityl groups are acid-sensitive. Ensure your solvent is not contaminated with HCl or acidic impurities, or the protecting group will cleave prematurely.
-
-
Addition: Add solvent to the powder slowly to prevent "puffing" of the solid into the air.
Waste Disposal & Deactivation[2]
Disposal protocols must strictly separate the solid chemical from the solvents used to process it.
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Contaminated weighing boats, gloves, paper towels, and excess solid powder. | Double-bag in clear polyethylene bags. Label as "Hazardous Waste: Solid Organic Amine." Do not place in regular trash. |
| Liquid Waste A (Halogenated) | Solutions containing DCM (Dichloromethane). | Segregate into "Halogenated Organic Waste." Do not mix with acetone or strong acids (exothermic risk). |
| Liquid Waste B (Non-Halogenated) | Solutions containing DMF, Methanol, or Ethyl Acetate. | Segregate into "Non-Halogenated Organic Waste." |
| Scavenger Waste | If TFA was used for deprotection. | Collect separately as "Corrosive Acid Waste." |
Visualization: Waste Segregation Workflow
Caption: Logic flow for segregating chemical waste to prevent cross-contamination and ensure regulatory compliance.
Emergency Response Procedures
In case of Exposure:
-
Eye Contact: Immediately flush with tepid water at an eyewash station for 15 minutes . Hold eyelids open. The trityl group is hydrophobic; water may not rinse it efficiently, so mechanical flushing is critical.
-
Skin Contact:
-
Dry Powder: Brush off gently before wetting (to prevent increasing absorption area). Wash with soap and water.
-
Solution: Remove contaminated clothing immediately (especially if DCM is the solvent). Wash skin with soap and water.
-
-
Spill Cleanup (Solid):
-
Do not dry sweep.
-
Cover with wet paper towels (to suppress dust) or use a HEPA-filtered vacuum.
-
Place debris in a sealed hazardous waste bag.
-
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: General Requirements (29 CFR 1910.132). United States Department of Labor. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
